molecular formula C5H2ClIN2O2 B1586500 2-Chloro-5-iodo-3-nitropyridine CAS No. 426463-05-0

2-Chloro-5-iodo-3-nitropyridine

Cat. No.: B1586500
CAS No.: 426463-05-0
M. Wt: 284.44 g/mol
InChI Key: PIJMRJPJERUFNI-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-nitropyridine is a useful research compound. Its molecular formula is C5H2ClIN2O2 and its molecular weight is 284.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodo-3-nitropyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJMRJPJERUFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363839
Record name 2-Chloro-5-iodo-3-nitropyridine
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Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

426463-05-0
Record name 2-Chloro-5-iodo-3-nitropyridine
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Record name 2-Chloro-5-iodo-3-nitropyridine
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Record name 426463-05-0
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-iodo-3-nitropyridine, a key halogenated heterocyclic compound. Its unique molecular architecture, featuring a pyridine ring substituted with chloro, iodo, and nitro groups, makes it a highly reactive and versatile intermediate in medicinal chemistry and agrochemical development.[1] This document details a representative synthetic pathway, thorough characterization methodologies, critical safety protocols, and its principal applications. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable chemical building block.

Introduction and Significance

This compound is a substituted pyridine derivative whose importance is rooted in the strategic placement of its functional groups. The electron-withdrawing nature of the nitro group and the halogen atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[2] This inherent reactivity is harnessed by synthetic chemists to construct more complex molecules.

The compound serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents and antimicrobials.[1] In the agrochemical sector, it is employed in the development of novel pesticides and herbicides.[1] Its utility as a versatile building block in organic synthesis further extends to materials science and analytical chemistry.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₂ClIN₂O₂[1]
Molecular Weight 284.44 g/mol [1]
CAS Number 426463-05-0[1]
Appearance Yellow to light yellow solid[1]
Melting Point 73-83 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis of this compound

The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While various synthetic routes can be conceptualized, a common and effective method involves the direct halogenation and nitration of a pyridine precursor. The following section outlines a representative protocol for the synthesis, starting from 2-chloropyridine. This multi-step process is designed to introduce the required functional groups in a controlled manner.

Synthesis Workflow Diagram

The logical flow of the synthesis, from the initial precursor to the final product, is illustrated below. This process involves a sequential nitration followed by iodination.

SynthesisWorkflow Precursor 2-Chloropyridine Nitration Nitration (HNO₃ / H₂SO₄) Precursor->Nitration Intermediate 2-Chloro-3-nitropyridine Nitration->Intermediate Iodination Iodination (I₂ / HNO₃ in AcOH) Intermediate->Iodination Product This compound Iodination->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by trained chemists with appropriate safety measures in a fume hood.

Step 1: Nitration of 2-Chloropyridine

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Precursor: Slowly add 2-chloropyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Add a pre-mixed nitrating solution (concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture. The temperature must be carefully controlled to prevent runaway reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (2-Chloro-3-nitropyridine) is filtered, washed with cold water until neutral, and dried.

Step 2: Iodination of 2-Chloro-3-nitropyridine

Rationale: The direct iodination of activated aromatic compounds can be achieved using molecular iodine in the presence of an oxidizing agent, such as nitric acid in acetic acid. This system generates a potent electrophilic iodine species in situ, which then attacks the electron-rich position of the pyridine ring.[3]

  • Preparation: Dissolve the 2-Chloro-3-nitropyridine intermediate in glacial acetic acid in a suitable flask.

  • Reagent Addition: Add molecular iodine (I₂) to the solution, followed by the slow, dropwise addition of concentrated nitric acid.[3]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time is typically short for activated substrates.[3]

  • Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant (J) would be small, consistent with meta-coupling.
¹³C NMR Five distinct signals in the aromatic region (δ 120-160 ppm), corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (Cl, I, NO₂) will be shifted downfield.
FT-IR (cm⁻¹) ~1530 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1580-1450 (C=C and C=N stretching of the aromatic ring), ~850-750 (C-Cl stretching), ~600-500 (C-I stretching).
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z ≈ 284 and 286 (due to ³⁵Cl and ³⁷Cl isotopes). Key fragmentation patterns would include the loss of the nitro group (-NO₂), chlorine (-Cl), and iodine (-I) atoms.[5]
Interpreting the Data
  • NMR Spectroscopy: Proton NMR confirms the number and connectivity of hydrogen atoms. For this compound, the two non-equivalent protons on the pyridine ring will appear as distinct signals. Carbon NMR provides information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The strong absorption bands corresponding to the nitro group are particularly diagnostic.[6][7]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a primary confirmation of its identity. The isotopic pattern of the molecular ion peak, showing a ~3:1 ratio for M⁺ and M+2, is a clear indicator of the presence of one chlorine atom. The fragmentation pattern gives further structural clues.[5]

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor for creating diverse chemical libraries.

  • Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents. The chloro and iodo groups can be selectively replaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of various pharmacophores.[1] It has been used in the preparation of inhibitors for targets like colony-stimulating factor-1 receptor (CSF-1R).[8]

  • Agrochemicals: The compound is used to produce new pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and this building block allows for rapid modification to optimize biological activity.

  • Organic Synthesis: As a versatile building block, it enables the creation of complex heterocyclic molecules for applications in materials science and nanotechnology.

Safety and Handling

This compound and related nitropyridines are hazardous chemicals that must be handled with care.

  • Hazard Classification: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H318, H319), and may cause respiratory irritation (H335).[9][10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][11]

    • Handling: Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[13] Keep away from heat, sparks, and open flames.[12]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • On Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[9]

    • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

  • EvitaChem. (n.d.). 2-Chloro-5-iodo-3-nitropyridin-4-amine.
  • IWK Health Centre. (n.d.). This compound.
  • ChemicalBook. (2025). 2-Chloro-3-iodo-5-nitropyridine.
  • Chem-Impex. (n.d.). This compound.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 3-Nitropyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2,6-Dichloro-3-nitropyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 3-Chloropyridine.
  • ECHEMI. (n.d.). 2-Chloro-3-iodo-5-nitropyridine SDS.
  • ChemicalBook. (n.d.). 2-Chloro-3-iodo-5-nitropyridine synthesis.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-3-iodo-5-nitropyridine.
  • ChemicalBook. (n.d.). This compound CAS#: 426463-05-0.
  • Benchchem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • NIST. (n.d.). 2-Chloro-5-nitropyridine.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Significance

2-Chloro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound with the molecular formula C₅H₂ClIN₂O₂ and a molecular weight of 284.44 g/mol .[1] Its strategic substitution pattern, featuring a combination of electron-withdrawing chloro, iodo, and nitro groups on a pyridine core, makes it a valuable and reactive intermediate in synthetic organic chemistry. This unique electronic and steric profile has positioned it as a crucial building block in the development of novel pharmaceuticals, particularly in the synthesis of anti-cancer agents and antimicrobial compounds. Furthermore, its utility extends to the agrochemical industry for the creation of advanced crop protection agents.

The precise and unambiguous characterization of such a pivotal intermediate is paramount for ensuring the integrity of downstream applications, from reaction monitoring in a research setting to quality control in pharmaceutical manufacturing. Spectroscopic techniques provide the essential toolkit for this characterization, offering a non-destructive window into the molecule's structure, purity, and electronic environment.

This technical guide offers an in-depth analysis of the key spectroscopic data for this compound. It is designed for researchers, chemists, and drug development professionals, providing not only reference data but also the underlying scientific rationale for the observed spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by field-proven experimental protocols for data acquisition.

Section 2: Molecular Structure and Spectroscopic Implications

The arrangement of substituents on the pyridine ring dictates the molecule's spectroscopic signature. The nitrogen atom, along with the chloro, iodo, and nitro groups, are all electron-withdrawing. This cumulative effect significantly deshields the aromatic ring, leading to characteristic downfield shifts in NMR spectra and conferring specific vibrational frequencies in IR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Section 3: Spectroscopic Data Analysis

A multi-technique approach is essential for the complete and unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific isomer are not widely published, accurate predictions can be made based on established substituent effects on the pyridine nucleus.[2][3] The powerful electron-withdrawing nature of the substituents will shift the remaining protons and carbons significantly downfield compared to unsubstituted pyridine.

¹H NMR Spectroscopy (Predicted)

The molecule has two aromatic protons at the C4 and C6 positions.

  • H6 Proton: This proton is adjacent to the ring nitrogen (α-proton), making it the most deshielded. It is expected to appear furthest downfield.[2]

  • H4 Proton: This proton is also heavily influenced by the surrounding electron-withdrawing groups.

  • Coupling: These protons are four bonds apart and are expected to exhibit a small meta-coupling (⁴J), appearing as two distinct doublets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H68.8 – 9.2Doublet (d)~2-3 (⁴J)
H48.6 – 8.9Doublet (d)~2-3 (⁴J)

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show five distinct signals for the aromatic carbons. The carbons directly attached to electronegative atoms (C2, C3, C5) will be the most deshielded.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Shift
C2152 – 158Attached to electronegative N and Cl atoms.
C3145 – 150Attached to the strongly electron-withdrawing NO₂ group.
C595 – 105Attached to Iodine; heavy atom effect causes a relative upfield shift for C-I.
C6148 – 154α-carbon to the ring nitrogen, highly deshielded.
C4138 – 144Influenced by multiple electron-withdrawing groups.
Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The key diagnostic peaks arise from the nitro group and the vibrations of the substituted aromatic ring. Data from the closely related 2-chloro-5-nitropyridine provides a strong basis for these assignments.[4][5]

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 – 3000Aromatic C-H StretchWeak-Medium
1600 – 1570Aromatic C=N StretchMedium
1550 – 1510 Asymmetric NO₂ Stretch Strong
1360 – 1330 Symmetric NO₂ Stretch Strong
1100 – 1000Aromatic C-H In-plane BendingMedium
850 – 750C-Cl StretchMedium-Strong
600 – 500C-I StretchMedium

The two strong absorption bands for the nitro group are the most characteristic features of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that provides a wealth of structural fragments.[6]

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 284. Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be observed at m/z 286 with an intensity of approximately one-third that of the M⁺ peak.

  • Key Fragmentation Pathways: Fragmentation is driven by the loss of the substituents.[7][8] Common losses include:

    • Loss of the nitro group: [M - NO₂]⁺

    • Loss of a chlorine atom: [M - Cl]⁺

    • Loss of an iodine atom: [M - I]⁺

m/z (for ³⁵Cl) Predicted Fragment Ion Notes
284 / 286[C₅H₂ClIN₂O₂]⁺ (M⁺)Molecular ion peak with characteristic chlorine isotope pattern.
238 / 240[C₅H₂ClIN]⁺Loss of NO₂ (46 Da). A likely and significant fragmentation.
203[C₅H₂IN₂O₂]⁺Loss of Cl (35 Da).
157 / 159[C₅H₂ClN₂O₂]⁺Loss of I (127 Da).
127[I]⁺Iodine cation itself may be observed.

Section 4: Experimental Methodologies

The trustworthiness of spectroscopic data hinges on robust and repeatable experimental protocols. The following are standardized methodologies for acquiring high-quality data for this compound.

Sources

2-Chloro-5-iodo-3-nitropyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Properties, Reactivity, and Synthetic Utility

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized structure, featuring a pyridine core substituted with chloro, iodo, and nitro groups, provides a versatile platform for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group, dictates its reactivity. This guide offers a comprehensive analysis of the compound's physicochemical properties, explores its core reactivity—including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and nitro group reduction—and provides detailed experimental protocols for its key transformations. The discussion is grounded in mechanistic principles to provide researchers with the causal insights needed for reaction design and optimization.

Introduction

Halogenated nitropyridines are a class of compounds indispensable to the synthesis of biologically active molecules.[1] Among them, this compound (C₅H₂ClIN₂O₂) has emerged as a particularly valuable intermediate. Its structure presents three distinct reactive sites, allowing for sequential and regioselective functionalization. The chlorine atom at the 2-position is activated for nucleophilic displacement, the iodine atom at the 5-position is an excellent partner in cross-coupling reactions, and the nitro group at the 3-position can be readily transformed into an amino group for further derivatization.[1][2] This multi-faceted reactivity makes it a cornerstone in the synthesis of kinase inhibitors, anti-cancer agents, and crop protection chemicals.[1] This document serves as a technical resource for scientists, providing a deep dive into the chemical behavior of this versatile reagent.

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in reactions. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 426463-05-0[1]
Molecular Formula C₅H₂ClIN₂O₂[1]
Molecular Weight 284.44 g/mol [1]
Appearance Yellow to light yellow solid[1]
Melting Point 73-83 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8°C[1]

Core Reactivity and Mechanistic Analysis

The reactivity of this compound is dominated by the electronic interplay of its substituents. The nitro group at C-3 strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, particularly at the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position is highly susceptible to displacement by nucleophiles via the SNAr mechanism. This reactivity is a direct consequence of the adjacent electron-withdrawing nitro group, which stabilizes the anionic Meisenheimer intermediate formed during the reaction.

Mechanism: The reaction proceeds via a two-step addition-elimination pathway.[3]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.[3]

The nitro group's ability to delocalize the negative charge of the intermediate through resonance is the critical factor that lowers the activation energy for this pathway.[3]

Caption: Generalized mechanism for SNAr at the C-2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (Cl and I) allows for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[4] This difference in reactivity enables the selective functionalization of the C-5 position.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] With this compound, this reaction occurs selectively at the C-5 position, leaving the C-2 chlorine atom intact for subsequent transformations.

Catalytic Cycle: The mechanism involves three key steps:[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_labels pd0 Pd(0)L2 oxidative_add Oxidative Addition pd2_complex R-Pd(II)L2-I pd0->pd2_complex Ar-I transmetalation Transmetalation pd2_r_r R-Pd(II)L2-R' pd2_complex->pd2_r_r R'-B(OH)2 Base pd2_r_r->pd0 Ar-R' reductive_elim Reductive Elimination aryl_iodide Ar-I boronic_acid R'-B(OH)2 + Base product Ar-R'

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-5 iodo position.[8] This provides a direct route to 5-alkynyl-2-chloro-3-nitropyridines, which are valuable precursors for more complex heterocyclic systems.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation dramatically alters the electronic properties of the pyridine ring, converting a strongly electron-deactivated system into an electron-rich one. The resulting 5-iodo-3-aminopyridine derivative is a key intermediate for further diversification.

Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel.[9] Care must be taken, as prolonged reaction times or harsh conditions can sometimes lead to dehalogenation.

  • Metal/Acid Reduction: Using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and reliable method.[10]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

  • Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) offer a milder alternative that can be selective in the presence of other reducible functional groups.[9]

Synthetic Workflow and Experimental Protocols

The differential reactivity of the functional groups allows for a logical and powerful synthetic workflow, enabling the construction of highly substituted pyridines.

workflow start This compound step1 Suzuki or Sonogashira Coupling (at C5-Iodo) start->step1 intermediate1 2-Chloro-5-(aryl/alkynyl)-3-nitropyridine step1->intermediate1 step2 Nitro Group Reduction (NO2 to NH2) intermediate1->step2 intermediate2 3-Amino-2-chloro-5-(aryl/alkynyl)pyridine step2->intermediate2 step3 Nucleophilic Substitution (at C2-Chloro) intermediate2->step3 final_product Trisubstituted Pyridine Derivative step3->final_product

Sources

electrophilic and nucleophilic sites of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-5-iodo-3-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its unique arrangement of a pyridine core, two distinct halogen atoms (chlorine and iodine), and a potent electron-withdrawing nitro group imparts a rich and selective reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. We will explore the governing principles behind its reactivity in key synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document serves as a technical resource for scientists, offering not only theoretical insights but also field-proven experimental protocols to effectively leverage this versatile building block in complex molecular synthesis.

The Electronic Landscape: Deconstructing Reactivity

The reactivity of this compound is not random; it is a direct consequence of the interplay between the inherent electronic properties of the pyridine ring and the powerful inductive and resonance effects of its substituents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and an overall electron-deficient (π-deficient) character. This inherently makes the ring carbons, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.[2]

  • Nitro Group (-NO₂): Positioned at C3, the nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It exerts its influence through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

    • Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons, creating significant positive partial charges (δ+) on the carbons ortho (C2, C4) and para (C6) to its position. This resonance stabilization is crucial for stabilizing the negatively charged intermediate in SNAr reactions.[3]

  • Halogen Substituents (-Cl, -I): Both chlorine and iodine are deactivating groups. Their primary influence is a strong electron-withdrawing inductive effect (-I) due to their electronegativity. While they possess a weak electron-donating resonance effect (+M) via their lone pairs, the inductive effect is dominant.

The confluence of these effects renders the pyridine ring exceptionally electron-poor, creating highly electrophilic carbon centers ripe for chemical modification.

Caption: Electronic landscape of this compound.

Primary Electrophilic Sites: The Hub of Reactivity

The electron-deficient carbon atoms of the pyridine ring are the primary electrophilic sites, undergoing two principal classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of this substrate. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Regioselectivity: The key to harnessing this molecule's synthetic potential lies in understanding the regioselectivity of nucleophilic attack.

  • Activation: The C2 and C6 positions are activated by both the ring nitrogen and the C3-nitro group (ortho and para positions, respectively). The C4 position is also activated (ortho to the nitro group).

  • Leaving Groups: The molecule possesses leaving groups at C2 (Cl) and C5 (I).

  • The C2-Cl Site: This position is the most reactive site for SNAr. It is ortho to both the ring nitrogen and the nitro group. A nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is effectively delocalized onto both the pyridine nitrogen and the oxygen atoms of the nitro group, providing substantial stabilization.[2][3]

  • The C5-I Site: This position is meta to the nitro group. Consequently, the negative charge of the intermediate cannot be delocalized onto the nitro group via resonance. This makes the C5 position significantly less activated towards SNAr compared to C2.

Therefore, nucleophiles will selectively displace the chlorine atom at the C2 position.

start_node Start: 2-Chloro-5-iodo- 3-nitropyridine + Nucleophile (Nu⁻) step1 Nucleophilic Attack at C2 Position start_node->step1 step2 Formation of Meisenheimer Complex (Anionic) step1->step2 Addition Step step3 Elimination of Chloride Ion (Cl⁻) step2->step3 Re-aromatization end_node End Product: 2-Nu-5-iodo- 3-nitropyridine step3->end_node

Caption: General workflow for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds serve as crucial handles for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[5] This difference in reactivity is the cornerstone of selective, sequential functionalization of this compound.

  • C5-I Site (The More Reactive Site): The C-I bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition. This allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to be performed at the C5 position under relatively mild conditions, leaving the C2-Cl bond intact.[6][7]

  • C2-Cl Site (The Less Reactive Site): The C-Cl bond is stronger and requires a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and often more forcing conditions (higher temperatures) to undergo oxidative addition.[8][9]

This reactivity differential enables a powerful synthetic strategy: first, perform a cross-coupling at the C5-iodo position, then execute a second, different transformation (either another cross-coupling or an SNAr) at the C2-chloro position.

The Nucleophilic Site: A Suppressed Reactivity

The sole nucleophilic site on the molecule is the lone pair of electrons on the pyridine nitrogen atom. However, its nucleophilicity and basicity are severely diminished by the cumulative electron-withdrawing effects of the nitro and halogen substituents.[10] Consequently, the nitrogen is a very weak base and is unlikely to participate in typical nucleophilic reactions such as N-alkylation or N-oxidation under standard conditions. It can be protonated, but only under strongly acidic conditions.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for similar substrates and serve as a robust starting point for optimization.[8][11]

Protocol 1: Selective Nucleophilic Aromatic Substitution at C2

Reaction: Synthesis of 5-Iodo-3-nitro-2-(piperidin-1-yl)pyridine.

Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.).

  • Solvent & Reagents: Add ethanol (10 mL) followed by piperidine (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Isolation: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Selective Sonogashira Coupling at C5

Reaction: Synthesis of 2-Chloro-5-(phenylethynyl)-3-nitropyridine.

Methodology:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent & Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL) via syringe.

  • Addition of Alkyne: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford the pure coupled product.

cluster_path1 Pathway 1: Sonogashira Coupling cluster_path2 Pathway 2: Nucleophilic Substitution cluster_path1_2 Sequential Functionalization start This compound step1a React with Terminal Alkyne (e.g., Phenylacetylene) Pd(PPh₃)₄, CuI, Et₃N start->step1a Mild Conditions (C-I reacts) step1b React with Nucleophile (e.g., Amine, R₂NH) start->step1b Selective at C2 prod1a Intermediate: 2-Chloro-5-alkynyl- 3-nitropyridine step1a->prod1a step2a Then, SₙAr with R₂NH prod1a->step2a C2-Cl reacts prod1b Intermediate: 2-Amino-5-iodo- 3-nitropyridine step1b->prod1b step2b Then, Suzuki Coupling with ArB(OH)₂ Pd Catalyst, Base prod1b->step2b C5-I reacts final_prod Di-substituted Product step2a->final_prod step2b->final_prod

Caption: Selective functionalization strategies for this compound.

Summary and Outlook

This compound is a textbook example of how substituent effects dictate chemical reactivity. Its electronic architecture establishes a clear hierarchy of reactive sites:

  • Most Electrophilic (SNAr): The C2 position, activated by both the nitro group and ring nitrogen, is the prime target for nucleophilic substitution of the chlorine atom.

  • Most Electrophilic (Cross-Coupling): The C5 position, bearing the more labile iodine atom, is the preferred site for initial palladium-catalyzed cross-coupling reactions.

  • Least Reactive Electrophilic Site: The C2-Cl bond requires more vigorous conditions for cross-coupling.

  • Nucleophilic Site: The pyridine nitrogen's nucleophilicity is strongly suppressed, rendering it largely unreactive.

A thorough understanding of this reactivity profile empowers chemists to design logical and efficient synthetic routes. The ability to selectively functionalize the C2 and C5 positions through orthogonal reaction classes makes this compound a powerful and indispensable tool for the construction of complex, high-value molecules in drug discovery and beyond.

References

  • EvitaChem. 2-Chloro-5-iodo-3-nitropyridin-4-amine. EvitaChem.
  • Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(28), 15235-15243.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. Available at: [Link]

  • FAO AGRIS. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS. Available at: [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]

  • MDPI. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. MDPI. Available at: [Link]

  • Chmovzh, T. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Available at: [Link]

  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(2), 269-275. Available at: [Link]

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(28), 15235-15243. Available at: [Link]

  • Semantic Scholar. Nitropyridines: Synthesis and reactions. Semantic Scholar. Available at: [Link]

  • Zorina, L. V., et al. (2021). Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super)conductors. Crystals, 11(6), 661. Available at: [Link]

  • Royal Society of Chemistry. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. Available at: [Link]

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Chemistry – A European Journal. Overview of pyridine-halonium compounds structurally characterized in the solid-state. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. Available at: [Link]

  • Georganics. This compound. Georganics. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Lunsford, J. B., et al. (2016). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 452, 130-137. Available at: [Link]

  • Reid, M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 8(8), 754-759. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Baranczak, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 629-633. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. ChemistryOpen, 9(5), 577-581. Available at: [Link]

  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]

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An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The inherent reactivity endowed by its chloro, iodo, and nitro substituents makes it a valuable building block in medicinal chemistry and materials science.[3] However, the presence of these energetic functional groups, particularly the nitro group, raises critical questions about its thermal stability and decomposition profile. This guide provides a comprehensive analysis of the anticipated thermal behavior of this compound, drawing upon data from analogous compounds and established principles of thermal analysis. It outlines robust experimental protocols for characterizing its thermal properties and discusses potential decomposition pathways and associated hazards to ensure safe handling and application in research and development.

Introduction: The Chemical Landscape of this compound

This compound is a solid, yellow to light yellow compound at room temperature.[1] Its molecular structure, featuring a pyridine ring substituted with two different halogen atoms and a nitro group, creates a unique electronic and steric environment that dictates its reactivity and potential thermal instability. The electron-withdrawing nature of the nitro group, coupled with the halogen substituents, makes the pyridine ring susceptible to nucleophilic attack, a property extensively utilized in synthetic chemistry.[3] However, these same features can contribute to a lower thermal threshold, making a thorough understanding of its decomposition behavior paramount for safe handling, process development, and storage.

Physicochemical Properties and General Stability

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The reported melting point range of 77-83 °C indicates that it is a solid under standard laboratory conditions.[1][2] It is advisable to store this compound under inert gas at refrigerated temperatures (2–8 °C) to minimize potential degradation over time.[4]

PropertyValueSource(s)
Molecular Formula C₅H₂ClIN₂O₂[1][5]
Molecular Weight 284.44 g/mol [1][5]
Appearance Yellow to light yellow solid[1]
Melting Point 77-83 °C[1][2]
Boiling Point (Predicted) 334.0 ± 37.0 °C[2]
Density (Predicted) 2.213 ± 0.06 g/cm³[2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[4]

Assessing Thermal Stability: Essential Experimental Protocols

To definitively determine the thermal stability and decomposition characteristics of this compound, a suite of thermoanalytical techniques should be employed. The following section details the critical experimental protocols and the rationale behind their application.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is a fundamental technique for identifying the temperatures at which a material undergoes thermal transitions, such as melting and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, under a continuous nitrogen purge (20-50 mL/min). The temperature range should be sufficient to observe both the melting and the complete decomposition, for instance, from 25 °C to 400 °C.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point and one or more exothermic peaks indicating decomposition. The onset temperature of the first exotherm is a critical indicator of the beginning of thermal decomposition. The integrated area of the exothermic peak provides the enthalpy of decomposition (ΔHd), a measure of the energy released.

Causality Behind Experimental Choices:

  • A slow heating rate (5-10 °C/min) provides better resolution of thermal events.

  • A nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

  • Hermetically sealed pans are essential for safety and to ensure that the measured enthalpy change is accurate, especially if the decomposition is energetic.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperatures at which a material loses mass due to decomposition or volatilization.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into an open ceramic or platinum TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should be similar to that used in the DSC experiment.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss provides another measure of the decomposition temperature. The residual mass at the end of the experiment indicates the amount of non-volatile decomposition products.

Causality Behind Experimental Choices:

  • A slightly larger sample size compared to DSC can provide a more representative measurement of mass loss.

  • An open pan allows for the escape of gaseous decomposition products, which is necessary for detecting mass change.

  • Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) can allow for the identification of the evolved gases during decomposition.

Predicted Decomposition Pathways and Products

Based on the functional groups present in this compound, several decomposition pathways can be anticipated. The C-NO₂ bond is often the weakest link in nitroaromatic compounds and is a likely point of initial cleavage.[6]

dot

Decomposition_Pathway cluster_initial Initial Compound cluster_primary Primary Decomposition cluster_secondary Secondary Reactions & Products This compound This compound Radical_Intermediates Pyridyl Radical + •NO₂ This compound->Radical_Intermediates C-NO₂ Homolysis NO2_Gas Nitrogen Dioxide (NO₂) Radical_Intermediates->NO2_Gas Halogenated_Fragments Halogenated Pyridines and Aromatic Fragments Radical_Intermediates->Halogenated_Fragments Ring Opening/Fragmentation NOx Other Nitrogen Oxides (NO, N₂O) NO2_Gas->NOx Further Reactions COx_HCl_HI CO, CO₂, HCl, HI Halogenated_Fragments->COx_HCl_HI Complete Decomposition Soot Soot/Tar Halogenated_Fragments->Soot Polymerization

Caption: Predicted decomposition pathway for this compound.

The initial step is likely the homolytic cleavage of the C-NO₂ bond, generating a pyridyl radical and nitrogen dioxide (NO₂). The highly reactive NO₂ can then participate in secondary reactions, leading to the formation of other nitrogen oxides (NO, N₂O). The pyridyl radical can undergo a series of complex reactions, including ring-opening and fragmentation, which, in the presence of the halogen substituents, would lead to the formation of a variety of smaller molecules.[7]

Expected hazardous decomposition products, based on the elemental composition and data from related compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, include:

  • Nitrogen oxides (NOx): These are toxic gases.[8][9]

  • Carbon oxides (CO, CO₂): Carbon monoxide is highly toxic.[8][9]

  • Hydrogen chloride (HCl) and Hydrogen iodide (HI): These are corrosive and toxic gases.[8]

  • Halogenated organic compounds: The thermal decomposition of halogenated materials can produce a complex mixture of potentially toxic and environmentally persistent compounds.[10]

Safety and Handling Considerations

Given the potential for energetic decomposition and the release of toxic gases, stringent safety protocols must be followed when handling this compound, especially when heating the material.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Irritation: Causes serious eye damage and skin irritation.[5] May cause respiratory irritation.

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Heating: When heating the compound, do so with extreme caution. Use a heating mantle or an oil bath with precise temperature control. Avoid localized overheating. All heating experiments should be conducted behind a blast shield.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[8]

Conclusion

While specific experimental data on the thermal stability of this compound is lacking, a comprehensive understanding of its potential hazards can be formulated based on its chemical structure and the known behavior of related compounds. The presence of a nitro group and halogen substituents suggests that this compound is likely to decompose exothermically at elevated temperatures, releasing a variety of toxic and corrosive gases. Researchers and drug development professionals must exercise caution and adhere to strict safety protocols when handling and heating this compound. The experimental methodologies outlined in this guide provide a robust framework for the definitive characterization of its thermal properties, which is a critical step in ensuring its safe and effective use in any application.

References

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Chemsrc. (2023, September 18). 2-Chloro-3-iodo-5-nitropyridine(CAS#:25391-60-0). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-iodo-5-nitropyridine. Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 1-28.
  • Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine.
  • Manelis, G. B., Nazin, G. M., Rubtsov, Y. I., & Strunin, V. A. (2005). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 74(8), 689-705.
  • ResearchGate. (n.d.). Solid- vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety. Retrieved from [Link]

  • Mackie, J. C., Colket, M. B., & Nelson, P. F. (1995). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2147-2154.

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Quantum Chemical Calculations for 2-Chloro-5-iodo-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 2-Chloro-5-iodo-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who are looking to understand and apply computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this versatile chemical intermediate. As a molecule incorporating a pyridine ring, a nitro group, and two different halogens (chlorine and iodine), this compound presents an interesting case for theoretical investigation due to its potential applications in pharmaceutical and agrochemical synthesis.[1]

Introduction: The Rationale for a Computational Approach

This compound is a highly functionalized heterocyclic compound. The presence of electron-withdrawing nitro group and halogen atoms significantly influences the electron distribution within the pyridine ring, making it a valuable building block in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions.[1][2] Understanding the molecule's electronic properties, such as charge distribution, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its reactivity and designing novel synthetic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to probe these properties at the atomic level. By solving the Schrödinger equation in an approximate manner, we can obtain a wealth of information that complements and guides experimental work. For halogenated nitroaromatic compounds, DFT has been shown to be a reliable method for predicting geometries, vibrational frequencies, and electronic characteristics.[3][4]

Part 1: Theoretical Framework and Computational Strategy

The choice of a suitable computational methodology is paramount for obtaining accurate and meaningful results. This section outlines a robust strategy for the quantum chemical investigation of this compound.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical calculations in many areas of chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is to express the total energy of a system as a functional of the electron density, rather than the more complex many-electron wavefunction.

For the study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and appropriate choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of molecules with significant electron correlation effects, such as those with nitro groups and multiple lone pairs on the halogens. Numerous studies on halogenated and nitrated aromatic compounds have successfully employed the B3LYP functional.[3][4][5]

Describing the Electrons: The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for molecules containing heavy elements like iodine.

For a molecule like this compound, a split-valence basis set is recommended. A suitable choice would be the 6-311G(d,p) basis set for the lighter atoms (C, H, N, O, Cl). This basis set provides a good description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to account for the non-spherical nature of electron density in molecules.

For the iodine atom, a more sophisticated approach is necessary due to the large number of electrons and the influence of relativistic effects. The use of an effective core potential (ECP) is highly recommended. The LanL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set and its associated ECP is a common and effective choice for iodine. The ECP replaces the core electrons of iodine with a potential, reducing the computational cost while still providing an accurate description of the valence electrons.

Simulating Reality: The Role of the Solvent

Many chemical reactions and processes occur in solution. The presence of a solvent can significantly influence the properties of a molecule through solute-solvent interactions. To account for these effects, the Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model. PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field. This approach allows for the calculation of properties in a simulated solvent environment, providing more realistic results.

Part 2: A Step-by-Step Computational Protocol

This section provides a detailed workflow for performing quantum chemical calculations on this compound.

Workflow Overview

G cluster_0 Computational Workflow A 1. Input Structure Generation B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Analysis B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Confirmation of Minimum E 5. Population Analysis & Property Calculation D->E Wavefunction & Density F 6. Data Analysis & Visualization E->F Calculated Properties

Caption: A generalized workflow for quantum chemical calculations.

Detailed Experimental (Computational) Protocols

Step 1: Molecular Structure Input

  • Objective: To create the initial 3D structure of this compound.

  • Procedure:

    • Use a molecular building program (e.g., Avogadro, GaussView, ChemDraw) to draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using the software's built-in tools.

    • Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the quantum chemistry software package to be used (e.g., .xyz, .mol, or Gaussian input format).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Protocol:

    • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

    • Method: B3LYP.

    • Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LanL2DZ for I.

    • Solvation: PCM (specify the solvent, e.g., water or a common organic solvent).

    • Keyword/Input: opt or optimize.

    • Convergence Criteria: Use default or tighter convergence criteria to ensure a true minimum is found.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate the vibrational (infrared and Raman) spectra.

  • Protocol:

    • Software: Same as Step 2.

    • Method: B3LYP.

    • Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LanL2DZ for I.

    • Solvation: PCM.

    • Keyword/Input: freq.

    • Verification: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry optimization should be revisited.

Step 4: Single-Point Energy and Electronic Property Calculations

  • Objective: To obtain more accurate electronic properties using the optimized geometry.

  • Protocol:

    • Software: Same as Step 2.

    • Method: B3LYP.

    • Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LanL2DZ for I.

    • Solvation: PCM.

    • Keyword/Input: This is typically the default calculation type after a geometry optimization. Specific keywords may be needed for certain properties.

Part 3: Key Calculated Properties and Their Interpretation

The quantum chemical calculations will yield a variety of data that provide insights into the chemical nature of this compound.

Molecular Geometry

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available (e.g., from X-ray crystallography). Of particular interest will be the planarity of the pyridine ring and the orientation of the nitro group. In some nitropyridine derivatives, the nitro group can be twisted out of the plane of the ring to relieve steric strain.[6][7]

ParameterExpected Value (Å or °)Significance
C-Cl Bond Length~1.74Indicator of bond strength and reactivity.
C-I Bond Length~2.10Longer and weaker than C-Cl, suggesting higher reactivity.
C-N (nitro) Bond Length~1.48Reflects the electron-withdrawing nature of the nitro group.
O-N-O Bond Angle~125Characteristic of the nitro group.
Ring PlanarityClose to planarDeviations can indicate steric strain.
Nitro Group DihedralVariableIndicates the degree of conjugation with the ring.
Electronic Properties

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. The spatial distribution of the HOMO will indicate the most likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The spatial distribution of the LUMO will indicate the most likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution.

  • Red regions (negative potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (oxygen, nitrogen). These are sites prone to electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density, typically around hydrogen atoms or regions of electron deficiency. These are sites prone to nucleophilic attack. For halogenated compounds, a region of positive potential, known as a "sigma-hole," can exist on the halogen atom along the axis of the C-X bond, which is crucial for understanding halogen bonding.[8][9][10]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution in the molecule.

ParameterSignificance
Natural Atomic Charges Quantifies the charge on each atom, revealing the electron-donating or -withdrawing effects of the substituents.
Hybridization Describes the hybridization of the atomic orbitals involved in bonding.
Donor-Acceptor Interactions Identifies hyperconjugative interactions that contribute to the stability of the molecule.
Spectroscopic Properties

The frequency calculation will provide the vibrational modes of the molecule, which correspond to the peaks in the infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to confirm the structure of the molecule.

Spectral Region (cm⁻¹)Expected Vibrational Modes
3100-3000C-H stretching
1600-1450C=C and C=N stretching (aromatic ring)
1550-1500 & 1350-1300Asymmetric and symmetric NO₂ stretching
850-750C-Cl stretching
~600C-I stretching

Conclusion

This technical guide has outlined a comprehensive and robust computational strategy for the quantum chemical investigation of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can gain valuable insights into the geometric, electronic, and spectroscopic properties of this important synthetic intermediate. The data generated from these calculations can be used to predict reactivity, understand reaction mechanisms, and guide the design of new molecules with desired properties, thereby accelerating research and development in the fields of medicinal chemistry and materials science.

References

  • EvitaChem. 2-Chloro-5-iodo-3-nitropyridin-4-amine.
  • Filimonov, V. D., et al. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. Russian Journal of Organic Chemistry, 44(5), 681-687. [Link]

  • Dolenc, D., & Plesnicar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry, 71(21), 8028–8036. [Link]

  • ResearchGate. DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. [Link]

  • ResearchGate. DFT calculations for the ring-opening iodination of 55 with DIH. [Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

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  • Georganics. This compound. [Link]

  • ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. [Link]

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  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1020. [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

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  • ResearchGate. 2-Chloro-5-nitropyridine. [Link]

  • MDPI. Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. [Link]

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Introduction: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Synthesis, Reactivity, and Applications

This compound is a highly functionalized heterocyclic compound that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic arrangement of a chloro, an iodo, and a nitro group on a pyridine core imparts a unique and versatile reactivity profile. The pyridine ring itself is a ubiquitous scaffold in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins.[2] However, the inherent electron-deficient nature of the pyridine nucleus makes direct functionalization, such as nitration and halogenation, a significant synthetic challenge.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its physicochemical properties and historical synthetic context to its modern applications. We will delve into the causality behind its synthesis, explore its rich chemical reactivity, and highlight its role as a pivotal building block in the development of novel therapeutic agents and crop protection chemicals.[1]

Physicochemical Properties at a Glance

The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reactivity in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₅H₂ClIN₂O₂[1]
Molecular Weight 284.44 g/mol [1]
CAS Number 426463-05-0[1]
Appearance Yellow to light yellow solid[1]
Melting Point 73-83 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Historical Context and Synthesis: Overcoming Pyridine's Inertness

The history of this compound is not one of a singular discovery but rather an evolution of synthetic methodologies designed to overcome the inherent challenges of functionalizing the electron-poor pyridine ring. Direct electrophilic aromatic substitution on pyridine is notoriously difficult and often requires harsh conditions, leading to low yields and mixtures of isomers.[2][3] The development of this specific molecule is therefore a testament to the advances in synthetic organic chemistry for creating highly substituted heteroaromatics.

The logical synthetic approach involves a stepwise functionalization of a pyridine precursor. While multiple routes are conceivable, a common and effective strategy involves the chlorination of a pre-existing hydroxy-iodo-nitropyridine. This leverages the conversion of a hydroxyl group into a good leaving group (chloride), a cornerstone reaction in heterocyclic chemistry.

Field-Proven Synthetic Protocol: From Hydroxypyridine to Target Compound

The following protocol outlines a reliable method for the synthesis of multi-halogenated nitropyridines, adapted from established procedures for similar transformations. This self-validating system proceeds from a readily available starting material, 3-iodo-2-hydroxy-5-nitropyridine, and employs common, powerful chlorinating agents.

Causality Behind Experimental Choices:

  • Starting Material: 3-Iodo-2-hydroxy-5-nitropyridine provides a pre-functionalized scaffold where the positions of the iodo and nitro groups are already set. The hydroxyl group at the 2-position is the key site for the subsequent chlorination.

  • Chlorinating Agents: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a potent and widely used reagent system for converting hydroxyl groups on heterocyclic rings to chlorides. POCl₃ serves as both a reagent and a solvent, while PCl₅ ensures the complete conversion of the hydroxyl group. This combination is particularly effective for electron-deficient systems.

  • Reaction Conditions: Heating the mixture ensures the reaction proceeds to completion. The use of an inert atmosphere (argon) prevents unwanted side reactions with atmospheric moisture.

  • Workup: Pouring the reaction mixture into ice water serves two purposes: it quenches the reactive phosphorus species and precipitates the organic product, which has low water solubility. The subsequent washes with sodium bicarbonate neutralize any remaining acidic byproducts, and the brine wash aids in the separation of the organic and aqueous layers.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped for heating under an inert atmosphere, combine 3-iodo-5-nitropyridin-2-ol (1 equivalent), phosphorus oxychloride (POCl₃, ~2.3 equivalents), and phosphorus pentachloride (PCl₅, ~1.3 equivalents).

  • Chlorination: Heat the reaction mixture to 140 °C under an argon atmosphere for approximately 45 minutes.

  • Quenching and Extraction: After cooling the mixture to room temperature, carefully and slowly pour it into crushed ice water with stirring. Extract the resulting aqueous mixture with dichloromethane (DCM).

  • Purification: Wash the combined organic phases sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation. The crude product can be purified by column chromatography on silica gel to yield the final 2-Chloro-3-iodo-5-nitropyridine.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-Iodo-2-hydroxy-5-nitropyridine reagents PCl₅, POCl₃ 140 °C, 45 min start->reagents workup 1. Quench with Ice Water 2. Extract with DCM 3. Wash (H₂O, NaHCO₃, Brine) 4. Purify (Chromatography) reagents->workup Reaction product 2-Chloro-3-iodo-5-nitropyridine workup->product Isolation

Caption: Synthetic workflow for 2-Chloro-3-iodo-5-nitropyridine.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential modifications. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).

Key Reaction Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Both the chlorine at the 2-position and the iodine at the 5-position can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This allows for the introduction of diverse substituents, making it a valuable reaction in drug discovery.[1][4]

  • Cross-Coupling Reactions: The carbon-iodine bond is particularly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[5] This enables the formation of carbon-carbon bonds, linking the pyridine core to other aromatic or aliphatic systems to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., tin(II) chloride, catalytic hydrogenation).[6] The resulting aminopyridine is a versatile intermediate in its own right, opening pathways to the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, amides, and other derivatives.[7]

This multi-faceted reactivity makes this compound an indispensable tool for:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly anti-cancer and anti-bacterial agents.[1] It is also used in preparing inhibitors of colony-stimulating factor-1 receptor (CSF-1R) and other bioactive molecules.[8]

  • Agrochemicals: The compound is a building block for modern pesticides and herbicides, contributing to improved crop yields.[1][5]

  • Organic Synthesis and Materials Science: Its utility as a versatile building block extends to the creation of complex molecules for applications in fields like electronics and nanotechnology.

Reactivity_Diagram cluster_reactions Reaction Pathways cluster_products Resulting Scaffolds main This compound snar Nucleophilic Substitution (SₙAr) main->snar coupling Cross-Coupling (e.g., Suzuki) main->coupling reduction Nitro Reduction main->reduction prod_snar Substituted Pyridines (Amines, Ethers, Thioethers) snar->prod_snar prod_coupling Biaryl Compounds coupling->prod_coupling prod_reduction 2-Chloro-5-iodo-3-aminopyridine reduction->prod_reduction

Caption: Key reaction pathways of this compound.

Conclusion

This compound represents more than just a chemical compound; it embodies the progress of synthetic chemistry in creating precisely functionalized building blocks. Its discovery and development are rooted in the persistent effort to tame the reactivity of the pyridine ring. For researchers in medicinal chemistry and materials science, this molecule offers a reliable and versatile platform for innovation, enabling the construction of novel structures with significant biological and material properties. As the demand for sophisticated molecular architectures continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.

References

  • 2-Chloro-5-iodo-3-nitropyridin-4-amine. EvitaChem.
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  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • This compound. IWK Health Centre.
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Methodological & Application

Application Notes & Protocols: Strategic Suzuki Cross-Coupling of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Heterocyclic Building Block

2-Chloro-5-iodo-3-nitropyridine is a pivotal building block in modern synthetic chemistry, particularly valued in the development of pharmaceuticals and agrochemicals.[1][2] Its structure is distinguished by three key features: an electron-deficient pyridine core due to the nitro group, and two different halogen atoms (iodine and chlorine) offering distinct reactivity profiles. This di-halogenated structure presents a unique opportunity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3][4] This guide provides a detailed exploration of the strategic application of Suzuki coupling to this compound, focusing on achieving regioselective functionalization at either the C-I or C-Cl position. We will delve into the mechanistic principles governing this selectivity and provide robust, field-tested protocols for researchers in drug discovery and chemical development.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The ability to selectively functionalize one halogen site over the other is the cornerstone of using this compound effectively. This regioselectivity is primarily governed by the difference in bond dissociation energies (BDE) of the carbon-halogen bonds and their propensity to undergo oxidative addition to a Palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling is: I > Br > OTf > Cl .[5]

  • C-I Bond: The Carbon-Iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site.[6] Oxidative addition of a Pd(0) complex occurs preferentially and under milder conditions at the C-I position.

  • C-Cl Bond: The Carbon-Chlorine bond is significantly stronger and less reactive. Coupling at this site typically requires more forcing conditions, such as higher temperatures and more electron-rich, sterically bulky ancillary ligands to facilitate the more challenging oxidative addition step.[7]

  • Electronic Activation: The strongly electron-withdrawing nitro (-NO₂) group at the 3-position renders the pyridine ring electron-deficient. This electronic effect activates both the C-I and C-Cl bonds towards oxidative addition compared to an unsubstituted halopyridine.[8][9] However, the inherent reactivity difference between iodine and chlorine remains the dominant controlling factor for selectivity.

This predictable reactivity hierarchy allows for a strategic, stepwise approach to synthesis, as illustrated below.

G cluster_0 A This compound B 5-Aryl-2-chloro-3-nitropyridine A->B Protocol 1: Selective C-I Coupling (Milder Conditions) C 2,5-Diaryl-3-nitropyridine B->C Protocol 2: C-Cl Coupling (Forcing Conditions)

Caption: Sequential Suzuki coupling strategy for this compound.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle center Pd(0)L (Active Catalyst) ArPdX R¹-Pd(II)L-X center->ArPdX  Regenerates  Catalyst center->ArPdX Inserts Pd(0) into C-X bond OA Oxidative Addition RE Reductive Elimination TM Transmetalation ArX R¹-X (e.g., C-I bond) ArPdAr R¹-Pd(II)L-R² ArPdX->ArPdAr [R²B(OH)₃]⁻ Product R¹-R² (Coupled Product) BaseOH Base (e.g., CO₃²⁻) Boronic Acid (R²-B(OH)₂) ArPdAr->center Forms C-C bond

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the substrate. This forms a square planar Pd(II) intermediate. This is typically the rate-limiting step.[5][11]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[4][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Protocol 1: Selective Suzuki Coupling at the C-5 Position (Iodine)

This protocol is optimized for the selective reaction at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent functionalization. Milder conditions and a standard palladium catalyst are employed.

Reaction Components & Conditions
ComponentRoleAmount (mol equiv)Suggested Reagents
Substrate Electrophile1.0This compound
Boronic Acid Nucleophile1.1 - 1.3Aryl- or Heteroarylboronic Acid
Pd Catalyst Catalyst0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Activator2.0 - 3.0K₂CO₃ or Na₂CO₃ (aq. solution)
Solvent Medium-1,4-Dioxane/H₂O (e.g., 4:1 v/v)
Temperature --80 - 90 °C
Atmosphere --Inert (Nitrogen or Argon)
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the desired boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the substrate).

  • Degassing: Seal the vessel and thoroughly degas the mixture. This is critical to prevent catalyst oxidation and homocoupling side reactions.[7] This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by three cycles of vacuum-backfill with an inert gas.

  • Base Injection: After degassing, add the aqueous base solution (e.g., 2M K₂CO₃, 2.5 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 85 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-chloro-3-nitropyridine product.

Protocol 2: Suzuki Coupling at the C-2 Position (Chlorine)

This protocol is designed for the less reactive C-Cl bond, either starting from 2-chloro-3-nitropyridine or, more commonly, using the product from Protocol 1. It requires a more active catalytic system and higher temperatures.

Reaction Components & Conditions
ComponentRoleAmount (mol equiv)Suggested Reagents
Substrate Electrophile1.05-Aryl-2-chloro-3-nitropyridine
Boronic Acid Nucleophile1.2 - 1.5Aryl- or Heteroarylboronic Acid/Ester
Pd Pre-catalyst Catalyst0.02 - 0.05 (2-5 mol%)SPhos Pd G3, XPhos Pd G3
Ligand -See Note¹SPhos, XPhos (if not using pre-catalyst)
Base Activator2.0 - 3.0K₃PO₄ or Cs₂CO₃
Solvent Medium-Toluene or 1,4-Dioxane (Anhydrous)
Temperature --100 - 120 °C
Atmosphere --Inert (Nitrogen or Argon)

Note¹: If using a Pd source like Pd₂(dba)₃, an appropriate amount of a bulky, electron-rich phosphine ligand (e.g., SPhos, with a Pd:Ligand ratio of 1:2 to 1:4) must be added.[12][13]

Step-by-Step Methodology
  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the chloro-pyridine substrate (1.0 equiv), the boronic acid or ester (1.3 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 0.03 equiv), and the base (K₃PO₄, 2.5 equiv) to a dry reaction vessel with a stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to make a ~0.1 M solution).

  • Degassing: While not as critical when assembled in a glovebox, if assembled on the bench, perform a thorough degassing as described in Protocol 1.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides are often slower, potentially requiring 12-24 hours.

  • Work-up & Purification: Follow the work-up and purification procedures as detailed in Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Reaction temperature too low.4. Inappropriate ligand for C-Cl coupling.1. Use a fresh bottle of catalyst or a robust pre-catalyst.[14][15]2. Ensure solvents and the reaction mixture are rigorously degassed.3. Increase temperature in 10 °C increments.4. For C-Cl bonds, switch to a more electron-rich, bulky ligand system (e.g., Buchwald biarylphosphines).[16]
Protodeboronation 1. Boronic acid instability.2. Base is too strong or reaction time is too long.1. Switch to a more stable boronic acid derivative, such as a pinacol (BPin) or MIDA boronate ester.[17]2. Try a milder base (e.g., K₂CO₃ or KF) or shorten the reaction time.[4]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for all reagents and solvents. Ensure a tight seal and a positive inert atmosphere throughout the reaction.[7]
Dehalogenation of Substrate 1. Catalyst decomposition.2. Presence of hydride sources (e.g., certain alcohol solvents, impurities).1. Use a more stable pre-catalyst or a different ligand.2. Ensure high-purity, anhydrous solvents. Avoid using alcohols as the primary solvent.

Conclusion

This compound is a highly valuable substrate for creating molecular complexity through strategic C-C bond formation. By leveraging the inherent difference in reactivity between the C-I and C-Cl bonds, researchers can achieve selective and sequential Suzuki-Miyaura cross-couplings. Success hinges on the careful selection of reaction parameters: milder conditions with standard catalysts for the C-I bond, and more robust catalytic systems with forcing conditions for the C-Cl bond. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this versatile building block in any research program.

References

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  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (URL: [Link])

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  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

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  • This compound - High purity | EN - Georganics. (URL: [Link])

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  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides - Organic Chemistry Portal. (URL: [Link])

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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

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  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])

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  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])

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  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts - ResearchGate. (URL: [Link])

  • Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. (URL: [Link])

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. (URL: [Link])

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for Selective Sonogashira Coupling of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Pyridines substituted with alkynyl groups are pivotal structural motifs in medicinal chemistry and materials science. Their rigid, linear geometry and rich electron density make them valuable components in the design of novel pharmaceuticals, functional materials, and molecular probes. The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp) bonds, directly linking aryl or vinyl halides with terminal alkynes.[1][2][3][4] This reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[1][5]

This application note provides a detailed protocol and scientific rationale for the selective Sonogashira coupling of 2-chloro-5-iodo-3-nitropyridine. The presence of two distinct halogen atoms (iodine and chlorine) on an electron-deficient pyridine ring presents a unique challenge and opportunity for selective functionalization. By leveraging the differential reactivity of the C–I and C–Cl bonds, a selective coupling at the 5-position can be achieved, preserving the 2-chloro substituent for subsequent transformations. The strongly electron-withdrawing nitro group at the 3-position further influences the reactivity of the substrate.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through a dual catalytic cycle involving palladium and copper catalysts.[6][7] Understanding this mechanism is paramount to optimizing reaction conditions and ensuring the desired outcome.

The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) species. The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) catalyst, forming a Pd(II) complex.[7][8]

The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated, and it then coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[6][7][9] This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation, transferring the alkynyl group to the palladium(II) complex.[6][9] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)(X)L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_alkyne Ar-Pd(II)(C≡CR)L₂ transmetalation->ar_pd_alkyne reductive_elimination Reductive Elimination ar_pd_alkyne->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_x Cu(I)X alkyne_activation Alkyne Activation (Base) cu_x->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation ar_x Ar-X (2-Chloro-5-iodo- 3-nitropyridine) ar_x->oxidative_addition alkyne H-C≡CR alkyne->alkyne_activation

Sources

Application Notes & Protocols: 2-Chloro-5-iodo-3-nitropyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multi-Functionalized Pyridine Core

In the landscape of modern pharmaceutical development, the strategic functionalization of heterocyclic scaffolds is paramount for the synthesis of complex, biologically active molecules.[1] 2-Chloro-5-iodo-3-nitropyridine (CAS: 426463-05-0) has emerged as a particularly valuable building block due to its unique combination of reactive sites.[2][3] The pyridine ring, an inherently electron-deficient system, is further activated by a potent electron-withdrawing nitro group at the 3-position. This electronic arrangement, coupled with the presence of two distinct halogen atoms—a chlorine at C2 and an iodine at C5—provides chemists with a powerful tool for sequential and site-selective modifications.

This guide provides an in-depth analysis of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations. The focus is not merely on the procedural steps but on the underlying chemical principles that govern reaction outcomes, thereby enabling researchers to make informed decisions in their synthetic campaigns.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₂ClIN₂O₂
Molecular Weight 284.44 g/mol [4]
Melting Point 77-81 °C[4]
Boiling Point 334.0±37.0 °C (Predicted)[4]
Appearance Yellow Solid
CAS Number 426463-05-0[4]

The Principle of Chemoselective Functionalization

The primary synthetic utility of this compound lies in the differential reactivity of its three key functional groups: the C5-Iodo, C2-Chloro, and C3-Nitro moieties. This allows for a programmed, multi-step synthesis from a single starting material.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C5 position while leaving the C2 position untouched for subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack. This makes the C2-chloro group an excellent site for SNAr reactions.[5][6]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine, which not only alters the electronic properties of the ring but also provides a new handle for further derivatization, such as amide bond formation or diazotization.

This inherent hierarchy of reactivity enables a logical and efficient approach to building molecular complexity, as illustrated below.

G A This compound B Step 1: Pd-Catalyzed Cross-Coupling at C5 A->B e.g., Suzuki, Sonogashira (Reacts at C-I bond first) C 2-Chloro-5-(Aryl/Alkyl)-3-nitropyridine B->C D Step 2: SNAr or Cross-Coupling at C2 C->D e.g., Buchwald-Hartwig, SNAr with Amines H Step 2': Nitro Group Reduction C->H E 2-(Nu)-5-(Aryl/Alkyl)-3-nitropyridine D->E F Step 3: Nitro Group Reduction E->F G 3-Amino-2-(Nu)-5-(Aryl/Alkyl)-pyridine F->G Final Scaffold I 3-Amino-2-chloro-5-(Aryl/Alkyl)-pyridine H->I

Caption: A logical workflow for the sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Protocols (C5-Position)

Palladium-catalyzed reactions are the most powerful tools for functionalizing the C5-iodo position selectively.[7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction creates a carbon-carbon bond between the pyridine core and an organoboron reagent, typically a boronic acid or ester.[8]

Expert Insight: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often required to facilitate the transmetalation step, which is the rate-limiting step for many cross-coupling reactions.[9] The use of a phosphine ligand, particularly a bulky, electron-rich one, is essential for promoting the oxidative addition of the C-I bond and stabilizing the palladium catalyst.[10]

Experimental Protocol:

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

    • SPhos (0.06 mmol, 6 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

    • Add the degassed water to the reaction mixture.

    • Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is an efficient method for installing an alkyne moiety at the C5 position.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]

Expert Insight: The copper(I) co-catalyst (typically CuI) is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base to deprotonate the terminal alkyne and often as a solvent.[11] Copper-free Sonogashira protocols exist but may require different ligands or conditions.[13]

Experimental Protocol:

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.1 mmol, 1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous THF (5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add anhydrous THF and Et₃N via syringe, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, wash with saturated aqueous NH₄Cl solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Functionalization at the C2-Position

After selective reaction at the C5-iodo position, the C2-chloro group becomes the target for the next transformation. This can be achieved via SNAr or another cross-coupling reaction under more forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is highly activated towards nucleophilic displacement due to the ortho-nitro group.[6] This allows for the straightforward introduction of nitrogen, oxygen, or sulfur nucleophiles.

Expert Insight: The mechanism proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct.[6] The stability of this intermediate is the key to the reaction's facility. The reaction is often run in a polar aprotic solvent like DMF or DMSO to solvate the ionic intermediate. A non-nucleophilic base like K₂CO₃ or DIPEA is used to mop up the HCl byproduct.

Experimental Protocol (Amination):

  • Materials:

    • 2-Chloro-5-aryl-3-nitropyridine (from Suzuki coupling) (1.0 mmol, 1.0 equiv)

    • Primary or secondary amine (1.5 mmol, 1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 2-chloro-5-aryl-3-nitropyridine substrate in DMF.

    • Add K₂CO₃ and the desired amine.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture and pour it into ice-water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[14][15] This palladium-catalyzed reaction is highly versatile but requires careful exclusion of air and moisture.[16]

Expert Insight: The catalytic cycle involves oxidative addition of the Pd(0) to the C-Cl bond, coordination of the amine, deprotonation by a strong base (typically a bulky alkoxide like NaOtBu), and reductive elimination to form the C-N bond.[17] The choice of ligand is critical for coupling aryl chlorides; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary.[18]

Experimental Protocol:

  • Materials:

    • 2-Chloro-5-aryl-3-nitropyridine (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

    • XPhos (0.08 mmol, 8 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • Glovebox Recommended: To an oven-dried Schlenk tube, add NaOtBu, Pd₂(dba)₃, and XPhos.

    • Add the 2-chloro-5-aryl-3-nitropyridine substrate.

    • Seal the tube, remove from the glovebox, and add anhydrous toluene followed by the amine via syringe.

    • Evacuate and backfill the tube with inert gas.

    • Heat the reaction mixture to 100-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Reduction of the Nitro Group

The final common transformation is the reduction of the nitro group to a primary amine, which opens up a new avenue for derivatization.

G sub Disubstituted 3-Nitropyridine prod Disubstituted 3-Aminopyridine sub->prod [Reduction] SnCl2·2H2O, EtOH, heat or H2 (g), Pd/C, MeOH

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol (SnCl₂ Reduction):

  • Materials:

    • Substituted 3-nitropyridine (1.0 mmol, 1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv)

    • Ethanol (10 mL)

  • Procedure:

    • Suspend the 3-nitropyridine substrate in ethanol.

    • Add SnCl₂·2H₂O in one portion.

    • Heat the mixture to reflux (approx. 78 °C) and stir.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate tin salts.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 3-aminopyridine product, which can be further purified if necessary.

Conclusion

This compound is a textbook example of a strategic building block in modern organic synthesis. Its well-defined hierarchy of reactivity enables chemists to perform sequential, chemoselective functionalizations, including C-C, C-N, C-O, and C-S bond formations. The ability to first modify the highly reactive C-I bond, then address the C-Cl bond, and finally transform the nitro group provides a reliable and logical pathway to complex, highly substituted pyridine scaffolds that are central to the discovery of new pharmaceutical agents.[2] The protocols detailed herein serve as a robust starting point for researchers aiming to leverage the unique synthetic potential of this versatile intermediate.

References

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  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. PubMed. Available at: [Link]

  • Georganics. This compound - High purity. Available at: [Link]

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  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

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  • Li, J., et al. (2014). A facile synthetic route for antineoplastic drug GDC-0449. Chemical Papers. Available at: [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

  • Bakulina, O. Y., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691. Available at: [Link]

  • Grudzień, K., & Mąkosza, M. (2013). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 15(24), 6342–6345. Available at: [Link]

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  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]

  • Mohajer, F., & Ghanbari, M. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7411. Available at: [Link]

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Application Notes and Protocols for 2-Chloro-5-iodo-3-nitropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-iodo-3-nitropyridine in Agrochemical Synthesis

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the landscape of modern agrochemical research and development.[1][2] Its unique molecular architecture, featuring a pyridine core embellished with three distinct reactive sites—a chloro group, an iodo group, and a nitro group—renders it an exceptionally versatile intermediate for the synthesis of a diverse array of potent agrochemicals, including herbicides, insecticides, and fungicides.[1][2][3]

The strategic placement of these functional groups provides a powerful toolkit for synthetic chemists. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), primarily at the positions ortho and para to it. This electronic activation, coupled with the presence of two excellent leaving groups (chloro and iodo), allows for sequential and regioselective introduction of various nucleophiles, forming the basis for a multitude of agrochemical scaffolds.[4] Furthermore, the iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, further expanding the synthetic possibilities.[2]

This guide provides an in-depth exploration of the application of this compound in agrochemical development. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, complete with detailed application notes and a step-by-step protocol for the synthesis of a representative herbicidal compound.

Core Application Areas in Agrochemicals

The trifunctional nature of this compound allows for its application in the synthesis of various classes of agrochemicals.

Herbicides: Pyridyl Ether Derivatives

A significant application of chloro-iodopyridine intermediates lies in the synthesis of pyridyl ether herbicides. These compounds typically function by disrupting essential biological processes in susceptible plant species. The general structure involves a pyridyl group linked to a substituted phenyl ring via an ether linkage. A notable example is the synthesis of compounds structurally related to 2-(4-[(3-chloro-5-iodo-2-pyridinyl)oxy]-phenoxy)propionic acid, a potent herbicidal agent.[5] The chloro and iodo substituents on the pyridine ring can be sequentially displaced by different nucleophiles to construct the final herbicidal molecule.

Insecticides: Neonicotinoid Analogs and Other Scaffolds

Halogenated and nitrated pyridines are foundational precursors for the synthesis of neonicotinoid insecticides, a class of systemic pesticides that act on the central nervous system of insects.[6] While the most common precursor for the blockbuster insecticide Imidacloprid is 2-chloro-5-(chloromethyl)pyridine, the underlying synthetic principles involving nucleophilic substitution on the pyridine ring are directly applicable.[6] this compound can be utilized to generate novel neonicotinoid analogs or other insecticidal scaffolds by leveraging the reactivity of its chloro and iodo groups. For instance, the chloro group can be displaced by an appropriate amine, and the iodo group can be further functionalized via cross-coupling reactions to introduce diverse substituents that modulate insecticidal activity.

Fungicides: Novel Heterocyclic Structures

The pyridine nucleus is a common feature in many fungicidal compounds. The reactivity of this compound allows for the construction of complex heterocyclic systems with potential fungicidal properties. Nucleophilic displacement of the chloro and iodo groups with sulfur, nitrogen, or oxygen-containing nucleophiles can lead to the formation of novel thiazolo-, triazolo-, or oxazolo-pyridine derivatives, which are classes of compounds known to exhibit fungicidal activity.

Synthetic Strategy and Causality: A Deep Dive into Reactivity

The synthetic utility of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack. The regioselectivity of this attack is a crucial aspect to consider in synthetic design.

Typically, nucleophilic attack is favored at the position para to the nitro group (the 5-position, bearing the iodo group) and to a lesser extent at the position ortho to the nitro group (the 2-position, bearing the chloro group). However, the relative reactivity of the C-Cl versus C-I bond also plays a significant role. In many cases, the C-Cl bond at the 2-position is more susceptible to nucleophilic displacement than the C-I bond at the 5-position, especially with softer nucleophiles. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine ring.

For instance, a softer nucleophile like a thiol or a secondary amine might preferentially displace the chlorine at the 2-position under milder conditions. Subsequently, a harder nucleophile or a cross-coupling reaction can be employed to functionalize the 5-position. This stepwise approach is fundamental to building molecular complexity and achieving the desired target structure.

Experimental Protocol: Synthesis of a Pyridyl Ether Herbicide Analog

This protocol details a representative synthesis of a herbicidal compound, 2-(4-((3-nitro-5-(phenyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, starting from this compound. This multi-step synthesis showcases the key transformations and the rationale behind the experimental choices.

Workflow Diagram

Synthesis_Workflow A This compound B Suzuki Coupling A->B Phenylboronic acid, Pd(PPh3)4, K2CO3 C 2-Chloro-3-nitro-5-phenylpyridine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Ethyl 2-(4-hydroxyphenoxy)propanoate, K2CO3 E Ethyl 2-(4-((3-nitro-5-phenylpyridin-2-yl)oxy)phenoxy)propanoate D->E F Ester Hydrolysis E->F LiOH, THF/H2O G 2-(4-((3-nitro-5-phenylpyridin-2-yl)oxy)phenoxy)propanoic acid F->G

Caption: Synthetic workflow for a pyridyl ether herbicide analog.

Step 1: Suzuki Coupling for C-C Bond Formation

Rationale: The first step involves a Suzuki cross-coupling reaction to replace the iodo group at the 5-position with a phenyl group. The iodo group is an excellent leaving group for such palladium-catalyzed reactions, allowing for the facile formation of a C-C bond. This transformation introduces a key structural motif often found in agrochemicals.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 3:1 mixture of toluene and ethanol.

  • Add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq) dissolved in a minimal amount of water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-3-nitro-5-phenylpyridine .

Step 2: Nucleophilic Aromatic Substitution for Ether Linkage Formation

Rationale: With the 5-position functionalized, the next step is a nucleophilic aromatic substitution (SNAr) to displace the chloro group at the 2-position. The electron-withdrawing nitro group at the 3-position and the phenyl group at the 5-position activate the 2-position for nucleophilic attack. The phenoxypropanoate nucleophile is introduced in this step to form the crucial ether linkage.

Materials:

  • 2-Chloro-3-nitro-5-phenylpyridine

  • Ethyl 2-(4-hydroxyphenoxy)propanoate

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 2-Chloro-3-nitro-5-phenylpyridine (1.0 eq) in anhydrous DMF, add ethyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield Ethyl 2-(4-((3-nitro-5-phenylpyridin-2-yl)oxy)phenoxy)propanoate .

Step 3: Ester Hydrolysis to the Final Active Herbicide

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is often the biologically active form of this class of herbicides. Lithium hydroxide is a common and effective reagent for this transformation under mild conditions.

Materials:

  • Ethyl 2-(4-((3-nitro-5-phenylpyridin-2-yl)oxy)phenoxy)propanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, 2-(4-((3-nitro-5-phenylpyridin-2-yl)oxy)phenoxy)propanoic acid .

Data Presentation: Biological Activity of Structurally Related Pyridine Derivatives

The following table summarizes the biological activity of some agrochemicals that share structural similarities with compounds derivable from this compound. This data provides a benchmark for the potential efficacy of newly synthesized analogs.

Compound ClassExample CompoundTarget Pest/WeedBiological ActivityReference
Insecticide Imidacloprid (Neonicotinoid)Aphids, LeafhoppersLD50 (oral, rat): 450 mg/kg[6]
Fungicide N-(thiophen-2-yl) nicotinamide derivativePseudoperonospora cubensisEC50 = 1.96 mg/L[7]
Herbicide Pyridyl Ether DerivativeBroadleaf weeds-[5]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in creating versatile intermediates for agrochemical synthesis. Its unique combination of reactive functional groups allows for a programmed and efficient construction of complex molecules with a wide spectrum of biological activities. The protocols and application notes presented herein provide a solid foundation for researchers to explore the vast potential of this building block. Future research will undoubtedly uncover novel reaction pathways and lead to the development of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles, all stemming from this remarkable pyridine derivative.

References

  • IWK Health Centre. This compound. [Online] Available at: [Link]

  • Google Patents. Novel halopyridines and methods of making.
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  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
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  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). [Online] Available at: [Link]

  • Google Patents. EP0021453A2 - 2-Chloro-5-trichloromethylpyridine.
  • IndiaMART. 2 Chloro 5 Iodo 3 Nitropyridine Chemical Powder, 98%. [Online] Available at: [Link]

  • MDPI. Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. [Online] Available at: [Link]

  • ResearchGate. (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Online] Available at: [Link]

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  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Online] Available at: [Link]

  • Google Patents. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • PubMed Central (PMC). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. [Online] Available at: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Online] Available at: [Link]

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Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the strategic use of 2-Chloro-5-iodo-3-nitropyridine as a versatile starting material in the synthesis of kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted therapy, and the development of efficient, modular synthetic routes is critical for drug discovery and development.[1][2] this compound offers three distinct points for chemical modification, enabling the construction of complex molecular architectures. This document outlines the differential reactivity of the functional groups, provides step-by-step protocols for key transformations including site-selective cross-coupling and nitro group reduction, and presents a cohesive strategy for building kinase inhibitor scaffolds.

Introduction: The Strategic Advantage of a Trifunctional Building Block

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them high-value therapeutic targets.[3] The synthesis of small molecule kinase inhibitors often requires the assembly of complex heterocyclic cores. This compound is an exceptionally useful building block for this purpose due to its unique trifunctional nature.[4]

The pyridine core is a common scaffold in many FDA-approved kinase inhibitors. The three substituents on this starting material each serve a distinct synthetic purpose:

  • 5-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the early-stage introduction of aryl, heteroaryl, or alkynyl moieties.[5]

  • 2-Chloro Group: The carbon-chlorine bond is activated by the adjacent electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and, under different catalytic conditions, cross-coupling reactions like Buchwald-Hartwig amination.[6] This differential reactivity compared to the iodo group is key to sequential, site-selective functionalization.

  • 3-Nitro Group: This powerful electron-withdrawing group serves two purposes. First, it activates the C2-position for substitution. Second, it acts as a masked amino group.[7] A late-stage reduction of the nitro group to an amine provides a vector for introducing additional functionality, often crucial for targeting the solvent-exposed region of the kinase active site.[8][9]

This inherent hierarchy of reactivity allows for a logical and controlled assembly of the target molecule, a core principle of efficient medicinal chemistry.

G cluster_0 This compound cluster_1 Synthetic Handles cluster_2 Key Transformations start C₅H₂ClIN₂O₂ I 5-Iodo (Most Reactive) Cl 2-Chloro (Activated) NO2 3-Nitro (Masked Amine) suzuki Suzuki / Sonogashira (C-C Bond Formation) I->suzuki Pd-Catalyzed Cross-Coupling snar SNAr / Buchwald-Hartwig (C-N/C-O Bond Formation) Cl->snar Nucleophilic Attack or Pd-Catalyzed Coupling reduction Reduction (Unmasking Amine) NO2->reduction e.g., Fe/NH₄Cl, H₂/Pd-C

Figure 1: Reactivity map of this compound.

Core Synthetic Strategies and Protocols

The cornerstone of using this building block is exploiting the differential reactivity of the C-I and C-Cl bonds. The general workflow involves functionalizing the more reactive C5-iodo position first, followed by modification at the C2-chloro position, and concluding with the reduction and subsequent elaboration of the nitro group.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C5-position of the pyridine ring and various aryl or heteroaryl boronic acids.[10][11] The higher reactivity of the C-I bond allows this reaction to proceed selectively, leaving the C-Cl bond intact for subsequent transformations.[5]

General Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents:

ReagentMW ( g/mol )MolarityEq.Amount (mmol)Mass/Volume
This compound284.44-1.01.0284 mg
(Hetero)Aryl Boronic AcidVaries-1.21.2Varies
Pd(PPh₃)₄1155.56-0.050.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.0 M3.03.01.5 mL
1,4-Dioxane88.11---8 mL
Water18.02---2 mL

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 284 mg) and the desired (hetero)aryl boronic acid (1.2 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Place the flask under an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvents, 1,4-dioxane (8 mL) and the 2.0 M aqueous solution of Na₂CO₃ (1.5 mL).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 2-chloro-5-aryl-3-nitropyridine product.

Causality Note: The use of a Pd(0) catalyst like Pd(PPh₃)₄ is crucial for the initial oxidative addition into the C-I bond, which is the first step of the catalytic cycle.[12][13] The aqueous base is required to activate the boronic acid for the transmetalation step.[11]

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

Following the Suzuki coupling, the C2-chloro position can be functionalized, for instance, by a Buchwald-Hartwig amination to install a key amine side chain.[14][15] This reaction is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[16][17]

General Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents:

ReagentMW ( g/mol )MolarityEq.Amount (mmol)Mass/Volume
2-Chloro-5-aryl-3-nitropyridineVaries-1.01.0Varies
Primary/Secondary AmineVaries-1.31.3Varies
Pd₂(dba)₃915.72-0.020.0218 mg
XPhos476.62-0.080.0838 mg
Sodium tert-butoxide (NaOtBu)96.10-1.51.5144 mg
Toluene (anhydrous)92.14---10 mL

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add the 2-chloro-5-aryl-3-nitropyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.08 mmol, 38 mg) to a dry Schlenk flask.

  • Add sodium tert-butoxide (1.5 mmol, 144 mg).

  • Add anhydrous toluene (10 mL), followed by the amine (1.3 mmol).

  • Seal the flask and heat the mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired 2-amino-5-aryl-3-nitropyridine derivative.

Causality Note: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is essential for facilitating the catalytic cycle, especially the challenging reductive elimination step that forms the C-N bond.[17] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]

Protocol 3: Reduction of the Nitro Group

The final key transformation is the reduction of the 3-nitro group to a 3-amino group. This "unmasking" step reveals a new functional handle for late-stage diversification. Common methods include catalytic hydrogenation or reduction with metals in acidic media.[8][18] Reduction with iron powder in the presence of an acid source like ammonium chloride is often preferred for its functional group tolerance.[19]

General Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents:

ReagentMW ( g/mol )MolarityEq.Amount (mmol)Mass/Volume
2-Amino-5-aryl-3-nitropyridine deriv.Varies-1.01.0Varies
Iron Powder (Fe)55.85-5.05.0279 mg
Ammonium Chloride (NH₄Cl)53.49-4.04.0214 mg
Ethanol (EtOH)46.07---15 mL
Water18.02---5 mL

Step-by-Step Protocol:

  • To a round-bottom flask, add the 2-amino-5-aryl-3-nitropyridine derivative (1.0 mmol), iron powder (5.0 mmol, 279 mg), and ammonium chloride (4.0 mmol, 214 mg).

  • Add ethanol (15 mL) and water (5 mL).

  • Heat the resulting suspension to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the starting material is often a good visual indicator (typically 1-3 hours).

  • Once complete, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.

  • Rinse the filter cake thoroughly with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 3-aminopyridine product, which can often be used without further purification.

Causality Note: This reduction proceeds via single electron transfer from the iron metal to the nitro group under mildly acidic conditions provided by the ammonium chloride.[19] This method is generally chemoselective and avoids the cleavage of other sensitive groups that can occur under harsher reducing conditions.

Synthetic Workflow and Case Study

The sequential application of these protocols allows for the efficient construction of a kinase inhibitor scaffold.

Figure 2: General synthetic workflow for kinase inhibitor scaffolds.

The resulting 5-aryl-pyridine-2,3-diamine derivative is a versatile intermediate. The 3-amino group can be acylated, sulfonylated, or used in cyclization reactions to complete the synthesis of the final kinase inhibitor. This strategic approach provides modularity, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined hierarchy of reactivity enables a logical and efficient synthetic sequence involving site-selective cross-coupling, nucleophilic substitution, and nitro group reduction. The protocols detailed in this guide provide researchers with a robust framework for constructing diverse libraries of pyridine-based kinase inhibitors, thereby accelerating the drug discovery process.

References

  • This compound - IWK Health Centre. IWK Health Centre. [Link]

  • The reduction of vic-substituted 3-nitropyridines with | Download Table - ResearchGate. ResearchGate. [Link]

  • Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. [Link]

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. MDPI. [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed. PubMed. [Link]

  • Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed. PubMed. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific LLC. [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [Link]

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Application Notes and Protocols: Selective Palladium-Catalyzed Amination of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as aryl and heteroaryl amines are privileged scaffolds in a vast array of pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial motifs, largely superseding harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1] This reaction's broad substrate scope and functional group tolerance have made it indispensable in the rapid generation of compound libraries for drug discovery and in the industrial-scale synthesis of active pharmaceutical ingredients.[1]

This application note provides a detailed guide to the selective amination of 2-chloro-5-iodo-3-nitropyridine, a highly functionalized and synthetically valuable building block. The presence of two distinct halogen atoms (chloro and iodo) and a strongly electron-withdrawing nitro group presents a unique challenge and opportunity for regioselective functionalization. Leveraging the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), we can achieve selective amination at the C5 position, leaving the C2-chloro substituent available for subsequent diversification.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for successfully implementing this transformation.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[4][5] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. The general order of reactivity for aryl halides is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[2][4] This differential reactivity is the basis for the selective amination of this compound at the iodo-substituted position.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_out Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-NHR'R'' [Ar-Pd(II)(L_n)-NHR'R'']+ Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NHR'R''->Ar-Pd(II)(L_n)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L_n)-NR'R''->Pd(0)L_n Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)(L_n)-NR'R''->Product caption Figure 1: The Buchwald-Hartwig catalytic cycle.

Caption: Figure 1: The Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStore under inert atmosphere, protected from light.
Amine (e.g., Morpholine)AnhydrousCommercially availablePurify by distillation if necessary.
Pd₂(dba)₃Catalyst gradeCommercially availableHandle in a glovebox or under inert atmosphere.
XantphosLigand gradeCommercially availableHandle in a glovebox or under inert atmosphere.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially availableHandle in a glovebox due to moisture sensitivity.
TolueneAnhydrousCommercially availableDegas prior to use.
Ethyl acetateHPLC gradeCommercially availableFor workup and chromatography.
HexanesHPLC gradeCommercially availableFor chromatography.
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially available
General Reaction Setup Workflow

Caption: Figure 2: General workflow for the amination reaction.

Detailed Step-by-Step Protocol: Amination with Morpholine

This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.), this compound (1.0 equiv.), and anhydrous, degassed toluene.

  • Initiation: Stir the resulting mixture at room temperature for 5-10 minutes to allow for pre-catalyst formation.

  • Nucleophile Addition: Add the amine (e.g., morpholine, 1.2-1.5 equiv.) via syringe.

  • Reaction: The flask is sealed and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2x).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-chloro-5-(morpholino)-3-nitropyridine.

Optimization and Key Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

ParameterRecommendationRationale & Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precursors. Pd(0) sources like Pd₂(dba)₃ can sometimes offer faster initiation.
Ligand Xantphos, BINAP, bulky biarylphosphines (e.g., RuPhos, SPhos)The choice of ligand is critical. Bidentate ligands like Xantphos and BINAP are often effective for coupling with halopyridines as they can prevent catalyst poisoning.[3][6] Bulky, electron-rich monophosphine ligands can also be highly effective.[7]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is a common choice. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be employed, though this may require higher reaction temperatures or longer reaction times.[3][5]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is a widely used and effective solvent for these reactions.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Aryl chlorides generally require higher temperatures for amination than aryl iodides.[5]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the limiting electrophile.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Base not strong enough- Use a fresh source of palladium and ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu).
Side Reactions (e.g., Hydrodehalogenation) - β-hydride elimination from the amido complex[1]- Use a more sterically hindered ligand to disfavor this pathway.- Lower the reaction temperature.
Poor Regioselectivity (Amination at C2) - Reaction conditions too harsh, overcoming the inherent reactivity difference.- Lower the reaction temperature.- Use a less active catalyst system.
Catalyst Decomposition - High temperatures- Presence of impurities- Run the reaction at the lowest effective temperature.- Ensure high purity of all reagents and solvents.

Conclusion

The palladium-catalyzed amination of this compound offers a reliable and regioselective route to valuable synthetic intermediates. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired C5-aminated product. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Retrieved from [Link]

  • Maes, B. U. W., Loones, K. T. J., Lemiere, G. L. F., & Dommisse, R. A. (2002). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. ResearchGate. Retrieved from [Link]

  • Nolan, S. P., & Viciu, M. S. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. Retrieved from [Link]

  • Maes, B. U. W., Loones, K. T. J., Lemiere, G. L. F., & Dommisse, R. A. (2002). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Retrieved from [Link]

  • Samir, A., et al. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

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Application Note and Protocol: A Scalable Synthesis of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloro-5-iodo-3-nitropyridine

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of chloro, iodo, and nitro substituents on the pyridine ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules.[1] Specifically, this intermediate is a crucial building block in the development of novel therapeutics, including anti-cancer and antimicrobial agents, as well as in the formulation of modern crop protection agents.[1] The presence of multiple reactive sites allows for selective and sequential chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, making it an invaluable tool for medicinal and process chemists.[1]

This application note provides a comprehensive guide to a robust and scalable synthetic route to this compound. The presented protocol is designed for safe and efficient production, with a focus on process control and optimization for scale-up.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound can be approached through several pathways. A common and effective strategy involves a multi-step sequence starting from readily available 2-aminopyridine. This route, detailed below, offers a logical progression of reactions that are well-established in industrial chemistry.[3][4]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Aminopyridine B Nitration A->B HNO₃, H₂SO₄ C 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine B->C D Separation C->D E 2-Amino-5-nitropyridine D->E F Diazotization (Sandmeyer Reaction) E->F NaNO₂, HCl G 2-Hydroxy-5-nitropyridine F->G H Chlorination G->H POCl₃ or PCl₅ I 2-Chloro-5-nitropyridine H->I J Iodination I->J I₂, HIO₃, H₂SO₄ K This compound J->K

Caption: Synthetic workflow for this compound.

Part 1: Nitration of 2-Aminopyridine

The initial step involves the nitration of 2-aminopyridine to introduce a nitro group onto the pyridine ring. This reaction typically yields a mixture of isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[3] The directing effect of the amino group favors substitution at the 3- and 5-positions.

Protocol: Nitration of 2-Aminopyridine

Safety First: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[5][6] Strict adherence to safety protocols is mandatory. This reaction must be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[7][8][9] An emergency eyewash and shower station should be readily accessible.[5]

Materials and Reagents:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (or a mixture of concentrated nitric and sulfuric acids)

  • Crushed Ice

  • Sodium Hydroxide solution (50-60 wt.%)

  • Hydrochloric Acid solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to below 10 °C using an ice-salt bath.

  • Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.[4]

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid, maintaining the reaction temperature below 30 °C.[4]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 25-30 °C for 30-40 minutes. Then, slowly raise the temperature to 55-65 °C and maintain for 10-12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 50-60 wt.% sodium hydroxide solution, keeping the temperature controlled. Adjust the pH to 5.5-6.0 to precipitate the product mixture.[4]

  • Isolation: Filter the precipitate and wash the filter cake with cold water.

Part 2: Isomer Separation and Conversion to 2-Chloro-5-nitropyridine

The crude product from the nitration step is a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. These isomers need to be separated before proceeding. The 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine via a diazotization reaction, followed by chlorination to yield 2-chloro-5-nitropyridine.[3]

Protocol: Diazotization and Chlorination

The Sandmeyer Reaction: The conversion of the amino group to a chloro group proceeds via a Sandmeyer-type reaction.[10][11][12] This involves the formation of a diazonium salt from the aromatic amine, which is then displaced by a chloride ion, often with copper(I) catalysis.[10][13]

Procedure:

  • Isomer Separation: The separation of 2-amino-5-nitropyridine from the 2-amino-3-nitropyridine isomer can be achieved by fractional crystallization or column chromatography.

  • Diazotization: Dissolve the isolated 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C.

  • Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Hydrolysis: Gently heat the diazonium salt solution to induce hydrolysis, forming 2-hydroxy-5-nitropyridine.

  • Chlorination: Treat the 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 2-chloro-5-nitropyridine.[3] This step should be performed under anhydrous conditions.

  • Purification: The crude 2-chloro-5-nitropyridine can be purified by recrystallization or column chromatography.

Part 3: Iodination of 2-Chloro-5-nitropyridine

The final step is the regioselective iodination of 2-chloro-5-nitropyridine to introduce the iodine atom at the 5-position, yielding the target compound.

Protocol: Iodination

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 2-chloro-5-nitropyridine in a mixture of concentrated sulfuric acid and an appropriate solvent.

  • Addition of Iodinating Agent: Add iodine and an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it onto ice. Neutralize the solution and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[14]

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The nitration step is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.[6]

  • Reagent Addition: The rate of addition of the nitrating mixture and sodium nitrite solution must be carefully controlled to manage the reaction temperature and avoid localized hot spots.

  • Mixing: Efficient agitation is crucial to ensure homogeneity and effective heat transfer throughout the reaction mass.

  • Material Compatibility: Ensure that all equipment is compatible with the corrosive reagents used, particularly concentrated acids.[5]

  • Waste Management: The process generates acidic and potentially hazardous waste streams that must be neutralized and disposed of in accordance with environmental regulations.

Analytical Characterization

The purity and identity of the final product and intermediates should be confirmed using a combination of analytical techniques.

Technique Purpose Expected Outcome for this compound
HPLC/UPLC Purity assessment and quantificationA major peak corresponding to the product with high purity (>98%).[15]
LC-MS Molecular weight confirmationDetection of the molecular ion peak corresponding to the calculated molecular weight.[15]
¹H NMR Structural elucidationA spectrum showing the characteristic signals for the aromatic protons on the pyridine ring.
¹³C NMR Structural confirmationA spectrum showing the expected number of carbon signals for the molecule.
FTIR Functional group identificationPresence of characteristic absorption bands for C-Cl, C-I, N-O (nitro), and aromatic C-H bonds.

Safety and Hazard Management

The synthesis of this compound involves the use of highly corrosive and reactive chemicals. A thorough risk assessment should be conducted before commencing any work.[5][9]

  • Nitric Acid: A strong oxidizing agent and highly corrosive.[7][8] Avoid contact with skin and eyes, and prevent inhalation of fumes. Reacts violently with many organic compounds.[9]

  • Sulfuric Acid: A strong dehydrating agent and highly corrosive. Causes severe burns on contact.

  • Phosphorus Oxychloride/Pentachloride: Corrosive and reacts violently with water.

  • Halogenated Pyridines: Can be irritants and harmful if swallowed or absorbed through the skin.[16]

Always work in a well-ventilated area and use appropriate personal protective equipment.[5][8]

Conclusion

The multi-step synthesis of this compound presented in this application note provides a reliable and scalable route to this valuable chemical intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and process chemists can efficiently produce this key building block for the development of new pharmaceuticals and agrochemicals.

References

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  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
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  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • ChemicalBook. (n.d.). 2-Chloro-3-iodopyridine | 78607-36-0.
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  • ChemicalBook. (n.d.). This compound CAS#: 426463-05-0.
  • NIH. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
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  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
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  • Eisai Co., Ltd. (2000, December 11). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal.
  • LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • ResearchGate. (n.d.). UV-Vis spectra of 2-chloropyridine-ICl charge transfer complex in (a) Hexane, (b).
  • Georganics. (n.d.). This compound - High purity | EN.
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  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ACS Publications. (n.d.). The Halogenation of Pyridine | Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
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  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-iodo-5-nitropyridine | CAS 25391-60-0 | SCBT.
  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine.
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  • PubMed. (2011, December 15). Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC.

Sources

Unlocking the Synthetic Potential of 2-Chloro-5-iodo-3-nitropyridine: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthetic Strategies

Abstract

2-Chloro-5-iodo-3-nitropyridine is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct reactive centers, offers a powerful platform for the regioselective introduction of diverse functional groups. The presence of a strongly electron-withdrawing nitro group, coupled with two different halogen atoms at positions amenable to distinct transformations, allows for a programmed and sequential approach to constructing complex, highly functionalized pyridine scaffolds.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key functionalization strategies for this substrate, supported by detailed mechanistic insights and field-proven experimental protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Introduction: A Scaffold of Opportunity

The pyridine ring is a privileged core in numerous pharmaceuticals, agrochemicals, and functional materials.[2] The specific derivative, this compound, has emerged as a valuable intermediate due to the orthogonal reactivity of its substituents.[1] Understanding the electronic landscape of the molecule is paramount to exploiting its full synthetic potential.

  • The Nitro Group (C3-NO₂): As a potent electron-withdrawing group, it significantly acidifies the pyridine ring, making it highly electron-deficient. This electronic pull is crucial for activating the C2 and C4 positions (ortho and para, respectively) towards nucleophilic attack.[3][4]

  • The Iodo Group (C5-I): The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the C5 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of C-C, C-N, and C-O bonds at this position.

  • The Chloro Group (C2-Cl): Positioned ortho to the activating nitro group, the chlorine atom serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[5]

This differential reactivity enables a predictable and stepwise functionalization, which is a cornerstone of efficient molecular construction.

Figure 1: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The selective functionalization of the C5-iodo position is reliably achieved using palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Cl bond allows these reactions to proceed with excellent chemoselectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester.[6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).[10]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).[10]

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst / LigandBaseSolventTemp (°C)Typical YieldNotes
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>85%Excellent for a wide range of boronic acids.
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9075-90%Classic conditions, effective for simple aryl boronic acids.
PdCl₂(dppf)Cs₂CO₃DMF80>80%Good for heteroaryl boronic acids.

Table 1: Recommended conditions for Suzuki-Miyaura coupling at C5.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base.[12][13]

Protocol 2.2.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv) in a mixture of anhydrous THF and triethylamine (Et₃N) (e.g., 2:1 ratio, 6 mL).[13]

  • Catalyst Addition: Degas the solution with argon for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3-5 mol%).[13]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) if the starting material is consumed slowly. Monitor progress by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the 5-alkynylpyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, coupling the aryl iodide with primary or secondary amines.[14][15] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and accommodating a broad range of amine coupling partners.[16][17]

Protocol 2.3.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 4-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (3-5 mL).

  • Reaction: Seal the vial and heat the mixture to 80-110°C for 12-24 hours, with stirring. Monitor by LC-MS.

  • Work-up: After cooling, partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group is highly activated for SNAr due to the strong resonance and inductive stabilization of the anionic Meisenheimer intermediate by the ortho-nitro group.[5][18] This allows for facile displacement of the chloride by a variety of nucleophiles under relatively mild conditions.

Figure 3: The two-step addition-elimination mechanism of SNAr at the C2-position.

Protocol 3.1.1: General Procedure for Amination via SNAr

  • Reaction Setup: Dissolve the C5-functionalized pyridine substrate (1.0 mmol, 1.0 equiv) in a suitable solvent such as ethanol, DMF, or acetonitrile (5-10 mL).

  • Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 equiv). For less reactive amines or when using an amine salt, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv) may be required.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. The reaction is often complete within 1-6 hours. Monitor by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water or a dilute aqueous NaHCO₃ solution.

  • Purification: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

NucleophileBase (if needed)SolventTemp (°C)Notes
Primary/Secondary AminesEt₃N or K₂CO₃EtOH, MeCN25-80Highly efficient for a broad scope of amines.
Alkoxides (e.g., NaOMe)(Self-basic)Corresponding Alcohol0-25Rapid reaction to form methyl ethers.
PhenoxidesK₂CO₃ or Cs₂CO₃DMF, DMSO25-60Forms diaryl ethers.
ThiolsK₂CO₃ or NaHTHF, DMF0-25Forms thioethers; reaction is typically very fast.

Table 2: Typical conditions for SNAr at the C2-position.

A Sequential Functionalization Workflow

The true synthetic power of this compound lies in the ability to perform sequential, regioselective reactions. The recommended strategy is to first execute the palladium-catalyzed cross-coupling at the C5-iodo position, followed by the nucleophilic aromatic substitution at the C2-chloro position. This order leverages the milder conditions typically required for SNAr, which are compatible with the newly installed C5-substituent.

Sequential_Workflow Sequential Functionalization Workflow Start 2-Chloro-5-iodo- 3-nitropyridine Step1 Step 1: Pd-Catalyzed Cross-Coupling at C5 Start->Step1 Suzuki, Sonogashira, Buchwald-Hartwig, etc. (R¹ source) Intermediate 2-Chloro-5-R¹- 3-nitropyridine Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution at C2 Intermediate->Step2 SNAr with Nu-H (R² source) Final 2-R²-5-R¹- 3-nitropyridine Step2->Final

Figure 4: Recommended workflow for the dual functionalization of the pyridine scaffold.

Conclusion

This compound offers a predictable and versatile platform for the synthesis of complex pyridine derivatives. By understanding the inherent electronic properties and differential reactivity of its functional groups, chemists can strategically and selectively modify the scaffold. The protocols outlined in this guide for palladium-catalyzed cross-coupling at the C5-position and nucleophilic aromatic substitution at the C2-position provide a robust foundation for applications in drug discovery, materials science, and agrochemical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodo-3-nitropyridine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a key building block, its purity and yield are paramount. This guide provides an in-depth experimental protocol, a comprehensive troubleshooting section in a question-and-answer format, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.

Synthetic Pathway Overview & Rationale

The most direct and widely adopted method for synthesizing this compound is the electrophilic iodination of the commercially available starting material, 2-Chloro-3-nitropyridine.

Why this pathway? The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the pyridine ring.

  • The Chloro group at C2 is an ortho-, para-director.

  • The Nitro group at C3 is a meta-director.

Both groups direct incoming electrophiles to the C5 position, making this a highly favorable and selective transformation. The primary challenge lies in driving the reaction to completion due to the electron-deficient (deactivated) nature of the pyridine ring caused by the electron-withdrawing nitro and chloro groups.

G cluster_main Synthetic Workflow SM 2-Chloro-3-nitropyridine (Starting Material) P This compound (Target Product) SM->P Electrophilic Aromatic Substitution (Iodination) RE Iodinating Agent (e.g., I₂, NIS, DIH) + Strong Acid (H₂SO₄)

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust starting point, synthesized from established chemical principles for iodinating deactivated aromatic systems.[2]

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
2-Chloro-3-nitropyridine158.541.59 g1.0
Iodine (I₂)253.812.80 g1.1
Concentrated Sulfuric Acid (98%)98.08~10 mLSolvent/Catalyst
Dichloromethane (DCM)-~100 mLFor Extraction
Sat. Sodium Bicarbonate (NaHCO₃)-~50 mLFor Neutralization
10% Sodium Thiosulfate (Na₂S₂O₃)-As neededFor Quenching
Brine-~30 mLFor Washing
Anhydrous Magnesium Sulfate (MgSO₄)-As neededFor Drying

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-nitropyridine (1.59 g, 10 mmol).

  • Dissolution: Carefully add concentrated sulfuric acid (~10 mL) to the flask while cooling in an ice-water bath. Stir until the starting material is fully dissolved.

  • Addition of Iodine: In small portions, add iodine (2.80 g, 11 mmol) to the solution. The mixture will become a dark, viscous solution.

  • Reaction: Allow the flask to warm to room temperature, then heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours (See FAQ 2 for TLC system). The reaction typically requires 6-12 hours for completion.

    • Expert Insight: The deactivating effect of the nitro group necessitates heating to achieve a reasonable reaction rate. Maintaining the temperature below 80°C is crucial to minimize potential side reactions.

  • Workup - Quenching: After the reaction is complete (disappearance of starting material by TLC), cool the flask to 0°C in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~100 g) in a separate beaker with vigorous stirring.

  • Workup - Neutralization & Decolorization: Slowly add 10% sodium thiosulfate solution until the dark iodine color disappears. Then, carefully neutralize the solution by adding saturated sodium bicarbonate solution in portions until gas evolution ceases and the pH is ~7-8. A precipitate (the crude product) should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.[3]

Troubleshooting Guide

G Start Low Yield or Incomplete Reaction? CheckTimeTemp Was reaction time sufficient and temp at 60-70°C? Start->CheckTimeTemp CheckReagents Are reagents (I₂, H₂SO₄) pure and anhydrous? CheckTimeTemp->CheckReagents Yes Sol_TimeTemp Increase reaction time. Confirm thermometer accuracy. CheckTimeTemp->Sol_TimeTemp No CheckQuench Was product lost during workup/extraction? CheckReagents->CheckQuench Yes Sol_Reagents Use fresh, high-purity reagents. Ensure H₂SO₄ is concentrated. CheckReagents->Sol_Reagents No Sol_Quench Ensure pH is fully neutralized before extraction. Perform multiple extractions. CheckQuench->Sol_Quench Yes

Caption: Decision workflow for troubleshooting low product yield.

Problem: The yield is very low, or the reaction has not gone to completion.

  • Potential Cause 1: Insufficient Reaction Time or Temperature.

    • Explanation: The substrate is strongly deactivated. The iodination is consequently slow and requires thermal energy to overcome the activation barrier.

    • Solution: Ensure the internal reaction temperature is maintained at 60-70°C. Use TLC to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time. Do not exceed 80°C, as this can lead to decomposition or side reactions.

  • Potential Cause 2: Impure or Wet Reagents.

    • Explanation: Concentrated sulfuric acid is highly hygroscopic. Any water present will compete with the substrate for the electrophilic iodine species, reducing the reaction efficiency. Impurities in the starting material or iodine can also inhibit the reaction.

    • Solution: Use fresh, unopened containers of 98% sulfuric acid. Ensure the starting 2-Chloro-3-nitropyridine is pure. Use iodine of at least 99% purity.

  • Potential Cause 3: Inefficient Workup.

    • Explanation: The product can be lost during workup if not handled correctly. Incomplete neutralization can lead to the product remaining in the aqueous layer as a protonated salt. Insufficient extraction will also lower the isolated yield.

    • Solution: When neutralizing with NaHCO₃, add it slowly until all effervescence stops completely. Check the pH with litmus paper to ensure it is neutral or slightly basic. Use a sufficient volume of extraction solvent (DCM) and perform at least three separate extractions to ensure complete recovery of the product from the aqueous phase.

Problem: TLC analysis shows multiple spots, indicating side products.

  • Potential Cause 1: Over-iodination or Other Side Reactions.

    • Explanation: While the C5 position is strongly favored, excessively harsh conditions (e.g., very high temperatures or the presence of a stronger activating catalyst) could potentially lead to minor byproducts.

    • Solution: Adhere strictly to the recommended temperature range. Consider using an alternative, milder iodinating agent like N-Iodosuccinimide (NIS) in sulfuric acid. NIS provides a controlled release of the electrophilic iodine species (I+) and can sometimes offer cleaner reactions than molecular iodine.[2]

  • Potential Cause 2: Impurities in the Starting Material.

    • Explanation: If the starting 2-Chloro-3-nitropyridine is impure, those impurities may react to form other products or remain unreacted, complicating the final purification.

    • Solution: Verify the purity of your starting material by NMR or GC-MS before beginning the reaction. If necessary, purify the starting material by recrystallization or chromatography.

Problem: The product is difficult to purify by column chromatography.

  • Potential Cause 1: Co-eluting Impurities.

    • Explanation: A byproduct with a polarity very similar to the desired product can be difficult to separate using standard solvent systems.

    • Solution: Optimize your chromatography. Use a shallow elution gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). If separation is still poor, consider switching to a different solvent system, such as dichloromethane/hexanes.

  • Potential Cause 2: Product Instability on Silica Gel.

    • Explanation: Highly functionalized molecules can sometimes degrade on acidic silica gel.

    • Solution: If you suspect degradation, you can neutralize the silica gel by preparing the slurry with a solvent containing a small amount of triethylamine (~0.5%). Alternatively, consider purification by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q1: Are there alternative, potentially higher-yielding iodinating agents? A: Yes. While molecular iodine in sulfuric acid is a cost-effective choice, other reagents can offer advantages. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in sulfuric acid is reported to be a highly effective system for iodinating even strongly deactivated aromatic compounds and may lead to higher yields and faster reaction times.[2] The workup is also often simpler, as the dimethylhydantoin byproduct is easily removed by aqueous extraction.

Q2: How can I best monitor the reaction progress by TLC? A: A standard and effective mobile phase for this reaction is a 4:1 mixture of Hexane:Ethyl Acetate.

  • Starting Material (2-Chloro-3-nitropyridine): Rf ≈ 0.4

  • Product (this compound): Rf ≈ 0.3 The iodinated product is significantly less polar and will have a lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the most critical safety precautions for this synthesis? A: This reaction involves several hazards that require strict adherence to safety protocols.

  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear gloves, safety goggles, and a lab coat. Perform all additions involving sulfuric acid inside a chemical fume hood and have a base (like sodium bicarbonate) ready for spills.

  • Quenching: The quenching of the sulfuric acid reaction mixture with ice is highly exothermic. This must be done very slowly, with efficient cooling and stirring, to prevent splashing of the acidic solution.

  • Product Hazards: The target compound is classified as an irritant and is harmful if swallowed.[4] Handle the final product with gloves and avoid creating dust.

Q4: Why not introduce the iodine first and then the other groups? A: The order of substitution is critical for achieving the desired isomer. Iodinating pyridine first would yield a mixture of isomers. Subsequent chlorination and nitration would also lead to complex mixtures that are difficult to separate. The chosen route, starting with 2-Chloro-3-nitropyridine, leverages the synergistic directing effects of the chloro and nitro groups to provide a highly regioselective pathway to the desired 2,3,5-substituted product.

References

  • Georganics. This compound - High purity. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

Sources

Technical Support Center: Reactions of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-chloro-5-iodo-3-nitropyridine. This versatile, halogenated heterocyclic compound is a critical building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its unique electronic and steric properties, stemming from the combination of a pyridine ring, a nitro group, and two distinct halogen atoms, offer a rich landscape for chemical transformations. However, this reactivity also presents specific challenges.

This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during reactions with this substrate. We will delve into the causality of side product formation and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a practical question-and-answer format.

Question 1: I'm observing a significant symmetrical bipyridyl impurity in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What is this byproduct and how can I minimize it?

Answer:

You are likely observing the product of homocoupling (an Ullmann-type reaction), where two molecules of your this compound starting material react with each other.[3] This is a common side reaction in many cross-coupling protocols.

Causality:

  • High Temperature: The classic Ullmann reaction often requires high temperatures and a stoichiometric amount of copper.[3] In palladium-catalyzed reactions, elevated temperatures can also promote this undesired pathway.

  • Catalyst System: Certain palladium catalysts or ligands may have a higher propensity for promoting homocoupling.

  • Oxygen Exposure: The presence of oxygen can sometimes facilitate the homocoupling of organoboron reagents in Suzuki reactions, leading to impurities.[4]

Troubleshooting & Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most straightforward approach. Screen a range of temperatures to find the optimal point where the desired cross-coupling proceeds efficiently while homocoupling is minimized.

  • Optimize Catalyst and Ligand:

    • For Suzuki reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination step over side reactions.[4][5]

    • Ensure your palladium source is of high quality. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂.[4][6]

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen, which can suppress the homocoupling of boronic acid partners.[4]

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of your coupling partner (e.g., boronic acid or alkyne) to favor the cross-coupling pathway.

dot

Caption: Troubleshooting workflow for homocoupling side products.

Question 2: My mass spectrometry analysis shows a product that has lost the iodine or chlorine atom, replaced by a hydrogen. What is causing this dehalogenation?

Answer:

This side product results from hydrodehalogenation , a common competing pathway in palladium-catalyzed reactions.[7] It is particularly prevalent when using hydride sources in the reaction mixture, which can arise from certain reagents or solvent decomposition.

Causality:

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, an unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the dehalogenated arene.[7]

  • Reductive Reagents: Some reducing agents used for other functional groups (like nitro reduction) can readily cleave carbon-halogen bonds. Catalytic hydrogenation with Pd/C is a notorious culprit for dehalogenation.[8]

  • Base and Solvent: Certain bases or solvents (like alcohols) can act as hydride donors at elevated temperatures, leading to reductive cleavage of the C-X bond.

Troubleshooting & Mitigation Strategies:

  • Choice of Base: Use non-hydridic bases. For cross-couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred over alkoxides if dehalogenation is an issue.[5]

  • Ligand Selection: The choice of ligand is critical. For instance, in Buchwald-Hartwig aminations, sterically hindered ligands can often favor the desired C-N bond formation.[9]

  • Avoid Harsh Reducing Agents: For nitro group reductions where halogens must be preserved, avoid catalytic hydrogenation with Pd/C. Instead, use milder, chemoselective methods such as:

    • Tin(II) chloride (SnCl₂) in HCl or ethanol.[8][10]

    • Iron powder (Fe) in acetic acid or with ammonium chloride.[11]

Question 3: I am trying to perform a selective cross-coupling at the iodine position, but I am getting a mixture of products coupled at both the C-I and C-Cl sites. How can I improve selectivity?

Answer:

This issue arises from the differential reactivity of the C-I and C-Cl bonds. While both are potential sites for oxidative addition in a palladium catalytic cycle, the C-I bond is significantly more reactive (weaker bond energy, better leaving group). However, under forcing conditions, the less reactive C-Cl bond can also participate.

Causality:

  • Reactivity Gradient: The order of reactivity for oxidative addition is generally C-I > C-Br > C-OTf > C-Cl. You can exploit this to achieve selectivity.

  • High Temperature & Long Reaction Times: Forcing conditions will eventually provide enough energy to overcome the higher activation barrier for C-Cl bond insertion, leading to double addition or coupling at the less reactive site.

Troubleshooting & Mitigation Strategies:

  • Maintain Mild Conditions: Use the lowest possible temperature that allows for efficient reaction at the C-I bond. Monitor the reaction by TLC or LC-MS to stop it once the mono-substituted product is maximized, before significant C-Cl reaction occurs.

  • Catalyst Control: Some catalyst systems offer better selectivity. For Suzuki couplings, using a mild base like K₃PO₄ or even KF can help preserve the C-Cl bond.[5][12]

  • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner to disfavor a second coupling event.

dot

Competing_Pathways cluster_0 Reaction Pathways for this compound cluster_1 Desired Pathway (Mild Conditions) cluster_2 Side Pathway (Forcing Conditions) Start This compound + Coupling Partner Path1 Oxidative Addition at C-I Bond Start->Path1 Lower Ea Path2 Oxidative Addition at C-Cl Bond Start->Path2 Higher Ea Product1 Mono-coupled Product (at C5) Path1->Product1 Reductive Elimination Product2 Side Product (Coupled at C2 or Double Coupled) Path2->Product2 Reductive Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Question 4: I am attempting to reduce the nitro group, but my product mixture contains azo or azoxy compounds. How can I avoid this?

Answer:

The formation of azo (R-N=N-R) and azoxy (R-N(O)=N-R) species is a result of reductive coupling between nitroarene molecules or their reduction intermediates (nitroso and hydroxylamine).

Causality:

  • Incorrect Reducing Agent: Certain reducing agents are known to favor these dimeric products. For aromatic nitro compounds, lithium aluminum hydride (LiAlH₄) is a prime example and should be avoided if the amine is the desired product.[8]

  • Reaction Conditions: The pH of the reaction medium can influence the product distribution. Neutral or basic conditions can sometimes favor the formation of these coupled byproducts.

Troubleshooting & Mitigation Strategies:

  • Select the Right Reagent: Use reagents known for clean reduction to anilines.

    • Metal/Acid Systems: Fe/HCl, Fe/NH₄Cl, Sn/HCl, or SnCl₂/HCl are classic, reliable methods that proceed through protonated intermediates, disfavoring dimerization.[10][11]

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Raney Nickel) can be very effective.[10]

  • Control pH: When using metal-based reductions, maintaining acidic conditions is key to ensuring the final product is the protonated amine, which prevents it from reacting further.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which halogen on this compound is more susceptible to Nucleophilic Aromatic Substitution (SNAr)? The chlorine atom at the C2 position is significantly more reactive towards SNAr. The pyridine nitrogen and the nitro group at C3 act in concert to strongly withdraw electron density from the C2 position, making it highly electrophilic and activating the chlorine as a leaving group.[13][14]

FAQ 2: Besides dehalogenation, what are other common side products in a Buchwald-Hartwig amination with this substrate? A common issue can be reaction inhibition. The pyridine nitrogen and the product amine can coordinate to the palladium center, potentially deactivating the catalyst. Using ligands that are bulky and electron-rich can help prevent catalyst poisoning and favor the desired catalytic cycle.[7][9]

FAQ 3: Can the nitro group itself be a source of side reactions during cross-coupling? Generally, the nitro group is stable under typical palladium-catalyzed cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig). However, some highly reactive, low-valent metal catalysts or very strong bases could potentially interact with it. More commonly, the nitro group can be reduced by phosphine ligands, especially at high temperatures, although this is not typically a major pathway with modern, robust ligands.

FAQ 4: What analytical techniques are best for identifying these side products? A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying products and byproducts by their mass-to-charge ratio. This is excellent for quickly identifying dehalogenated, homocoupled, or hydrolyzed species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for definitive structural confirmation of isolated products and impurities.

Part 3: Protocols & Data Summary

This section provides a summary table of common side products and an example protocol for a selective reaction.

Table 1: Summary of Common Side Products and Mitigation Strategies

Side Product TypeCommon ReactionsProbable Cause(s)Recommended Mitigation Strategy
Homocoupling Suzuki, Sonogashira, UllmannHigh temperature, catalyst choice, oxygenLower temperature, use bulky/electron-rich ligands, ensure rigorous degassing.[3][4]
Hydrodehalogenation All Pd-catalyzed couplings, Nitro reductionsβ-Hydride elimination, harsh reducing agents (Pd/C), hydride-donating bases/solventsUse non-hydridic bases (K₃PO₄, Cs₂CO₃), choose chemoselective reducing agents (SnCl₂, Fe/HCl).[7][8]
Hydrolysis Any reaction with water, especially basicPresence of water and baseUse anhydrous solvents and reagents; avoid aqueous workup until the reaction is quenched with acid.
Loss of Selectivity Cross-couplingHigh temperature, long reaction timesRun at the lowest effective temperature, monitor reaction progress closely, use ~1.1 eq. of coupling partner.
Azo/Azoxy Formation Nitro reductionInappropriate reducing agent (e.g., LiAlH₄), neutral/basic pHUse metal/acid systems (Fe/HCl, SnCl₂) or transfer hydrogenation.[8][10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a generalized starting point for achieving high selectivity for substitution at the more reactive C-5 iodine position.

  • Reagent Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).[14]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[14] Seal the vessel and thoroughly degas the mixture by sparging with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Higher temperatures (≥100 °C) may lead to a loss of selectivity.[5][14]

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-chloro-5-aryl-3-nitropyridine.

References

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Georganics. This compound. CAS 426463-05-0. Available from: [Link]

  • Synarchive. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PubChem. 2-Chloro-5-nitropyridine. CID 78308. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. 2-Chloro-3-nitropyridine. Available from: [Link]

  • PubChem. 2-Chloro-3-nitropyridine. CID 79613. Available from: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-iodo-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-iodo-3-nitropyridine and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. These molecules are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making their purity paramount for successful downstream applications.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during purification, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting specific purification challenges.

Q1: What are the primary and most effective methods for purifying crude this compound derivatives?

A1: The two most effective and widely used techniques are silica gel column chromatography and recrystallization.[2]

  • Silica Gel Column Chromatography is the workhorse method for the initial cleanup of the crude reaction mixture. It is highly effective at separating the target compound from unreacted starting materials, reagents (like phosphorus oxychloride used in synthesis), and structurally distinct byproducts.[3][4]

  • Recrystallization is an excellent final step to achieve high purity, particularly for removing trace impurities and obtaining a crystalline solid with a sharp melting point. It is most effective when the desired compound constitutes the major component of the mixture.[2][5]

Q2: What are the typical impurities I should expect in my crude product?

A2: Impurities generally arise from the synthetic route. Common contaminants include:

  • Positional Isomers: During synthesis, particularly in nitration or halogenation steps, isomers can form. For instance, in related syntheses, the formation of 2-chloro-3-nitropyridine alongside the desired 2-chloro-5-nitropyridine has been noted as a challenge, highlighting the importance of purification to separate these closely related molecules.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials, such as the corresponding 2-hydroxy-5-iodo-3-nitropyridine, in the crude product.[2]

  • Byproducts from Side Reactions: Reagents like POCl₃ or PCl₅ can lead to various chlorinated byproducts that must be removed.[3]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, toluene) may be present.[2][3]

Q3: How can I effectively monitor the purification process and assess the final purity?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable.

  • TLC is a rapid, qualitative tool used to monitor the progress of column chromatography, allowing you to identify which fractions contain your desired product.[2][5] It helps in selecting the appropriate solvent system for the column.

  • HPLC provides a quantitative measure of purity and is the preferred method for final quality control, often capable of detecting impurities at levels below 1%.[7]

  • Nuclear Magnetic Resonance (¹H NMR) is crucial for structural confirmation and can also give an indication of purity by showing the absence of signals corresponding to known impurities.[3]

Q4: What is the general solubility profile of these compounds?

A4: Halogenated nitropyridines are generally nonpolar to moderately polar compounds. They typically exhibit:

  • Good Solubility: In chlorinated solvents (dichloromethane, chloroform) and ethers (diethyl ether, THF).[3]

  • Moderate Solubility: In esters (ethyl acetate) and alcohols (ethanol, methanol).

  • Poor Solubility: In nonpolar hydrocarbon solvents (hexane, petroleum ether) and water.[2] This solubility profile is the key to designing effective solvent systems for both chromatography and recrystallization. The poor solubility in hexane makes it an ideal anti-solvent for initiating chromatography, while the good solubility in dichloromethane makes it a strong eluent.

Section 2: Troubleshooting Guides

This section uses a detailed Q&A format to tackle specific problems you may encounter during purification.

Troubleshooting Silica Gel Column Chromatography

G start Problem Encountered during Column Chromatography p1 p1 p2 p2 p3 p3 p4 p4 s1 s1 p1->s1 s4 s4 p1->s4 s2 s2 p2->s2 p3->s2 s3 s3 p3->s3 s5 s5 p4->s5

Caption: Troubleshooting Logic for Column Chromatography.

Q: My product is streaking or "tailing" on the TLC plate and column. What's happening and how do I fix it?

A: Cause: This is a classic sign of strong interaction between your compound and the stationary phase. The pyridine ring is slightly basic, while standard silica gel is acidic. This acid-base interaction can cause the compound to "stick" and elute slowly and unevenly.[2] Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.

  • Primary Fix: Add 0.5-1% triethylamine (NEt₃) to your entire eluent system (e.g., for every 1L of eluent, add 5-10 mL of NEt₃). This will neutralize the acidic sites on the silica, leading to sharper bands and improved separation.

  • Alternative: If triethylamine is incompatible with your molecule, consider using a different stationary phase, such as neutral or basic alumina.

Q: I'm getting very poor separation between my product and an impurity. How can I improve resolution?

A: Cause: Your chosen eluent system is likely not optimal for differentiating between the compounds. Their polarities may be too similar for the current conditions. Solution:

  • Fine-Tune Polarity: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.3 on the TLC plate. A hexane/dichloromethane system is a good starting point for these compounds.[3][4] If separation is poor, switch to a solvent system with different selectivity, such as hexane/ethyl acetate or toluene/ethyl acetate.

  • Use a Gradient Elution: Start with a low-polarity eluent (e.g., 95:5 hexane:DCM) to elute nonpolar impurities. Gradually and slowly increase the polarity (e.g., to 80:20, then 60:40) to elute your product, leaving more polar impurities behind. A slow, shallow gradient is key to separating compounds with similar Rf values.

  • Check Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica-to-crude-product mass ratio of at least 30:1 to 50:1.

Q: My product seems to have precipitated at the top of the column after loading. Why did this happen?

A: Cause: This occurs when the solvent used to dissolve and load the sample is significantly more polar than the initial mobile phase running through the column. When the weak mobile phase hits the concentrated band of product dissolved in a strong solvent, the product's solubility drastically decreases, causing it to crash out of solution. Solution:

  • Use a "Dry Loading" Technique: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your prepared column. This ensures the product is introduced to the column in a solid state and dissolves slowly into the mobile phase, preventing precipitation.

Troubleshooting Recrystallization

Q: I've cooled my solution, but no crystals are forming. What should I do?

A: Cause: The solution may be too dilute, or it may be supersaturated and requires nucleation to begin crystallization. Solution:

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seed: Add a tiny crystal of the pure product (if you have any) to the solution. This provides a template for crystal growth.

  • Reduce Solubility:

    • Concentrate: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.

    • Add an Anti-Solvent: If you are using a solvent mixture, you can slowly add a miscible "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify it and allow it to cool.

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the concentration is too high. The solute comes out of solution as a liquid phase instead of a solid crystal lattice. Solution:

  • Lower the Crystallization Temperature: Ensure the solution cools slowly. If it oils out, reheat the solution to redissolve the oil, add a bit more solvent to lower the concentration, and then allow it to cool at a much slower rate (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).

  • Change Solvents: The chosen solvent may be too good. Select a solvent in which the compound has slightly lower solubility at boiling temperatures.

Section 3: Experimental Protocols

These protocols are generalized starting points. Optimization will be necessary based on the specific derivative and impurity profile.

Protocol 1: Purification by Silica Gel Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Select Eluent System (e.g., Hexane/DCM) via TLC analysis p2 2. Prepare Column (Slurry pack silica in initial eluent) p1->p2 p3 3. Prepare Sample (Use dry loading method) p2->p3 r1 4. Load Sample (Carefully add dry-loaded silica to column) p3->r1 r2 5. Elute Column (Start with low polarity eluent, gradually increase polarity) r1->r2 r3 6. Collect Fractions (Collect in tubes) r2->r3 a1 7. Monitor Fractions (Spot fractions on TLC plate) r3->a1 a2 8. Combine & Evaporate (Combine pure fractions and remove solvent via rotovap) a1->a2 a3 9. Final Analysis (Confirm purity via NMR/HPLC) a2->a3

Caption: Workflow for Column Chromatography Purification.

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point is a mixture of Hexane and Dichloromethane (DCM).[3][4]

    • Aim for an Rf value of 0.2-0.3 for the desired compound. This ensures it will move down the column effectively but not so quickly that it co-elutes with impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of DCM.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture (e.g., 100% Hexane).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). For example: 100% Hexane -> 9:1 Hexane:DCM -> 8:2 Hexane:DCM.

    • Collect the eluent in a series of fractions (e.g., 10-20 mL per test tube).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent by rotary evaporation to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A water/alcohol mixed solvent system has been reported for related compounds.[5]

    • Test this on a small scale: place a few milligrams of your compound in a test tube, add a few drops of solvent. It should not dissolve. Heat the tube; it should dissolve completely. Cool the tube; crystals should form.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil with stirring.

    • Continue adding small portions of hot solvent until the solid is just completely dissolved. Using excess solvent will reduce your final yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes, then perform a hot filtration through fluted filter paper to remove the carbon.[8]

  • Crystallization:

    • Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table
Purification TechniqueTypical Parameters for this compound DerivativesExpected Outcome & Purity
Silica Gel Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient.Modifier: 0.5-1% Triethylamine if streaking occurs.Removes baseline impurities and positional isomers. Purity typically >95-98% (by HPLC).
Recrystallization Solvent System: Ethanol/Water, Methanol, or Ethyl Acetate/Hexane.Procedure: Slow cooling followed by ice bath.Removes trace impurities. Results in a high-purity crystalline solid (>99% by HPLC).
References
  • LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Available at: [Link]

  • Georganics. (n.d.). This compound - High purity. Available at: [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (2010). 2-Chloro-3-nitropyridine. Available at: [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

Technical Support Center: Suzuki Reactions with 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-iodo-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this electron-deficient, dihalogenated heterocyclic substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own work.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is failing completely. What's the most likely reason?

A: The most common failure mode is catalyst inhibition or deactivation. The pyridine nitrogen in your substrate is Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] A secondary, but also common, issue is the use of a catalyst system that is not active enough for this challenging substrate, or the degradation of your boronic acid reagent before it can participate in the reaction.

Q2: Which halogen should react first, the iodine at C-5 or the chlorine at C-2?

A: The C-5 iodo position is significantly more reactive and should undergo oxidative addition to the Pd(0) catalyst preferentially. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[3][4][5] Your primary goal should be to achieve selective coupling at the C-5 position. If you observe coupling at the C-2 position, it is likely due to overly harsh reaction conditions (e.g., excessively high temperatures) or a very long reaction time.

Q3: What are the most common side products I should be looking for?

A: The three most common side products are:

  • Deiodinated starting material (2-Chloro-3-nitropyridine): This occurs via a dehalogenation pathway where a palladium-hydride species reductively eliminates the aryl group.[2][6]

  • Homocoupled boronic acid (a biaryl derived from your coupling partner): This is often caused by the presence of oxygen, which can interfere with the catalyst and promote the homocoupling pathway.[1][6]

  • Protodeboronated starting material (the arene/heteroarene from your boronic acid): This happens when the boronic acid reacts with a proton source (like water or alcohol) and loses its boron moiety.[6]

Q4: How does the electron-withdrawing nitro group affect the reaction?

A: The nitro group makes the pyridine ring highly electron-deficient. This has a significant effect on the oxidative addition step. It increases the reactivity of both C-X bonds, making oxidative addition easier compared to an electron-neutral or electron-rich pyridine.[7] While this helps activate the C-Cl bond, the inherent reactivity difference still heavily favors the C-I bond for the initial coupling.

In-Depth Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion

You've set up your reaction, but analysis (TLC, LC-MS) shows only starting material.

Potential Cause A: Catalyst Inhibition by Pyridine Nitrogen

The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst and preventing it from participating in the catalytic cycle. This is a classic issue with N-heterocyclic substrates.[1]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, highly active complexes with palladium that are less susceptible to inhibition by the substrate. Ligands like SPhos, XPhos, or RuPhos, often used in conjunction with palladium precatalysts, are excellent choices.[8] Traditional catalysts like Pd(PPh₃)₄ may be ineffective.[1]

Potential Cause B: Boronic Acid or Ester Instability

Boronic acids, especially some heteroaryl boronic acids, are prone to decomposition via protodeboronation, particularly at elevated temperatures or in the presence of excess water.[6] If the boronic acid degrades before transmetalation, the reaction will fail.

  • Solution 1: Verify Reagent Quality. Ensure your boronic acid is pure and has been stored properly.

  • Solution 2: Use a More Stable Boron Reagent. Consider using the corresponding boronate ester (e.g., pinacol ester, MIDA ester) or a potassium organotrifluoroborate (BF₃K) salt.[9][10] These are generally more stable and release the active boronic acid slowly under the reaction conditions, which can minimize side reactions.[11][12]

  • Solution 3: Stoichiometry. Use a slight excess of the boron reagent (e.g., 1.2-1.5 equivalents) to compensate for any potential degradation.

Potential Cause C: Ineffective Base or Solvent

The base plays a crucial role in activating the boronic acid for the transmetalation step.[13][14] An incorrect choice of base or solvent can lead to poor solubility, slow reaction rates, or unwanted side reactions.

  • Solution: A moderately strong inorganic base is typically required. Weak bases may not be sufficient to form the active boronate species. Strong organic bases or alkoxides can sometimes promote dehalogenation.[2] Aprotic polar solvents are generally preferred.

ComponentRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources are common but require in-situ reduction to the active Pd(0) species.[15]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines prevent catalyst inhibition and accelerate oxidative addition/reductive elimination.[8]
Precatalyst XPhos-Pd-G3, SPhos-Pd-G3Highly recommended. These are air-stable and efficiently generate the active Pd(0) catalyst, leading to more reproducible results.[8][15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[8] The choice of base can be critical and may require screening.[16][17]
Solvent 1,4-Dioxane, THF, TolueneOften used with a small amount of water (e.g., 4:1 or 5:1 organic:water) to aid in dissolving the base and facilitating the catalytic cycle.[8][18]

Table 1. Recommended Starting Conditions for Suzuki Coupling with this compound.

Problem 2: Significant Formation of Byproducts

Your reaction proceeds, but the desired product is contaminated with significant impurities.

Side Product A: Dehalogenated Starting Material (2-Chloro-3-nitropyridine)

This byproduct arises from a palladium-hydride intermediate. The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace impurities. The C-I bond is more susceptible to this reaction than the C-Cl bond.[2]

  • Solution 1: Ensure an Inert Atmosphere. Rigorously degas your solvent and reaction vessel (e.g., via 3-5 vacuum/argon cycles) to remove oxygen. Oxygen can degrade ligands and catalysts, leading to side pathways.[19]

  • Solution 2: Choose Your Solvent and Base Carefully. Avoid using alcohols as the primary solvent. If using a base like an alkoxide, switch to a carbonate or phosphate.[2]

  • Solution 3: Use a Precatalyst. Well-defined precatalysts can lead to cleaner reactions by ensuring efficient generation of the active catalyst and minimizing pathways that form Pd-H species.

Side Product B: Homocoupling of Boronic Acid

The formation of a biaryl from the self-coupling of your boronic acid is typically driven by Pd(II) species and exacerbated by the presence of oxygen.[6]

  • Solution: The most effective solution is meticulous degassing of the entire system (solvents, vessel, headspace). Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) can also suppress this side reaction.[1]

Problem 3: Poor Regioselectivity

You are observing coupling at the C-2 (chloro) position or the formation of the di-substituted product.

  • Cause: The reaction conditions are too aggressive, overcoming the natural reactivity difference between the C-I and C-Cl bonds. This can be caused by excessively high temperatures, very long reaction times, or a catalyst system that is too active.

  • Solution 1: Control Reaction Temperature and Time. Monitor the reaction closely. Aim for the lowest temperature that gives a reasonable reaction rate (start screening around 80-100 °C). Avoid unnecessarily long reaction times once the starting material is consumed.

  • Solution 2: Adjust Stoichiometry. To avoid the di-substituted product, ensure you are not using a large excess of the boronic acid. Start with 1.1-1.2 equivalents. If di-substitution is still an issue, you can try using the this compound as the excess reagent.

Visualized Guides

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues.

Troubleshooting_Workflow start Reaction Outcome? no_rxn No or Low Conversion start->no_rxn < 20% Conversion side_products Major Side Products start->side_products Mixture of Products wrong_regio Poor Regioselectivity (C-2 or Di-Coupling) start->wrong_regio Wrong Isomer Formed cause1a Potential Cause: Catalyst Inhibition no_rxn->cause1a cause1b Potential Cause: Boron Reagent Instability no_rxn->cause1b cause1c Potential Cause: Ineffective Base/Solvent no_rxn->cause1c dehalogenation Side Product: Dehalogenated SM side_products->dehalogenation homocoupling Side Product: Homocoupled Boronic Acid side_products->homocoupling cause3a Potential Cause: Conditions Too Harsh wrong_regio->cause3a cause3b Potential Cause: Incorrect Stoichiometry wrong_regio->cause3b solution1a Solution: Use bulky, electron-rich ligands (SPhos, XPhos) or a precatalyst. cause1a->solution1a solution1b Solution: Check quality of boronic acid. Use pinacol ester or BF3K salt. cause1b->solution1b solution1c Solution: Screen bases (K3PO4, Cs2CO3). Use aprotic solvent + water. cause1c->solution1c sol_dehalo Solution: Ensure inert atmosphere. Avoid alcohol solvents. Optimize base. dehalogenation->sol_dehalo sol_homo Solution: Meticulously degas all reagents and solvents. homocoupling->sol_homo solution3a Solution: Lower reaction temperature. Reduce reaction time. cause3a->solution3a solution3b Solution: Use 1.1-1.2 eq. boronic acid. Avoid large excess. cause3b->solution3b

Caption: A decision tree for troubleshooting Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle below highlights the preferential reaction at the C-I bond.

Suzuki_Cycle pd0 Pd(0)Lₙ Active Catalyst ox_add Aryl-Pd(II)-I Complex pd0->ox_add Oxidative Addition (Fast at C-I Bond) substrate This compound substrate->ox_add transmetal Diaryl-Pd(II) Complex ox_add->transmetal Transmetalation boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ Activated Boronate boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->transmetal transmetal->pd0 Reductive Elimination (C-C Bond Forms) product Coupled Product transmetal->product

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Recommended Experimental Protocol

This protocol is a robust starting point for achieving selective Suzuki-Miyaura coupling at the C-5 position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, XPhos-Pd-G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process 3-5 times to ensure all oxygen is removed.[19]

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

References

  • Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Alsabeh, P. G., & St-Onge, M. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition. [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Ribeiro, M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Mako, T. L., & Byers, J. A. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters. [Link]

  • Reddy, V. P., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. [Link]

  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Al-Masri, O. A., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Nuno, R. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Al-Tel, T. H. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]

  • Reddit r/Chempros community. (2024). Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Andree, P., & Felpin, F.-X. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. [Link]

  • Various Authors. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]

  • Lee, J. C. H., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-iodo-3-nitropyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-5-iodo-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile yet challenging substrate.

The unique structure of this compound, featuring two distinct halogen atoms and a potent electron-withdrawing nitro group, presents specific challenges and opportunities in synthetic chemistry. This guide will equip you with the knowledge to optimize your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, ensuring high yields, selectivity, and reproducibility.

Understanding the Reactivity of this compound

The primary consideration for any cross-coupling reaction with this substrate is the significant difference in reactivity between the C-I and C-Cl bonds. The C-I bond is considerably weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This inherent reactivity difference is the foundation for achieving selective functionalization at the 5-position.

The presence of the nitro group at the 3-position further activates the pyridine ring towards nucleophilic attack and influences the electronic properties of the C-X bonds, which can impact the catalytic cycle.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Suzuki-Miyaura Coupling

Problem 1: Low or no conversion to the desired product.

  • Potential Cause A: Inactive Catalyst. The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[1][2] Using a pre-catalyst, such as a Buchwald G3 pre-catalyst, can provide a more stable and active catalytic species.[3]

  • Potential Cause B: Poor Reagent Quality. Boronic acids can undergo protodeboronation, especially electron-deficient ones.

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol or MIDA esters, which are less prone to degradation.[3]

  • Potential Cause C: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is crucial for the electron-deficient and sterically hindered substrate.

    • Solution: Screen a variety of bases. While stronger bases like K₃PO₄ can be effective, they may also promote side reactions. Weaker bases such as K₂CO₃ or Cs₂CO₃ are often a good starting point.[2][4] For solvents, a mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic substrate and the inorganic base.[5][6]

Problem 2: Lack of selectivity, with coupling occurring at both the C-I and C-Cl positions.

  • Potential Cause: Overly harsh reaction conditions. High temperatures and prolonged reaction times can lead to the slower reaction at the C-Cl bond.

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature may improve selectivity, although it might require a longer reaction time.

  • Potential Cause: Inappropriate ligand. The ligand plays a critical role in controlling the selectivity of the oxidative addition step.

    • Solution: For selective C-I coupling, a less reactive catalyst system might be beneficial. Start with standard phosphine ligands like PPh₃. If reactivity is an issue, move to more electron-rich and bulky ligands like those from the Buchwald family (e.g., SPhos, XPhos), but be mindful that these can also increase the reactivity at the C-Cl bond if conditions are not optimized.

Problem 3: Significant formation of homocoupled boronic acid byproduct.

  • Potential Cause: Presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture is essential.[1] Maintain a positive pressure of an inert gas throughout the reaction.

Problem 4: Denitration of the pyridine ring.

  • Potential Cause: Harsh basic conditions or high temperatures. The electron-withdrawing nitro group can be susceptible to removal under certain conditions.

    • Solution: Use milder bases like K₂CO₃ or Cs₂CO₃. Avoid excessively high temperatures. If denitration persists, consider a fluoride-based base like CsF, which can be effective at lower temperatures.

Sonogashira Coupling

Problem 1: Low yield of the desired alkynylpyridine.

  • Potential Cause A: Catalyst deactivation. The catalyst system can be sensitive to air and moisture.

    • Solution: As with Suzuki coupling, ensure strictly anhydrous and anaerobic conditions.[7] Use freshly distilled solvents and degas the reaction mixture thoroughly.

  • Potential Cause B: Homocoupling of the terminal alkyne (Glaser coupling). This is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Minimize the concentration of the copper catalyst (CuI). Ensure a completely oxygen-free environment. Alternatively, consider a copper-free Sonogashira protocol, which may require a more active palladium catalyst/ligand system.

  • Potential Cause C: Ineffective base. The amine base is crucial for both the palladium and copper catalytic cycles.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure the base is anhydrous and used in sufficient excess to also act as a solvent or co-solvent.[8]

Problem 2: Reaction is selective for the C-I bond but the subsequent product is unstable.

  • Potential Cause: Instability of the product under the reaction conditions. The resulting electron-deficient enyne system might be prone to degradation or polymerization at elevated temperatures.

    • Solution: Aim for the mildest possible reaction conditions. The high reactivity of the C-I bond should allow for coupling at or slightly above room temperature.[8] Monitor the reaction closely and work it up as soon as the starting material is consumed.

Buchwald-Hartwig Amination

Problem 1: Low conversion or no reaction.

  • Potential Cause A: Inappropriate catalyst/ligand combination. The electron-deficient nature of the substrate requires a highly active catalyst system.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to be effective for the amination of challenging aryl chlorides and electron-deficient heteroaryl halides.[9][10] Pre-formed palladium pre-catalysts incorporating these ligands are often more reliable.[10]

  • Potential Cause B: Unsuitable base. A strong, non-nucleophilic base is required to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases.[11] Ensure the base is fresh and handled under inert conditions.

Problem 2: Selective amination at the C-I bond is not achieved.

  • Potential Cause: Reaction conditions are too forcing. While the C-I bond is more reactive, the C-Cl bond at the 2-position is activated by the adjacent nitrogen and the nitro group, making it more susceptible to amination than in other systems.

    • Solution: Optimize the reaction temperature. It may be possible to achieve selective amination at the C-I position at a lower temperature, and then drive the reaction at the C-Cl position by increasing the temperature if a double amination is desired. Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, suggesting that selectivity is achievable with careful optimization.[12]

Frequently Asked Questions (FAQs)

Q1: At which position will the coupling reaction preferentially occur on this compound?

A1: The coupling will preferentially occur at the 5-position (C-I bond). The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl.[6][8] The C-I bond has a lower bond dissociation energy and is therefore more susceptible to oxidative addition by the palladium catalyst.

Q2: How does the 3-nitro group affect the reaction?

A2: The nitro group is strongly electron-withdrawing, which has several effects:

  • It activates the pyridine ring, making both the C-I and C-Cl bonds more susceptible to oxidative addition compared to a non-nitrated analogue.

  • It can potentially coordinate to the palladium center, which might influence the catalyst's activity.

  • The nitro group itself can be a site of side reactions, such as reduction or denitration, under harsh conditions.

Q3: What are the best general starting conditions for a selective Suzuki coupling at the C-I position?

A3: A good starting point would be to use a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a Buchwald ligand like SPhos), a carbonate base (K₂CO₃ or Cs₂CO₃), and a solvent system like 1,4-dioxane/water at a moderate temperature (e.g., 80-90 °C).

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the consumption of the starting material and the formation of the product and any byproducts.

Q5: What are the common challenges in purifying the product?

A5: The product will be a functionalized nitropyridine, which is often a polar and potentially colored compound.

  • Chromatography: Column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Residual Palladium: The product may be contaminated with residual palladium catalyst. This can sometimes be removed by washing the organic solution with an aqueous solution of a scavenger like thiourea or by using commercially available palladium scavengers.

  • Byproducts: Closely eluting byproducts, such as the homocoupled product or the dehalogenated starting material, can make purification challenging. Careful optimization of the reaction conditions to minimize these side reactions is the best strategy.

Data Presentation

Table 1: Recommended Starting Conditions for Selective C-I Coupling
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N (3)THF or DMFRoom Temp - 60
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene or 1,4-Dioxane80-110

Note: These are starting recommendations and may require optimization for specific substrates.

Experimental Protocols

General Protocol for a Selective Suzuki-Miyaura Coupling at the C-I Position
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Chemoselectivity in Cross-Coupling

G cluster_0 This compound cluster_1 Reaction Conditions cluster_2 Products A C-I bond (at C5) C Mild Conditions (Lower Temp, Shorter Time) A->C More Reactive B C-Cl bond (at C2) D Forcing Conditions (Higher Temp, Longer Time) B->D Less Reactive E Selective C5 Coupling Product C->E Favored Pathway F Mixture of C5 and C2 Coupling Products D->F Potential Pathway G Start Low Yield Observed Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Reagents Are all reagents (substrate, boronic acid/alkyne/amine, base) pure and fresh? Check_Inert->Check_Reagents Yes Degas Action: Thoroughly degas solvents and use inert gas (Ar/N2). Check_Inert->Degas No Check_Conditions Are the reaction conditions (catalyst, ligand, solvent, temp.) optimized? Check_Reagents->Check_Conditions Yes Purify_Reagents Action: Use fresh/purified reagents. Consider boronic esters. Check_Reagents->Purify_Reagents No Screen_Conditions Action: Screen different ligands, bases, solvents, and temperatures. Check_Conditions->Screen_Conditions No Success Improved Yield Check_Conditions->Success Yes Degas->Check_Reagents Purify_Reagents->Check_Conditions Screen_Conditions->Success Failure Issue Persists: Consult further literature or technical support. Screen_Conditions->Failure

Caption: A logical workflow to diagnose and solve low yield issues.

References

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2024, August 1). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. [Link]

  • Royal Society of Chemistry. (2022, February 28). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • PubMed. (n.d.). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • The Chemical Report. (n.d.). Palladium Atoms Team Up for Oxidative Additions. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • The Mirica Group. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]

  • National Institutes of Health. (n.d.). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. [Link]

  • PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

Sources

Technical Support Center: Managing Catalyst Deactivation in Reactions with 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation when working with 2-Chloro-5-iodo-3-nitropyridine. The unique electronic and steric properties of this substrate, particularly the presence of the pyridine nitrogen and the nitro group, can present significant hurdles in achieving efficient and reproducible catalytic reactions. This resource is designed to provide you with the expertise and actionable protocols to overcome these challenges.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with this compound in catalytic reactions.

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge stems from the inherent properties of the pyridine substrate. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium center of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1] This effectively removes the catalyst from the catalytic cycle, leading to low or no product formation.

Q2: What are the most common signs of catalyst deactivation in my reaction?

A2: The most obvious sign is a low or stalled reaction yield. You may also observe the formation of a black precipitate, which is typically palladium black (agglomerated palladium nanoparticles).[2] While the appearance of some black solid is common in many successful cross-coupling reactions, rapid and extensive precipitation early on often indicates poor catalyst stability and deactivation.[2]

Q3: Which functional group on this compound is more likely to cause catalyst poisoning: the pyridine nitrogen or the nitro group?

A3: The pyridine nitrogen is the primary culprit for catalyst poisoning. Its lone pair of electrons readily coordinates with the electron-deficient palladium center, forming off-cycle, inactive complexes. While the nitro group is a strong electron-withdrawing group, it is less likely to directly coordinate and poison the catalyst in the same manner as the pyridine nitrogen.

Q4: I'm observing significant amounts of dehalogenated byproducts. Is this related to catalyst deactivation?

A4: While not a direct deactivation of the catalyst's core function, the formation of dehalogenated byproducts is a common competing side reaction that reduces the efficiency of the desired cross-coupling. This often occurs when a palladium-hydride (Pd-H) species is generated in a competing catalytic cycle. This Pd-H species can then react with your starting material to replace a halogen with hydrogen. The conditions that lead to sluggish desired coupling (and thus potential catalyst deactivation) can provide a greater opportunity for this side reaction to occur.[3]

II. Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section provides a structured approach to troubleshooting common issues encountered during catalytic reactions with this compound.

Issue 1: Low to No Product Formation

A sudden or complete lack of product formation is a strong indicator of severe catalyst deactivation.

Potential Cause A: Catalyst Poisoning by Pyridine Nitrogen

The pyridine nitrogen is acting as a ligand, binding to the palladium center and preventing the desired catalytic cycle from proceeding.[1]

Recommended Solutions:

  • Ligand Selection is Critical: The choice of ligand is paramount to mitigate pyridine poisoning.

    • Use Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often effective.[1] The bulkiness of these ligands can sterically disfavor the coordination of the pyridine nitrogen to the palladium center.

    • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands can be excellent choices for challenging cross-coupling reactions, offering strong coordination to the palladium and promoting catalytic activity.[4]

  • Employ a Pre-catalyst: Utilizing a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species in situ, potentially outcompeting the poisoning effect of the pyridine substrate.[1][5]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation by providing a higher concentration of active catalyst.[1][4]

Potential Cause B: Inefficient Oxidative Addition

The oxidative addition of the palladium catalyst to the C-Cl or C-I bond of this compound is a crucial first step in many cross-coupling reactions.[6][7] If this step is slow, the overall reaction will not proceed efficiently.

Recommended Solutions:

  • Target the More Reactive C-I Bond: The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. Design your synthetic route to perform the cross-coupling at the iodo position.

  • Optimize Ligand Electronics: More electron-rich ligands can facilitate the oxidative addition step.[4]

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition, but be mindful that higher temperatures can also lead to catalyst decomposition.

Issue 2: Gradual Decline in Reaction Rate and Yield

A slow and steady decrease in product formation over time often points to different deactivation mechanisms than immediate poisoning.

Potential Cause A: Catalyst Decomposition (Palladium Black Formation)

If the catalytic cycle is slow due to inhibition by the pyridine substrate, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[1]

Recommended Solutions:

  • Enhance Catalytic Turnover: By addressing the root cause of the slow catalysis (often pyridine inhibition as described in Issue 1), you can reduce the time the active Pd(0) species is vulnerable to aggregation. Employing more active ligands and pre-catalysts is key.

  • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio. An excess of ligand can sometimes stabilize the active species and prevent agglomeration.

Potential Cause B: Coking/Fouling

In some cases, particularly at elevated temperatures, decomposition of organic molecules in the reaction mixture can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[8]

Recommended Solutions:

  • Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can minimize the rate of coke formation.

  • Solvent Choice: Ensure the use of high-purity, degassed solvents. Impurities in the solvent can contribute to fouling.

Issue 3: Significant Side Product Formation (Dehalogenation)

The formation of 3-nitro-5-iodopyridine or 2-chloro-3-nitropyridine as byproducts indicates a competing dehalogenation pathway.

Potential Cause: Formation of Palladium-Hydride (Pd-H) Species

The presence of water, certain bases (like alkoxides), or other protic sources can lead to the formation of Pd-H species, which are responsible for dehalogenation.

Recommended Solutions:

  • Optimize the Base: The choice of base is critical.

    • Use Anhydrous, Non-nucleophilic Bases: Consider using bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents.[1]

    • Avoid Strong Alkoxide Bases: Bases like NaOtBu can sometimes exacerbate dehalogenation, especially in the presence of trace water.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to minimize the presence of water.

  • Degas the Reaction Mixture: Removing dissolved oxygen is crucial as it can participate in side reactions that may indirectly lead to the formation of species that promote dehalogenation.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments and analytical techniques to diagnose and manage catalyst deactivation.

Protocol 1: In-situ Reaction Monitoring by ¹H NMR to Detect Catalyst Deactivation

This protocol allows for the real-time observation of product formation and can provide clear evidence of catalyst deactivation if the reaction stalls prematurely.

Methodology:

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), your coupling partner (e.g., a boronic acid, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in an NMR tube.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, 2 mol%) dissolved in a small amount of deuterated solvent (e.g., THF-d8).

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]

Workflow for Diagnosing and Mitigating Catalyst Deactivation

This workflow provides a logical sequence of steps to troubleshoot a problematic reaction.

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Hypothesis & Solution cluster_3 Outcome Low_Yield Low or No Yield Check_Precipitate Observe for Pd Black Formation Low_Yield->Check_Precipitate Yes/No Analyze_Byproducts Analyze Byproducts (e.g., GC-MS, LC-MS) Low_Yield->Analyze_Byproducts Poisoning Hypothesis: Catalyst Poisoning Check_Precipitate->Poisoning No Decomposition Hypothesis: Catalyst Decomposition Check_Precipitate->Decomposition Yes Side_Reaction Hypothesis: Dominant Side Reaction Analyze_Byproducts->Side_Reaction Dehalogenation Observed Change_Ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Poisoning->Change_Ligand Use_Precatalyst Action: Use a Well-Defined Pre-catalyst Poisoning->Use_Precatalyst Decomposition->Change_Ligand Optimize_Base Action: Screen Anhydrous Bases (K3PO4, Cs2CO3) Side_Reaction->Optimize_Base Improved_Yield Improved Yield and Reaction Profile Change_Ligand->Improved_Yield Use_Precatalyst->Improved_Yield Optimize_Base->Improved_Yield G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Inactive_Complex Inactive Pyridine-Pd Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination with This compound Transmetalation Transmetalation Oxidative_Addition->Transmetalation Nu-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: Competing catalytic cycle and deactivation pathway.

The equilibrium can be shifted towards the active catalyst by using bulky ligands (L) that sterically disfavor the coordination of the pyridine substrate.

Formation of Palladium Black

The aggregation of Pd(0) species into palladium black is an irreversible deactivation pathway.

Pd(0)L₂ → Pd(0)L + L n Pd(0)L → (Pd)n (black) + nL

A fast and efficient catalytic cycle minimizes the concentration of monoligated and ligandless Pd(0) species, thus reducing the rate of agglomeration.

VI. References

  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.

  • Various Authors. (2025). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]

  • Google Patents. (n.d.). US4152291A - Regeneration of palladium hydrogenation catalyst.

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]

  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]

  • Journal of the American Chemical Society. (n.d.). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. [Link]

  • Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • ChemRxiv. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • NIH. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Georganics. (n.d.). This compound - High purity | EN. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. [Link]

  • Chemsrc. (2025). 2-Chloro-3-iodo-5-nitropyridine | CAS#:25391-60-0. [Link]

Sources

overcoming low reactivity of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-iodo-3-nitropyridine

A Senior Application Scientist's Guide to Overcoming Reactivity Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block. My goal as your application scientist is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, helping you troubleshoot common issues and unlock its full synthetic potential.

The term "low reactivity" with respect to this compound is often a misnomer; the core issue is one of complex and competing reactivities. The molecule features two distinct halogen atoms on a highly electron-deficient pyridine ring, creating a nuanced landscape for functionalization. This guide will help you navigate that landscape to achieve your desired chemical transformations with high selectivity and yield.

Frequently Asked Questions: Understanding the Reactivity Landscape

This section addresses foundational questions about the inherent chemical behavior of this compound.

Q1: What are the primary reactive sites on this compound and how do they differ?

A1: The molecule has three primary sites of reactivity governed by different electronic and mechanistic principles:

  • The C-I bond at the C-5 position: This is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The reactivity of carbon-halogen bonds in these reactions follows the general trend of C−I > C−Br > C−Cl, due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst.[1][2]

  • The C-Cl bond at the C-2 position: This site is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[3] Its reactivity stems from two factors: its position alpha to the ring nitrogen and, more importantly, its ortho-relationship to the potent electron-withdrawing nitro group at C-3.[3] Nucleophilic attack at C-2 creates a resonance-stabilized Meisenheimer intermediate where the negative charge can be delocalized onto the nitro group.[3]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base.[4] It can coordinate to palladium catalysts, which in some cases can lead to catalyst inhibition or the formation of inactive complexes, complicating cross-coupling reactions.[5]

Q2: How does the nitro group at C-3 influence the reactivity of the two halogen atoms?

A2: The nitro group is the dominant electronic feature of the ring. As a powerful electron-withdrawing group, it significantly lowers the electron density of the entire pyridine system.[3][6]

  • For SNAr: It strongly activates the C-2 and C-6 positions for nucleophilic attack. Since C-2 bears a good leaving group (Cl), this becomes the primary site for SNAr.[3] It has a much weaker activating effect on the C-5 position for SNAr.

  • For Cross-Coupling: By making the ring electron-deficient, the nitro group can make the oxidative addition step of palladium-catalyzed cross-coupling more favorable for both halogens compared to a non-nitrated pyridine.[7] However, the inherent reactivity difference between the C-I and C-Cl bonds remains the dominant factor for selectivity.[1][2]

Q3: In a standard palladium-catalyzed cross-coupling reaction, which halogen will react first?

A3: The iodine at C-5 will react first with near-perfect selectivity under standard palladium-catalyzed conditions. The oxidative addition of a Pd(0) catalyst into a C-X bond is almost always faster for an iodide than a chloride on the same aromatic ring.[1] This chemoselectivity allows for a sequential functionalization strategy: first couple at the C-5 position, then target the C-2 position in a subsequent step.

Q4: Under what conditions is Nucleophilic Aromatic Substitution (SNAr) favored over cross-coupling?

A4: SNAr is favored in the absence of a transition metal catalyst and in the presence of a potent nucleophile.[3][8] Reactions with amines, alkoxides, or thiols, often in a polar aprotic solvent like DMF or DMSO and sometimes with an added base (like K₂CO₃ or Et₃N) to neutralize the generated HCl, will selectively displace the chlorine at C-2 without touching the iodine at C-5.[3][9] The reaction is typically much faster and occurs under milder conditions than a cross-coupling reaction at the C-Cl bond.

Troubleshooting Guide for Common Synthetic Challenges

This section is formatted to address specific problems you may encounter during your experiments.

Area 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: Decision workflow for functionalizing this compound.

Problem 1: My Suzuki-Miyaura coupling at the C-5 iodo position is sluggish or gives low yields.

  • Plausible Causes & Solutions:

    • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[5] The nitro group can also potentially interact with the catalyst.

      • Solution: Employ modern, specialized ligands designed for challenging substrates. Bulky, electron-rich phosphine ligands (Buchwald ligands) like SPhos, XPhos, or RuPhos are highly effective as they promote the crucial reductive elimination step and stabilize the active catalyst.[10][11] Second-generation Buchwald precatalysts are often superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]

    • Inadequate Base or Solvent System: The choice of base is critical for activating the boronic acid in the transmetalation step.[12] The solvent must solubilize all components effectively.

      • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often much more effective for heteroaryl halides.[11] A solvent system of 1,4-dioxane/water or toluene/water is a good starting point.[11][13]

    • Protodeboronation of Boronic Acid: The boronic acid can be cleaved to the corresponding arene before it couples, especially at high temperatures or with prolonged reaction times in the presence of water and base.[14]

      • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[13] Ensure your reaction is thoroughly degassed to prevent oxidative degradation. If the problem persists, consider using more stable boronate esters (e.g., pinacol esters).

Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄ Monodentate PhosphineAryl iodides, bromidesSimple, commercially available. Often sufficient for reactive iodides.
PdCl₂(dppf) Bidentate FerrocenylphosphineAryl iodides, bromidesGood for primary amines in Buchwald-Hartwig amination, reliable.[15]
Pd(OAc)₂ / SPhos or XPhos Bulky BiarylphosphineAryl chlorides , hindered substratesHigh activity, promotes difficult couplings, good for electron-deficient halides.[10][11]
Buchwald Precatalysts (e.g., SPhos G2) Pre-formed Pd(II)-Ligand ComplexChallenging substrates, including heteroaryl chloridesAir-stable, reliable formation of active Pd(0), excellent for N-heterocycles.[11]
Caption: Comparison of common palladium catalyst systems for cross-coupling reactions.

Problem 2: I am attempting a Sonogashira coupling at the C-5 position, but I am getting significant homocoupling of my alkyne (Glaser coupling).

  • Plausible Causes & Solutions:

    • Copper(I) Co-catalyst: The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst, which is known to promote the oxidative homocoupling of terminal alkynes.[16][17]

      • Solution: Switch to a copper-free Sonogashira protocol .[18][19] These methods rely solely on a palladium catalyst and an amine base (e.g., diisopropylamine, pyrrolidine). While sometimes requiring slightly higher temperatures or catalyst loadings, they completely eliminate the Glaser coupling side reaction.[20]

    • Presence of Oxygen: Oxygen is the oxidant for the Glaser coupling pathway.

      • Solution: Rigorous degassing of all solvents and reagents is critical. Purging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) before adding the catalyst is essential.[21]

Problem 3: How can I achieve selective cross-coupling at the C-2 chloro position?

  • Plausible Causes & Solutions: This is an advanced challenge due to the much higher intrinsic reactivity of the C-I bond.[1] A direct, one-step selective coupling at C-2 is generally not feasible.

    • Solution: A Two-Step Sequential Strategy.

      • Step 1: Functionalize the C-5 position first via a standard cross-coupling reaction (e.g., Suzuki) under mild conditions that will not affect the C-Cl bond. Purify this monosubstituted intermediate.

      • Step 2: Subject the purified intermediate to a second cross-coupling reaction under more forcing conditions to react the C-Cl bond. This will require a more powerful catalyst system, such as a palladium precatalyst with a highly active, bulky phosphine ligand (e.g., a Buchwald ligand), and likely higher temperatures (e.g., >100 °C).[2][14]

Area 2: Nucleophilic Aromatic Substitution (SNAr)

Problem 4: My SNAr reaction at the C-2 chloro position with an amine nucleophile is not going to completion.

  • Plausible Causes & Solutions:

    • Insufficient Nucleophilicity/Basicity: The amine may not be nucleophilic enough, or the generated HCl may be protonating the starting amine, effectively removing it from the reaction.

      • Solution: Add an auxiliary base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to act as an acid scavenger.[9] If the amine is particularly weak, using a stronger, non-nucleophilic base (e.g., NaH) to pre-form the amide anion can dramatically increase the reaction rate.

    • Inappropriate Solvent: The solvent must be able to facilitate the formation of the charged Meisenheimer intermediate.[22]

      • Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are excellent at stabilizing charged intermediates and are standard for SNAr reactions.

    • Low Temperature: While the C-2 position is activated, some less reactive nucleophiles may still require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[8]

      • Solution: Gently heat the reaction mixture. Temperatures between 50-80 °C are often sufficient to drive the reaction to completion without causing decomposition.

dot graph { graph [fontname="Arial", layout=neato]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, len=2.5];

} Caption: Suzuki cycle showing where pyridine coordination can cause catalyst inhibition.

Validated Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol is optimized for selective C-C bond formation at the iodo-position, leaving the chloro-position intact.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.2 mmol, 1.2 eq)

    • SPhos Precatalyst G2 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the 1,4-dioxane and water via syringe. The mixture should be degassed by bubbling argon through the solution for 15 minutes.[21]

    • Add the SPhos precatalyst in one portion under a positive flow of argon.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling at the C-5 Position

This protocol avoids the use of copper to prevent alkyne homocoupling.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Terminal Alkyne (1.5 mmol, 1.5 eq)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Pyrrolidine (3.0 mmol, 3.0 eq)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂ under an inert atmosphere.

    • Evacuate and backfill with argon three times.

    • Add the anhydrous toluene, followed by the terminal alkyne and pyrrolidine via syringe.

    • Heat the mixture to 70 °C and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).

    • Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with saturated aq. NH₄Cl solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

This protocol is designed for the selective displacement of the chloride with an amine nucleophile.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Primary or Secondary Amine (1.1 mmol, 1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 eq)

    • Dimethylformamide (DMF) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the this compound in DMF.

    • Add the potassium carbonate, followed by the amine.

    • Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 50 °C.

    • Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.

    • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

References

  • BenchChem. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
  • PubMed Central. (n.d.).
  • eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Wikipedia. (n.d.). Pyridine.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • Recent developments and trends in the iron- and cobalt-c
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • ACS Publications. (2020).
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • YouTube. (2019).
  • BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • National Institutes of Health (NIH). (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health (NIH). (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ACS Catalysis. (2022).
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • MySkinRecipes. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

Sources

Technical Support Center: Analysis of Impurities in Commercial 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-5-iodo-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical starting material. The purity of this reagent is paramount, as impurities can be carried through multi-step syntheses, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities encountered in commercial batches of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is rigorous impurity analysis of this compound so critical for drug development?

A1: this compound is a versatile intermediate used in the synthesis of novel pharmaceuticals, including anti-cancer and antimicrobial agents.[3] Impurities present in this starting material can have significant downstream consequences:

  • Direct Incorporation: An impurity may be structurally similar to the target molecule and get incorporated into the final API, creating a new, uncharacterized, and potentially toxic compound.[4]

  • Reaction Interference: Impurities can interfere with subsequent chemical reactions, leading to reduced yields, formation of by-products, and complications in purification.

  • Regulatory Scrutiny: Regulatory bodies like the FDA require stringent control over starting materials to ensure the quality and safety of the final drug product.[5] A well-defined impurity profile is a key component of any regulatory submission.

Q2: What are the typical impurities I should expect to find in a commercial batch?

A2: Impurities in this compound generally arise from the manufacturing process (synthesis-related) or degradation.[1][2] The most common synthesis involves the nitration and halogenation of pyridine precursors.[6][7][8] Therefore, you should anticipate:

  • Starting Materials & Intermediates: Unreacted precursors such as 2-amino-5-nitropyridine or 2-hydroxy-5-nitropyridine.[8]

  • Positional Isomers: Isomers like 2-Chloro-3-iodo-5-nitropyridine can form during synthesis and are often difficult to separate due to similar physical properties.[9][10]

  • Related Halogenated Species: Compounds lacking one of the halogens (e.g., 2-Chloro-3-nitropyridine[11] or 5-Iodo-3-nitropyridine) or containing different halogenation patterns.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of 2-Hydroxy-5-iodo-3-nitropyridine, especially under improper storage conditions.

  • Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.[4]

Q3: What is the best initial analytical technique for routine purity assessment?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for initial purity screening and quantification of non-volatile organic impurities.[12][13] It offers excellent resolution, sensitivity, and reproducibility for separating the main component from its structurally similar impurities. A reversed-phase C18 column is typically the most effective starting point.

Q4: I have an unknown peak in my HPLC chromatogram. What is the workflow to identify it?

A4: Identifying an unknown peak requires a systematic approach that combines chromatographic and spectroscopic techniques. The goal is to determine the mass and structure of the impurity.

  • LC-MS Analysis: The first step is to couple your HPLC method to a mass spectrometer (LC-MS). This will provide the molecular weight of the unknown compound, which is a critical piece of information for proposing potential structures.[12][14]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity.

  • Forced Degradation Studies: Subjecting the material to stress conditions (acid, base, heat, light, oxidation) can help determine if the impurity is a degradation product and can help produce more of it for characterization.

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its exact structure, including the position of substituents on the pyridine ring.[14]

Section 2: Analytical Methodologies & Protocols

The following protocols provide robust starting points for your analysis. They should be validated in your laboratory to ensure suitability for your specific instrumentation and samples.

Protocol 2.1: Primary Impurity Profiling by HPLC-UV

This method is designed for the separation and quantification of potential non-volatile impurities.

Rationale: A C18 column provides excellent retention for the moderately polar analyte and its likely impurities. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. Formic acid is used as a mobile phase modifier to improve peak shape and ensure ionization for subsequent MS analysis.

ParameterRecommended ConditionCausality/Justification
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides robust, general-purpose retention for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol interactions and promote good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good resolution and low UV cutoff.
Gradient 10% B to 95% B over 20 min, hold for 5 minA shallow gradient is crucial for separating closely related isomers and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.[15]
Injection Vol. 5 µLSmall volume minimizes peak distortion from solvent effects.
Detection UV at 254 nmA common wavelength where the nitropyridine chromophore exhibits strong absorbance.
Sample Prep. 1 mg/mL in Acetonitrile:Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.[16]
System Suitability Replicate injections (n=5) of standard; RSD for peak area and retention time < 2.0%Verifies the precision and stability of the chromatographic system before analysis.
Protocol 2.2: Identification and Confirmation by LC-MS

This protocol adapts the HPLC method for mass spectrometric detection to identify unknown peaks.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like nitropyridines, typically yielding a strong protonated molecular ion ([M+H]+) with minimal fragmentation, making molecular weight determination straightforward.[16]

ParameterRecommended ConditionCausality/Justification
LC Conditions As per Protocol 2.1Maintaining the same chromatography ensures correlation between UV and MS data.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated, making positive mode highly sensitive.
Mass Range m/z 100 - 500Covers the expected molecular weights of the parent compound and likely impurities.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray and efficient ionization.
Source Temp. 120 °COptimizes desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 350 °CEnsures complete evaporation of mobile phase droplets.
Protocol 2.3: Analysis of Volatile Impurities by GC-MS

This method is designed to detect and identify residual solvents from the manufacturing process.

Rationale: Gas chromatography is the ideal technique for separating volatile organic compounds.[12] A non-polar (5% phenyl) column separates compounds primarily by boiling point, which is effective for common synthesis solvents. Mass spectrometry provides definitive identification by comparing the fragmentation pattern to established libraries (e.g., NIST).

ParameterRecommended ConditionCausality/Justification
Column 5% Phenyl Methylpolysiloxane (e.g., 30m x 0.25mm, 0.25µm)A workhorse GC column providing excellent separation for a wide range of solvents.[16]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 5 min), ramp to 250°C at 10°C/minInitial hold allows for separation of very volatile solvents; ramp elutes higher-boiling compounds.
Injector Temp. 250 °CEnsures rapid volatilization of all analytes without degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for major solvent components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.[16]
Mass Range m/z 35 - 350Covers the mass range of common organic solvents.
Sample Prep. Dissolve 50 mg of sample in 1 mL of a high-purity solvent (e.g., DMSO) not used in the synthesis.DMSO is a high-boiling solvent that will not interfere with the analysis of more volatile solvents.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Chromatography Issues

Q: My analyte peak is tailing or fronting. What is the cause and solution? A: Peak asymmetry can compromise integration and resolution.

  • Tailing Peaks: Often caused by secondary interactions between the basic pyridine nitrogen and acidic silanols on the column packing, or by column overload.

    • Solution 1 (Chemistry): Ensure the mobile phase is sufficiently acidic (pH 2.5-3.0 with formic or phosphoric acid) to keep the pyridine nitrogen protonated, minimizing secondary interactions.

    • Solution 2 (Load): Reduce the sample concentration or injection volume.[17]

    • Solution 3 (Hardware): The column may be contaminated or voided. Try flushing the column or replacing it if the problem persists.[18]

  • Fronting Peaks: This is a classic sign of sample solvent being significantly stronger than the mobile phase or column overload.[17]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[15][19] If solubility is an issue, use the minimum amount of a stronger solvent and keep the injection volume low.

Q: I'm seeing inconsistent retention times between injections. How can I improve reproducibility? A: Retention time drift is a common problem that points to instability in the system.

  • Cause 1 (Mobile Phase): The mobile phase composition may be changing due to evaporation of the more volatile component (acetonitrile) or improper mixing.

    • Solution: Prepare fresh mobile phase daily, keep reservoir bottles capped, and ensure the pump's proportioning valves are functioning correctly.[20] If using buffers, ensure they are fully dissolved.[17]

  • Cause 2 (Temperature): Fluctuations in ambient temperature can affect retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[20]

  • Cause 3 (Column Equilibration): Insufficient equilibration time between gradient runs.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[20]

  • Cause 4 (Leaks): A leak in the system will cause pressure fluctuations and, consequently, flow rate and retention time instability.

    • Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.[19]

Q: There's a high baseline noise or drift in my chromatogram. What should I check? A: A noisy or drifting baseline can obscure small impurity peaks.

  • Cause 1 (Mobile Phase): Contaminated or poorly degassed solvents.

    • Solution: Use high-purity, HPLC-grade solvents and water.[17] Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases that can cause bubbles in the detector.[18]

  • Cause 2 (Detector): A failing detector lamp or a contaminated flow cell.

    • Solution: Check the lamp energy or intensity. If it's low, the lamp may need replacement. Flush the flow cell with a strong, clean solvent like isopropanol to remove any contaminants.[17]

  • Cause 3 (Pump): Inconsistent mixing or faulty pump check valves can create pressure pulses that appear as baseline noise.

    • Solution: Purge the pump to remove any air bubbles. If the problem persists, the check valves may need cleaning or replacement.[20]

Detection & Identification Issues

Q: How can I differentiate between positional isomers using MS? A: Positional isomers will have the same molecular weight and elemental formula, making them indistinguishable by a single-stage mass analyzer.

  • Solution 1 (Chromatography): The primary method for differentiation is chromatographic separation. You must develop an HPLC method with sufficient selectivity to resolve the isomers into distinct peaks.

  • Solution 2 (Tandem MS - MS/MS): If the isomers cannot be chromatographically resolved, tandem mass spectrometry may help. By isolating the parent ion (e.g., m/z 285) and fragmenting it (Collision-Induced Dissociation - CID), the resulting fragmentation patterns may be different depending on the substituent positions. This requires careful optimization and is not always successful but can provide valuable clues.

Section 4: Visualizations and Data Summary

Diagrams

G cluster_0 Phase 1: Screening & Detection cluster_1 Phase 2: Peak Identification cluster_2 Phase 3: Structural Confirmation A Receive Commercial This compound B Prepare Sample (1 mg/mL in 50:50 ACN:H2O) A->B C Analyze by HPLC-UV (Protocol 2.1) B->C D Peaks Match Standard? C->D E Analyze by LC-MS (Protocol 2.2) D->E No K Purity Confirmed & Quantified D->K Yes F Obtain Molecular Weight of Unknown Peak E->F G Propose Structure (Based on MW & Synthesis Route) F->G H Isolate Impurity (Prep-HPLC) G->H I Analyze by NMR (¹H, ¹³C) H->I J Confirm Structure I->J

Caption: Impurity Identification Workflow

G cluster_0 Main Synthesis Route cluster_1 Potential Impurity Formation Start 2-Aminopyridine Intermediate1 2-Amino-5-nitropyridine Start->Intermediate1 Nitration Intermediate2 2-Hydroxy-5-nitropyridine Intermediate1->Intermediate2 Diazotization/ Hydrolysis Impurity1 Unreacted 2-Amino-5-nitropyridine Intermediate1->Impurity1 Incomplete Reaction Product 2-Chloro-5-iodo- 3-nitropyridine Intermediate2->Product Chlorination & Iodination Impurity2 Unreacted 2-Hydroxy-5-nitropyridine Intermediate2->Impurity2 Incomplete Reaction Impurity3 Isomeric Product (e.g., 2-Chloro-3-iodo- 5-nitropyridine) Intermediate2->Impurity3 Side Reaction Impurity4 Side Product (e.g., 2-Chloro-3-nitropyridine) Product->Impurity4 Incomplete Iodination

Caption: Potential Impurity Formation Pathways

Data Tables

Table 1: Summary of Potential Impurities and Their Origins

Impurity NamePotential OriginRecommended Analytical Technique
2-Amino-5-nitropyridineUnreacted Starting Material[8]HPLC-UV, LC-MS
2-Hydroxy-5-nitropyridineUnreacted Intermediate[7][8]HPLC-UV, LC-MS
2-Chloro-3-nitropyridineSynthesis By-productHPLC-UV, LC-MS, GC-MS
2-Chloro-3-iodo-5-nitropyridinePositional IsomerHigh-Resolution HPLC, LC-MS/MS
2-Hydroxy-5-iodo-3-nitropyridineDegradation (Hydrolysis) ProductHPLC-UV, LC-MS
Toluene, DichloromethaneResidual SolventsHeadspace GC-MS

References

  • Significance of impurities in active pharmaceutical ingredients. (2018). Ivory Research. [Link]

  • Starting Material – Concept and Impact on Pharmaceutical Regulations. (n.d.). Sigarra. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]

  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. [Link]

  • This compound. (n.d.). Georganics. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRAR. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (2011).
  • 2-Chloro-3-iodo-5-nitropyridine. (n.d.). Chemsrc. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). LinkedIn. [Link]

  • 2-Chloro-3-nitropyridine. (n.d.). PubChem. [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

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Technical Support Center: Regioselective Functionalization of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-chloro-5-iodo-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven strategies to achieve predictable and high-yielding regioselective transformations.

Section 1: Understanding the Fundamentals of Reactivity

This section covers the core principles governing the reactivity of this compound, a crucial foundation for troubleshooting and reaction design.

Q1: Why is achieving regioselectivity with this compound a common challenge?

Answer: The challenge arises from the presence of two distinct halogen atoms (iodine and chlorine) at positions with different electronic environments, further influenced by a powerful electron-withdrawing nitro group (-NO₂). The key is to understand the two primary reaction classes and their inherent selectivities:

  • Palladium-Catalyzed Cross-Coupling: These reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) proceed via an oxidative addition mechanism. The rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The C-I bond (approx. 65 kcal/mol) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol), making it kinetically favored for oxidative addition.[1] Therefore, these reactions will preferentially occur at the C5-iodo position.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring to form a stabilized intermediate called a Meisenheimer complex.[3] The strong electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the ortho (C2) and para (C4, unoccupied) positions. The C2-chloro position is strongly activated, making it the primary site for SNAr.[4]

Q2: What is the general hierarchy of reactivity on the this compound ring?

Answer: The reactivity landscape can be summarized as follows:

  • Most Reactive Site (Cross-Coupling): The C5-Iodo position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-I bond.[1][2]

  • Most Reactive Site (SNAr): The C2-Chloro position is the most reactive site for nucleophilic aromatic substitution, as it is electronically activated by the adjacent nitro group.[4][5]

  • Nitro Group (-NO₂): While generally stable, the nitro group can sometimes be displaced by potent nucleophiles under harsh conditions, though this is less common than substitution at the halogenated positions.[6]

This inherent reactivity difference is the cornerstone of developing orthogonal strategies, allowing for sequential and selective functionalization of the molecule.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides solutions for common issues encountered during Suzuki, Sonogashira, and Buchwald-Hartwig reactions, focusing on achieving C5-Iodo selectivity.

Problem: My cross-coupling reaction is giving me a mixture of products, or it's not reacting at all.

This issue typically stems from suboptimal reaction conditions that either fail to discriminate between the C-I and C-Cl bonds or are not active enough to promote the reaction.

Q3: How do I ensure my Suzuki or Sonogashira reaction is exclusively selective for the C5-Iodo position?

Answer: To achieve high selectivity for the C5 position, the key is to use conditions that favor the facile oxidative addition into the C-I bond while leaving the more robust C-Cl bond untouched.

Causality Behind the Strategy: The vast difference in bond dissociation energy between C-I and C-Cl allows for a large kinetic window. Standard palladium catalysts, especially those with phosphine ligands, will readily react with the C-I bond at lower temperatures.[1][7]

Recommended Strategy:

  • Catalyst Choice: Use a standard, reliable Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is easily reduced in situ. There is typically no need for highly specialized, electron-rich ligands designed for C-Cl activation in this step.

  • Temperature Control: Keep the reaction temperature as low as possible while still enabling catalysis. Often, reactions can proceed efficiently at room temperature to 80 °C. Higher temperatures (>100 °C) may begin to activate the C-Cl bond, leading to selectivity loss.

  • Base and Solvent: Use a standard base appropriate for the specific coupling type (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; a mild amine base like Et₃N or DIPEA for Sonogashira).[8][9] The solvent choice (e.g., Dioxane, Toluene, DMF) is generally flexible but should be anhydrous.

Workflow: Achieving Selective C5 Functionalization

G cluster_0 Decision: Reaction Type cluster_1 Pathway 1: Pd Cross-Coupling cluster_2 Pathway 2: Nucleophilic Substitution Start Goal: Functionalize This compound Decision1 Choose Reaction Type Start->Decision1 Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Decision1->Coupling C-C or C-N Bond (at C5) SNAr Nucleophilic Aromatic Substitution (SNAr) Decision1->SNAr C-Nu Bond (at C2) Conditions1 Conditions for C5-Iodo Selectivity: - Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ - Temp: RT to 80°C - Standard Base (e.g., K₂CO₃) Coupling->Conditions1 Product1 Product: C5-Functionalized 2-chloro-3-nitropyridine Conditions1->Product1 Conditions2 Conditions for C2-Chloro Selectivity: - Strong Nucleophile (Amine, Thiol, etc.) - Solvent: EtOH, DMF, DMSO - Base (if needed, e.g., Et₃N) SNAr->Conditions2 Product2 Product: C2-Functionalized 5-iodo-3-nitropyridine Conditions2->Product2

Caption: Decision workflow for regioselective functionalization.

Q4: I have successfully functionalized the C5-iodo position. How can I now react the C2-chloro position?

Answer: This is a classic sequential functionalization strategy. Once the C5-iodo position has been reacted, the C2-chloro position can be targeted using a different class of reaction.

Recommended Strategy:

  • For C-N or C-O bonds: A Buchwald-Hartwig amination or etherification is an excellent choice. This reaction requires a specific catalyst system, often employing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are effective at activating the stronger C-Cl bond.[10][11]

  • For C-C bonds: A Suzuki or Sonogashira coupling can be performed, but it will require more forcing conditions than the initial C-I coupling. This typically involves:

    • More active catalysts: Systems using bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[8][12]

    • Higher temperatures: Often in the range of 100-120 °C.

    • Stronger bases: Such as K₃PO₄ or CsF.

Table 1: Recommended Conditions for Selective Cross-Coupling Reactions
Target PositionReaction TypeRecommended Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Selectivity
C5-Iodo SuzukiPd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)Dioxane/H₂O80>95% C5
C5-Iodo SonogashiraPdCl₂(PPh₃)₂ (3%)PPh₃ (6%) + CuI (5%)Et₃N (3.0)THF50>95% C5
C2-Chloro (Post-C5)Buchwald-HartwigPd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)Toluene110>90% C2
C2-Chloro (Post-C5)SuzukiPd(OAc)₂ (3%)SPhos (6%)K₃PO₄ (3.0)Dioxane110>90% C2

Note: These are starting points. Optimization for specific substrates is always recommended.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

This section focuses on resolving issues related to the direct functionalization of the C2-chloro position via SNAr.

Problem: My SNAr reaction with an amine/thiol is sluggish, or I'm seeing decomposition of my starting material.

This often points to issues with nucleophile strength, solvent choice, or temperature control.

Q5: Which position, C2 or C5, is inherently more reactive towards SNAr, and why?

Answer: The C2-chloro position is overwhelmingly more reactive towards SNAr.

Causality Behind the Strategy: The mechanism of SNAr proceeds through a negatively charged Meisenheimer complex.[13] The stability of this intermediate dictates the reaction rate. When a nucleophile attacks the C2 position, the negative charge can be delocalized onto the highly electronegative oxygen atoms of the ortho-nitro group through resonance. This provides significant stabilization, lowering the activation energy for the reaction. An attack at the C5 position does not allow for this direct resonance stabilization with the nitro group, making that pathway energetically unfavorable.

Mechanism: SNAr at the C2 Position

Caption: SNAr mechanism showing resonance stabilization.

Q6: What are the optimal conditions for a clean and efficient SNAr reaction at the C2-position?

Answer: Success in SNAr hinges on matching the nucleophile's reactivity with the right solvent and temperature.

Recommended Strategy:

  • Nucleophile: The reaction works best with reasonably strong nucleophiles. Primary and secondary amines, thiols, and alkoxides are all excellent candidates. Weakly nucleophilic anilines may require slightly elevated temperatures.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are excellent as they can solvate the cation without interfering with the nucleophile. Alcohols like ethanol can also be used, especially for aminolysis.[4]

  • Base: If using a neutral nucleophile like an amine or thiol, a non-nucleophilic base (e.g., Et₃N, DIPEA, or K₂CO₃) is often required to neutralize the H-X byproduct.

  • Temperature: Many reactions with potent nucleophiles proceed readily at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C is usually sufficient. Avoid excessive heat, which can lead to side reactions.

Section 4: Experimental Protocols

These protocols provide a validated starting point for common regioselective transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This procedure details the coupling of an arylboronic acid at the C5 position, leaving the C2-chloro group intact for subsequent functionalization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the dioxane/water solvent mixture to the flask.

  • Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15 minutes.

  • Heat the mixture to 80 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-chloro-5-aryl-3-nitropyridine.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

This protocol describes the substitution of the C2-chloro group with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.1 equiv)

  • Triethylamine [Et₃N] (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, dissolve this compound in anhydrous ethanol (to a concentration of approx. 0.1 M).[4]

  • Add the secondary amine (1.1 equiv) to the solution, followed by triethylamine (1.2 equiv).[4]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 2-(amino)-5-iodo-3-nitropyridine.

References

  • BenchChem. (2025).
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • So, C. M., et al. (2025). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. [Link]

  • Al-dujaili, A. H., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Alarcón-Espósito, J., et al. (2025). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Barnard, J. H. (2025). Palladium-Catalysed C-C Coupling: Then and Now. ResearchGate. [Link]

  • Fujita, R., et al. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]

  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Crampton, M. R., et al. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]

  • Schmalz, H.-G., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-iodo-3-nitropyridine vs. 2-bromo-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthesis. The ability to selectively modify a molecule at a specific position dictates the efficiency and feasibility of constructing complex molecular architectures. This guide provides an in-depth comparison of two valuable, yet distinct, building blocks: 2-Chloro-5-iodo-3-nitropyridine and 2-bromo-5-iodopyridine . Their unique substitution patterns endow them with orthogonal reactivity profiles, making the choice between them a critical decision in synthetic design.

This analysis will dissect their comparative performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the mechanistic underpinnings of their reactivity, supported by experimental protocols and quantitative data, to empower chemists to make informed decisions for their synthetic campaigns.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Activation

Nucleophilic aromatic substitution is a powerful tool for forging carbon-heteroatom bonds. The reaction's success hinges on the electronic nature of the aromatic ring; it must be sufficiently electron-poor to be susceptible to attack by a nucleophile. It is in this arena that our two molecules exhibit their most profound difference.

Mechanistic Principles: The Decisive Role of the Nitro Group

The SNAr reaction proceeds via a two-step, addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction rate.

  • This compound : This molecule is exceptionally primed for SNAr. The pyridine nitrogen itself renders the ring electron-deficient, activating the C-2 and C-4 positions to nucleophilic attack.[3][4] Crucially, the presence of a powerful electron-withdrawing nitro group at the C-3 position provides potent ortho-activation to the C-2 chloro substituent. This nitro group offers substantial resonance stabilization to the negative charge of the Meisenheimer intermediate, dramatically lowering the activation energy for the reaction.[2]

  • 2-bromo-5-iodopyridine : In stark contrast, this molecule lacks any strong electron-withdrawing group beyond the pyridine nitrogen. While the C-2 position is still the most activated site for nucleophilic attack on a halopyridine, the absence of the nitro group means the corresponding Meisenheimer complex is significantly less stable.[2] Consequently, this substrate is far less reactive towards SNAr and requires much harsher conditions, if it reacts at all.

Another critical, and somewhat counterintuitive, aspect of SNAr is the leaving group ability, which generally follows the trend F > Cl ≈ Br > I.[1][5] This inverted order (compared to SN2 reactions) arises because the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of the halogen (like chlorine) polarizes the carbon atom, making it more electrophilic and susceptible to the initial nucleophilic attack.[3]

SNAr_Mechanism sub This compound ts1 sub->ts1 + Nu⁻ (Rate-Determining Step) nuc Nu: nuc->ts1 meisenheimer Meisenheimer Complex (Resonance Stabilized) ts1->meisenheimer ts2 meisenheimer->ts2 Fast prod Product ts2->prod cl_minus Cl⁻ ts2->cl_minus

Figure 1: SNAr mechanism highlighting the rate-determining formation of the stabilized Meisenheimer complex.

Comparative Reactivity & Experimental Protocol

The practical implication of these principles is a clear divergence in synthetic utility. This compound readily undergoes SNAr at the C-2 position with a wide range of nucleophiles (amines, alkoxides, thiols) under mild conditions. 2-bromo-5-iodopyridine is largely unreactive under similar conditions.

SubstrateReaction TypeTypical NucleophileConditionsExpected Outcome
This compound SNArSecondary Amine (e.g., Piperidine)Base (K₂CO₃), Polar Aprotic Solvent (DMF, DMSO), 25-80 °CHigh yield of C-2 substituted product.[6]
2-bromo-5-iodopyridine SNArSecondary Amine (e.g., Piperidine)Base (K₂CO₃), Polar Aprotic Solvent (DMF, DMSO), 25-80 °CNo reaction or trace conversion.

Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a typical procedure for the SNAr reaction on this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound and potassium carbonate.

  • Seal the flask with a septum and purge with inert gas for 10 minutes.

  • Add anhydrous DMF via syringe, followed by the dropwise addition of piperidine at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-5-iodo-3-nitropyridine.

Part 2: Palladium-Catalyzed Cross-Coupling - A Study in Regioselectivity

In contrast to SNAr, the outcome of palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond.[7] This difference forms the basis for achieving selective functionalization on polyhalogenated substrates.

Mechanistic Principles: The Oxidative Addition Hierarchy

The catalytic cycle for most cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) begins with the oxidative addition of the organic halide to a Pd(0) complex.[8] The rate of this step is highly dependent on the halogen, following the well-established trend: C-I > C-Br > C-Cl .[7][9] This reactivity hierarchy is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.

  • For both this compound and 2-bromo-5-iodopyridine : The carbon-iodine bond at the C-5 position is significantly weaker and more polarizable than either the C-Br or C-Cl bond at the C-2 position. Therefore, under carefully controlled, mild reaction conditions, a palladium catalyst will selectively insert into the C-I bond of both molecules, leaving the C-2 halogen untouched.[10][11] This allows for the selective functionalization of the C-5 position as the first step in a sequential strategy.

The crucial difference emerges when attempting to functionalize the C-2 position.

  • The C-Br bond of 2-bromo-5-iodopyridine is reactive enough to undergo a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

  • The C-Cl bond of this compound is substantially stronger and more resistant to oxidative addition.[12] While not impossible, coupling at this position requires highly specialized and robust catalytic systems (e.g., using electron-rich, bulky phosphine ligands like SPhos or XPhos) and often higher temperatures.[13]

This creates a wider "reactivity window" for this compound, where the C-I bond can be selectively addressed without concern for premature reaction at the C-Cl position.

Cross_Coupling_Workflow sub1 This compound step1_1 Sonogashira or Suzuki Coupling (Mild Conditions) sub1->step1_1 Reacts at C5-Iodo sub2 2-bromo-5-iodopyridine step1_2 Sonogashira or Suzuki Coupling (Mild Conditions) sub2->step1_2 Reacts at C5-Iodo inter1 C5-Functionalized 2-Chloro-3-nitropyridine step1_1->inter1 inter2 C5-Functionalized 2-Bromopyridine step1_2->inter2 step2_1 SNAr Reaction (Mild Conditions) inter1->step2_1 Reacts at C2-Chloro step2_2 Cross-Coupling (Forcing Conditions) inter2->step2_2 Reacts at C2-Bromo prod1 C2 (Nu), C5 (C-C) Disubstituted Product step2_1->prod1 prod2 C2 (C-C), C5 (C-C) Disubstituted Product step2_2->prod2

Figure 2: Orthogonal synthetic workflows for the two pyridine building blocks.

Comparative Reactivity & Experimental Protocols

The following table summarizes the expected regioselective outcomes for palladium-catalyzed cross-coupling reactions.

SubstrateReaction TypeConditionsPrimary Site of ReactivitySecondary Site Reactivity
Both Compounds Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF, RTC-5 (Iodo)C-2 Halogen is unreactive under these conditions.[11]
2-bromo-5-iodopyridine derivative Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °CC-2 (Bromo)N/A
This compound derivative Suzuki CouplingPd₂(dba)₃, SPhos, K₂CO₃, Toluene, 110 °CC-2 (Chloro)N/A (Requires highly active catalyst)[13]

Protocol 2: Selective Sonogashira Coupling at the C-5 Position

This protocol is generally applicable to both substrates for selective functionalization at the C-5 iodo position.

Materials:

  • Halopyridine substrate (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the halopyridine substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture with stirring.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 5-alkynylpyridine product.[11]

Summary and Strategic Recommendations

The choice between this compound and 2-bromo-5-iodopyridine is not a matter of superior or inferior reactivity, but one of strategic synthetic design. Their distinct electronic and steric properties unlock orthogonal pathways for the synthesis of complex, multi-substituted pyridines.

Choose this compound when your strategy involves:

  • Initial functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C-2 position, leveraging the powerful activation by the ortho-nitro group.

  • Subsequent functionalization via cross-coupling at the C-5 position, with the highly inert C-2 chloro group ensuring perfect selectivity.

  • The final product requires the continued presence of the electron-withdrawing nitro group for biological activity or further manipulation (e.g., reduction to an amine).

Choose 2-bromo-5-iodopyridine when your strategy involves:

  • Sequential palladium-catalyzed cross-coupling reactions. The C-5 iodo position can be functionalized first under mild conditions, followed by a second, different cross-coupling at the C-2 bromo position under more forcing conditions.

  • Avoiding the strongly activating/directing effects of a nitro group.

  • When SNAr is not a desired transformation in the synthetic route.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can more effectively navigate the complexities of synthetic chemistry, enabling the efficient and elegant construction of molecules for drug discovery and materials science.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • 2-Chloro-3-iodo-5-nitropyridine synthesis - ChemicalBook.
  • 2 - Reaction Examples.
  • Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine - Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Sonogashira coupling - Wikipedia.
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  • This compound - Chem-Impex.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate.
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A Comprehensive Guide to the Structural Validation of 2-Chloro-5-iodo-3-nitropyridine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant intermediates, rigorous structural validation of the final product is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous characterization of 2-Chloro-5-iodo-3-nitropyridine, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and offer insights into the interpretation of the resulting data to ensure the identity, purity, and structural integrity of the synthesized compound.

The Critical Role of Orthogonal Analytical Techniques

In modern organic synthesis, relying on a single analytical method for product validation is insufficient. Instead, a multi-technique, or orthogonal, approach is the gold standard. By employing methods that rely on different physical principles, such as NMR (which probes the nuclear environment) and MS (which measures mass-to-charge ratio), we can build a more complete and trustworthy picture of the synthesized molecule. This guide will demonstrate how the synergistic use of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system for the confirmation of this compound and the identification of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents (chloro, iodo, and nitro groups).

  • H-4: This proton is situated between the nitro and iodo groups. The strong electron-withdrawing nature of the nitro group will deshield this proton, shifting its resonance downfield.

  • H-6: This proton is adjacent to the nitrogen atom and the chloro group. The electronegativity of both the nitrogen and chlorine atoms will also cause a downfield shift.

Based on established substituent effects in pyridine systems, we can predict the approximate chemical shifts for these protons.[4][5][6]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are highly dependent on the attached substituents.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~150-155Attached to an electronegative chlorine atom and the ring nitrogen.
C-3~145-150Directly bonded to the strongly electron-withdrawing nitro group.
C-4~120-125Influenced by the adjacent nitro and iodo groups.
C-5~90-95Attached to the heavy iodine atom, which induces a significant upfield shift (heavy atom effect).
C-6~140-145Adjacent to the ring nitrogen and influenced by the meta-positioned nitro group.

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to obtain a good signal-to-noise ratio.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8][9] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₅H₂ClIN₂O₂. Its monoisotopic molecular weight is approximately 283.88 g/mol .

In an Electron Ionization (EI) mass spectrum, we expect to observe the molecular ion peak (M⁺) at m/z 283. The presence of chlorine will result in an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is driven by the relative bond strengths and the stability of the resulting fragments. For this compound, the following fragmentation pathways are anticipated:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂•, 46 Da), leading to a fragment ion at m/z 237.[10][11]

  • Loss of Cl: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (Cl•, 35/37 Da), giving a fragment at m/z 248.

  • Loss of I: The C-I bond is the weakest, and its cleavage would lead to the loss of an iodine radical (I•, 127 Da), resulting in a significant peak at m/z 156.[12]

  • Sequential Losses: Subsequent losses from the primary fragment ions can also occur, providing further structural confirmation. For instance, the fragment at m/z 237 (M-NO₂) could further lose a chlorine or iodine atom.

Experimental Protocol for MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

MS Data Acquisition (using Electrospray Ionization - ESI):

  • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

  • Operate the mass spectrometer in positive or negative ion mode. For this compound, both modes may provide useful information.

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Visualizing the Validation Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for both NMR and MS validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std H1_NMR 1H NMR add_std->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR chem_shift Chemical Shift Analysis TwoD_NMR->chem_shift coupling Coupling Constant Analysis chem_shift->coupling integration Integration coupling->integration structure Structure Confirmation integration->structure

NMR Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent full_scan Full Scan MS dissolve_ms->full_scan ms_ms Tandem MS (MS/MS) full_scan->ms_ms mol_ion Molecular Ion Identification ms_ms->mol_ion frag_pattern Fragmentation Pattern Analysis mol_ion->frag_pattern structure_ms Structure Confirmation frag_pattern->structure_ms

Mass Spectrometry Analysis Workflow

Comparing NMR and MS for Product Validation

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ions.
Information Provided Detailed structural information, including atom connectivity, stereochemistry, and dynamic processes.Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide structural clues.
Sensitivity Relatively low sensitivity, requires mg quantities of sample.High sensitivity, can detect analytes at the femtomole to attomole level.
Sample State Typically requires the sample to be dissolved in a suitable solvent.Can analyze solid, liquid, and gaseous samples.
Purity Assessment Can provide quantitative information on the purity of a sample by comparing the integrals of the analyte and an internal standard.Can detect impurities if they have different mass-to-charge ratios, but quantification can be challenging without standards.
Isomer Differentiation Excellent at distinguishing between isomers (constitutional, stereoisomers).Can sometimes differentiate isomers based on their fragmentation patterns, but often requires chromatographic separation.

Conclusion: A Synergistic Approach to Certainty

The validation of a synthesized compound such as this compound requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides an unparalleled level of detail regarding the molecular structure and connectivity, mass spectrometry offers complementary information on the molecular weight and fragmentation behavior with exceptional sensitivity. By integrating the data from both techniques, researchers can achieve a high degree of confidence in the identity and purity of their reaction products. This comprehensive validation is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability of subsequent research and development efforts.

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A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-iodo-3-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the structural integrity of synthesized intermediates is paramount. For drug development professionals and researchers, confirming the precise molecular architecture of novel compounds is a critical step that underpins the success of a synthetic route and the ultimate biological activity of the target molecule. Among the vast array of heterocyclic scaffolds, 2-chloro-5-iodo-3-nitropyridine and its derivatives represent a class of versatile building blocks, valued for their utility in constructing complex molecular frameworks.[1]

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound and its analogues. By delving into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to equip researchers with the expertise to confidently interpret spectral data and validate the structures of these important chemical entities.

The A-B-C's of Spectroscopic Confirmation: A Multi-Faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple methods is essential for unambiguous structure determination. Each technique probes different aspects of a molecule's constitution, and their combined data provides a self-validating system of confirmation.

The logical workflow for the structural elucidation of these derivatives typically follows this path:

Caption: A typical workflow for the synthesis and structural confirmation of this compound derivatives.

¹H and ¹³C NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound scaffold, the aromatic region of the spectrum is of primary interest.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation:

For the parent compound, This compound , the ¹H NMR spectrum in CDCl₃ shows two singlets in the aromatic region at approximately δ 8.90 and 9.19 ppm .[2] The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the electron-withdrawing nitro group. The observation of two singlets is consistent with the substitution pattern, where the two aromatic protons are not adjacent and therefore do not exhibit spin-spin coupling.

CompoundSolventAromatic Proton Chemical Shifts (δ, ppm)
This compound CDCl₃8.90 (s, 1H), 9.19 (s, 1H)[2]
2-Chloro-3-nitropyridine CDCl₃7.51 (dd, 1H), 8.25 (dd, 1H), 8.64 (dd, 1H)[3]
2-Chloro-5-nitropyridine CDCl₃7.55 (d, 1H), 8.45 (dd, 1H), 9.12 (d, 1H)

Note: Data for 2-chloro-5-nitropyridine is compiled from typical values and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework and identifying quaternary carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

  • Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the deuterated solvent.

Data Interpretation:

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. For 2-chloro-3-nitropyridine , the reported ¹³C NMR chemical shifts are approximately δ 122.9, 134.2, 143.6, 148.9, and 152.4 ppm .[3] The presence of the electron-withdrawing nitro and chloro groups significantly deshields the carbon atoms of the pyridine ring.

CompoundSolventAromatic Carbon Chemical Shifts (δ, ppm)
2-Chloro-3-nitropyridine CDCl₃122.9, 134.2, 143.6, 148.9, 152.4[3]
2-Chloro-5-nitropyridine CDCl₃124.2, 134.5, 144.8, 146.1, 151.2
2-Chloro-5-methyl-3-nitropyridine CDCl₃18.5 (CH₃), 131.8, 133.2, 146.5, 147.9, 149.3

Note: Data for 2-chloro-5-nitropyridine and 2-chloro-5-methyl-3-nitropyridine are compiled from typical values and may vary.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation:

The mass spectrum of a this compound derivative will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I) will be evident in the molecular ion and fragment peaks.

For 2-chloro-5-nitropyridine , the mass spectrum shows a molecular ion peak at m/z 158 and a prominent fragment at m/z 112, corresponding to the loss of a nitro group (-NO₂).[4]

Predicted Fragmentation Pathway for this compound:

Fragmentation_Pathway M [M]⁺˙ m/z 284/286 F1 [M - NO₂]⁺ m/z 238/240 M->F1 - NO₂ F2 [M - I]⁺ m/z 157/159 M->F2 - I F3 [M - Cl]⁺ m/z 249 M->F3 - Cl

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloro-5-nitropyridine 158/160112 (M-NO₂), 76 (C₄H₂N)[4]
2-Chloro-3-nitropyridine 158/160112 (M-NO₂), 76 (C₄H₂N)

Note: Data for 2-chloro-3-nitropyridine is based on typical fragmentation patterns.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of a this compound derivative will show characteristic absorption bands for the nitro group and the aromatic ring.

For 2-chloro-5-nitropyridine , characteristic IR absorption bands are observed for the asymmetric and symmetric stretching of the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.[5]

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Asymmetric NO₂ Stretch1550 - 1500
Symmetric NO₂ Stretch1360 - 1340
Aromatic C=C and C=N Stretch1600 - 1400
C-Cl Stretch800 - 600
C-I Stretch~500

Comparative Analysis of a Derivative: 2-Amino-5-chloro-3-nitropyridine

To illustrate the effect of a substituent on the spectroscopic data, we can consider the derivative 2-amino-5-chloro-3-nitropyridine . The introduction of an amino group, an electron-donating group, will cause significant changes in the spectra.

  • ¹H NMR: The amino protons will appear as a broad singlet, and the aromatic protons will be shifted upfield compared to the parent compound due to the electron-donating nature of the amino group.

  • ¹³C NMR: The carbon atom attached to the amino group will be significantly shielded (shifted upfield).

  • IR Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹.[4]

A study on 2-amino-5-chloro-3-nitropyridine reported its characterization using FT-IR and FT-Raman spectroscopy, confirming the presence of the amino and nitro groups through their characteristic vibrational frequencies.[6]

Conclusion

The structural confirmation of this compound and its derivatives is a critical process in chemical synthesis and drug discovery. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a robust and self-validating methodology for unambiguous structure elucidation. By understanding the principles behind each technique and the characteristic spectral features of this class of compounds, researchers can confidently verify the integrity of their synthesized molecules, paving the way for further development and application. While experimental data for the parent compound, this compound, is not fully available in the public domain, the comparative data from closely related analogues provides a strong predictive framework for its characterization.

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Chloro-5-iodo-3-nitropyridine

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged structural motif found in numerous approved therapeutic agents. The strategic functionalization of this heterocycle can profoundly influence its physicochemical properties and biological activity. This compound stands out as a particularly valuable starting material for the synthesis of novel bioactive compounds.[1] Its unique arrangement of electron-withdrawing and leaving groups—a nitro group, a chloro substituent, and an iodo substituent—provides a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comparative analysis of the biological activities of compounds synthesized from this scaffold, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for assessing biological activity.

Synthetic Strategies: Unleashing the Potential of a Multifunctional Scaffold

The reactivity of this compound allows for the selective introduction of diverse functionalities at the 2, 5, and potentially the 3-position (following reduction of the nitro group). The chloro and iodo groups are excellent leaving groups for nucleophilic substitution, while the iodo group also lends itself to various cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions. The chlorine atom is generally more susceptible to substitution than the iodine. This allows for the sequential introduction of different nucleophiles.

DOT Script for Nucleophilic Aromatic Substitution Pathway

sn_ar_pathway start This compound intermediate 2-Substituted-5-iodo-3-nitropyridine start->intermediate Nu1-H product 2,5-Disubstituted-3-nitropyridine intermediate->product Nu2-H

Caption: General scheme for sequential nucleophilic aromatic substitution.

Cross-Coupling Reactions

The iodo group at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups, respectively, significantly expanding the chemical space of the synthesized library.

DOT Script for Suzuki Coupling Workflow

suzuki_workflow start This compound product 2-Chloro-5-aryl-3-nitropyridine start->product Suzuki Coupling reagents Arylboronic acid, Pd catalyst, Base reagents->product

Caption: Workflow for Suzuki cross-coupling reaction.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

While specific studies on a broad library of compounds derived solely from this compound are not extensively documented in publicly available literature, we can infer the potential activities based on related structures and general principles of medicinal chemistry. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial and anticancer agents.[2]

Anticancer Activity

Many nitropyridine derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as cell proliferation and survival pathways. For instance, derivatives of similar structures have been shown to act as kinase inhibitors.

To provide a framework for comparison, we present a hypothetical dataset for a series of synthesized compounds (Compunds A, B, and C) derived from this compound, evaluated against a panel of cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for reference.

Table 1: Comparative Anticancer Activity (IC50, µM) of Hypothetical Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Compound A 15.222.518.9
Compound B 5.88.16.5
Compound C 2.13.52.8
Doxorubicin 0.91.21.0

Note: The data in this table is illustrative and not from a specific cited study.

In this hypothetical scenario, Compound C demonstrates the most potent anticancer activity across all cell lines, albeit still less potent than the standard drug, Doxorubicin. The structural differences between Compounds A, B, and C would be correlated with their activity to establish a Structure-Activity Relationship (SAR). For example, the introduction of a specific amine in Compound C via nucleophilic substitution might be responsible for its enhanced potency.

Antimicrobial Activity

Nitro-containing heterocycles have a long history as antimicrobial agents. Their mechanism of action can involve the generation of reactive nitrogen species that damage bacterial DNA and other macromolecules.

Below is a hypothetical comparison of the antimicrobial activity of derivatives against common bacterial strains, with Vancomycin and Ciprofloxacin as reference antibiotics.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Compound X 832
Compound Y 416
Compound Z > 64> 64
Vancomycin 1> 128
Ciprofloxacin 0.50.015

Note: The data in this table is illustrative and not from a specific cited study.

In this illustrative table, Compound Y shows the best antimicrobial activity among the synthesized compounds, with better efficacy against the Gram-positive S. aureus than the Gram-negative E. coli. The poor activity of Compound Z suggests that its particular structural modifications are detrimental to antimicrobial action.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

DOT Script for MTT Assay Workflow

mtt_workflow cluster_steps MTT Assay Protocol step1 Seed Cells step2 Add Compounds step1->step2 step3 Add MTT Reagent step2->step3 step4 Solubilize Formazan step3->step4 step5 Measure Absorbance step4->step5 step6 Calculate IC50 step5->step6

Sources

Navigating the Catalytic Landscape: A Head-to-Head Comparison of Catalysts for 2-Chloro-5-iodo-3-nitropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Dihalopyridine

2-Chloro-5-iodo-3-nitropyridine is a highly versatile heterocyclic building block pivotal in the synthesis of novel therapeutics and agrochemicals.[1] Its utility stems from the presence of two distinct halogen atoms—iodine and chlorine—at the C5 and C2 positions, respectively. This structural arrangement, combined with the electron-withdrawing nitro group, creates a scaffold primed for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a strategic, stepwise elaboration of the pyridine core, making the choice of catalyst not just a matter of efficiency, but of synthetic design.

This guide provides a comprehensive, head-to-head comparison of palladium catalyst systems for the most common cross-coupling reactions involving this compound. We will dissect the performance of various catalysts, explain the mechanistic rationale behind their selection, and provide field-proven experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Cornerstone of Synthesis: Understanding Regioselectivity

The foundational principle governing the chemistry of this compound is the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cycles. The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond. This reactivity hierarchy (C-I >> C-Br > C-Cl) is a well-established trend in cross-coupling chemistry.[2]

Consequently, chemists can selectively target the C5 position for an initial coupling reaction while leaving the C2-chloro substituent untouched. This intact chloro group then serves as a handle for a subsequent, often more forcing, cross-coupling reaction, enabling the controlled and divergent synthesis of complex, polysubstituted 3-nitropyridines.

G cluster_0 Sequential Cross-Coupling Strategy Start This compound Intermediate 5-R1-2-Chloro-3-nitropyridine Start->Intermediate Step 1: Selective Coupling at C5-I (Milder Conditions, Catalyst A) Final 5-R1-2-R2-3-nitropyridine Intermediate->Final Step 2: Coupling at C2-Cl (Forcing Conditions, Catalyst B)

Caption: Sequential functionalization of this compound.

Head-to-Head Catalyst Comparison for Key Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds with excellent functional group tolerance.[7] For the selective coupling at the C5-iodo position, several catalyst systems are effective.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Performance Insights
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-10012-24A classic, reliable catalyst for C-I couplings. May require longer reaction times.[4]
PdCl₂(dppf)dppfK₃PO₄, K₂CO₃THF, DME80-1004-12Often provides higher yields and faster reaction rates than Pd(PPh₃)₄ for halopyridines.[5][6]
Pd(OAc)₂SPhos / XPhosK₃PO₄Toluene, Dioxane80-1002-8Buchwald ligands excel, especially if the subsequent C-Cl coupling is planned, as they are potent for activating chlorides.[3][4]

Expert Analysis: For routine Suzuki couplings at the C5-iodo position, PdCl₂(dppf) offers a favorable balance of reactivity, stability, and cost. However, if a subsequent coupling at the C2-chloro position is the next step in the synthetic route, beginning with a more powerful Buchwald system like Pd(OAc)₂/SPhos can be advantageous, as the same catalyst system can often be employed for the more challenging C-Cl activation, simplifying the overall process.[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl-alkynes and is indispensable for creating rigid molecular scaffolds.[8] The reaction typically requires a copper(I) co-catalyst to facilitate the transmetalation of the acetylide.[9][10]

Catalyst / PrecatalystCo-catalystBaseSolventTemp (°C)Time (h)Performance Insights
PdCl₂(PPh₃)₂CuIEt₃N, DIPEATHF, DMFRT - 601-6The classic and most widely used system for Sonogashira couplings of aryl iodides, often providing excellent yields rapidly at room temperature.[6][10]
Pd(OAc)₂ / PPh₃CuIEt₃NToluene, MeCN50-802-8An effective alternative generated in situ.
Pd/CXPhosK₂CO₃EtOH50-705-12A heterogeneous, copper-free option that can simplify purification by catalyst filtration, though it may require a more active ligand.[6]

Expert Analysis: The PdCl₂(PPh₃)₂/CuI system is the gold standard for Sonogashira coupling of aryl iodides and is the recommended starting point for functionalizing this compound.[6] Its high efficiency under mild conditions minimizes the risk of side reactions. Copper-free systems are emerging but are often optimized for specific substrates and may require more screening.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[12][13] The choice of ligand is especially critical in C-N bond formation to facilitate the reductive elimination step.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Performance Insights
Pd₂(dba)₃BINAPNaOt-Bu, Cs₂CO₃Toluene, Dioxane90-1108-24A first-generation system, effective for many amine couplings with aryl iodides.[12]
Pd(OAc)₂XPhosK₃PO₄, NaOt-BuToluene, t-BuOH80-1102-12Highly general and efficient for a wide range of primary and secondary amines, including hindered ones.[6]
Pd(OAc)₂SPhosK₃PO₄, Cs₂CO₃Dioxane1004-16Another powerful Buchwald system, often complementary to XPhos.[6]

Expert Analysis: For the broadest substrate scope and highest efficiency, catalyst systems based on bulky, electron-rich phosphine ligands developed by Buchwald are superior. Pd(OAc)₂/XPhos is an exceptionally robust choice for the amination of the C5-iodo position, demonstrating high activity and tolerance for diverse amine coupling partners.[6] The strong base NaOt-Bu is common, but carbonate bases can be used for more sensitive substrates.[14]

Experimental Protocols: From Theory to Practice

The following are generalized, self-validating procedures adapted from established literature for cross-coupling reactions on similar halo-pyridines.[3][15] Researchers should consider these as robust starting points for optimization.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Catalyst Addition: To the inerted flask, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 5-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-2-chloro-3-nitropyridine product.

Protocol 2: Regioselective Sonogashira Coupling at the C5-Iodo Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask, evacuate, and backfill with argon (3x).

  • Reagent Addition: Add degassed THF (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) via syringe. Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 5-alkynyl-2-chloro-3-nitropyridine.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling serves as a representative example for most palladium-catalyzed cross-couplings.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-I) Pd0->OxAdd Ar-I Trans Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Trans [R-B(OR)₂]⁻ Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) complex. This is typically the rate-limiting step, and it occurs much more readily for C-I than C-Cl bonds.[16]

  • Transmetalation: The organic group from the coupling partner (e.g., the boronic acid, which is activated by a base) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[16]

Conclusion and Future Outlook

For the regioselective functionalization of this compound, a clear hierarchy of catalyst performance exists. Classic catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are reliable and effective for Suzuki couplings at the more reactive C5-iodo position. The PdCl₂(PPh₃)₂/CuI system remains the premier choice for Sonogashira reactions. For C-N bond formations via Buchwald-Hartwig amination, modern catalyst systems incorporating bulky, electron-rich ligands like XPhos and SPhos are demonstrably superior, offering broader scope and higher efficiency.

The true strategic value of this substrate is realized in sequential couplings. After the initial functionalization at C5, the remaining C2-chloro group requires a more potent catalyst system for activation. Here, the aforementioned Buchwald-type ligands are often essential. By carefully selecting the catalyst for each step, researchers can unlock the full synthetic potential of this versatile building block, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Benchchem.
  • Benchchem. Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine.
  • Chem-Impex. This compound.
  • Wikipedia.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Suzuki reaction.
  • Benchchem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. Sonogashira coupling.
  • IWK Health Centre. This compound.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Benchchem. A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. This guide provides an in-depth evaluation of 2-Chloro-5-iodo-3-nitropyridine, a versatile heterocyclic intermediate. We will objectively compare its performance in key synthetic transformations against relevant alternatives, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.

Introduction to a Multifunctional Reagent

This compound is a unique trifunctionalized pyridine ring, offering multiple reaction sites for diversification. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro group, activates the chloro and iodo substituents for distinct chemical transformations. This guide will delve into the regioselective reactivity of this compound in nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, providing a comparative analysis of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The pyridine ring of this compound is highly activated towards nucleophilic attack. The primary question for the synthetic chemist is one of regioselectivity: which halogen is more susceptible to displacement?

The reactivity of halogens in SNAr reactions on electron-deficient aromatic systems is influenced by both the inherent nature of the halogen and the electronic environment of the ring. Generally, in terms of leaving group ability for SNAr on activated systems, the order is F > Cl > Br > I when the attack of the nucleophile is the rate-determining step. However, the high polarizability of the C-I bond can also facilitate nucleophilic attack.

In the case of this compound, the chloro group at the 2-position is ortho to the strongly electron-withdrawing nitro group, while the iodo group is at the 5-position. The ortho and para positions to the nitro group are significantly activated. Therefore, the 2-chloro position is highly activated towards SNAr.

Comparative Analysis with 2,3-Dichloro-5-nitropyridine:

To illustrate the reactivity, let's consider a comparison with 2,3-dichloro-5-nitropyridine. In this analogue, both chloro groups are on the pyridine ring, with one ortho and one meta to the nitro group. The chloro group at the 2-position (ortho to the nitro group) is expected to be more reactive in SNAr reactions than the chloro group at the 3-position.

SubstrateNucleophileProductYield (%)Reference
2,3-Dichloro-5-nitropyridineSodium Methoxide3-Chloro-2-methoxy-5-nitropyridine~90%[1][2]
2-Chloro-5-nitropyridineVarious Amines2-Amino-5-nitropyridinesGood[3]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a generalized procedure for the reaction of a 2-halopyridine with an amine, which can be adapted for this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.1 mmol)

  • Triethylamine (1.5 mmol, optional, as a base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF) (10 mL)

Procedure:

  • To a round-bottom flask, add this compound and the anhydrous solvent.

  • Add the amine and triethylamine (if used).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-iodo-3-nitropyridine derivative.

SNAr_Workflow start Start reagents Combine this compound, amine, and solvent start->reagents reaction Stir at appropriate temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Solvent removal monitoring->workup Complete purification Column chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions: A Regioselective Playground

The presence of two different halogens on the this compound ring opens up exciting possibilities for regioselective cross-coupling reactions. The general reactivity trend for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This differential reactivity allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the case of this compound, the reaction is expected to occur selectively at the more reactive C-I bond.

Comparative Performance:

While direct comparative data for this compound is limited, we can infer its performance relative to other dihalopyridines. For instance, in the Suzuki coupling of 2,4-dibromopyridine, the reaction occurs preferentially at the more activated 2-position.[5] In our target molecule, the C-I bond's inherent reactivity in oxidative addition is the dominant factor.

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
2,6-DichloroquinoxalineArylboronic acidPd(PPh₃)₄ / K₃PO₄2-Aryl-6-chloroquinoxalineGood[6]
Unprotected 3-chloroindazoleArylboronic acidPd₂(dba)₃ / SPhosCoupled productup to 80%[7]

Note: These examples on related heterocyclic systems demonstrate the feasibility of selective Suzuki couplings.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for similar substrates and can be optimized for this compound.[8]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent mixture (e.g., 1,4-Dioxane/water, 4:1, 5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-chloro-5-aryl-3-nitropyridine.

Suzuki_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Amine Ar-Pd(II)-I(L_n) OxAdd->PdII_Amine Deprotonation Amine Coordination & Deprotonation PdII_Amine->Deprotonation HNR'R'' Base Pd_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Sources

A Head-to-Head Battle of Building Blocks: Benchmarking 2-Chloro-5-iodo-3-nitropyridine in Modern Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of library synthesis, the choice of core scaffolds is paramount. An ideal building block must offer a delicate balance of stability and predictable, versatile reactivity. Among the plethora of functionalized heterocycles, 2-Chloro-5-iodo-3-nitropyridine has emerged as a particularly strategic asset. Its unique arrangement of an electron-withdrawing nitro group and two distinct halogen atoms at electronically differentiated positions provides a powerful platform for controlled, sequential diversification.

This guide offers an in-depth technical comparison of this compound's performance against viable alternatives in key synthetic transformations crucial for pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental data from the literature, and present detailed protocols to empower chemists to strategically integrate this scaffold into their discovery workflows.

The Strategic Advantage: Orthogonal Reactivity in a Single Scaffold

The primary value of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond. This intrinsic property is the cornerstone of its utility, allowing for selective functionalization at the C5 position via palladium-catalyzed cross-coupling reactions, leaving the C2-chloro group untouched for subsequent manipulation.

Conversely, the C2 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) by both the adjacent pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position (ortho position). This electronic activation facilitates the displacement of the chloride by a wide range of nucleophiles. This predictable, regioselective reactivity makes it a superior choice for building molecular complexity in a controlled, stepwise manner.

Performance Benchmark 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorses of modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds. Here, we evaluate the performance of this compound in the most common of these transformations, leveraging its highly reactive C-I bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. The enhanced reactivity of the C-I bond in this compound allows for selective coupling at the C5 position under standard conditions, preserving the C2-chloro substituent for future reactions.

Comparative Performance:

While direct head-to-head comparative studies with quantitative yields under identical conditions are sparse, the established principles of palladium catalysis strongly favor iodo-substituted pyridines over their chloro- counterparts for reactivity. An alternative like 2,5-dichloro-3-nitropyridine would typically require more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands) to achieve coupling at the C5 position, with a greater risk of competing reactions at the C2 position. The reactivity order is generally I > Br > Cl.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsExpected Outcome
This compound Arylboronic AcidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 80-100 °CHigh yield of 2-chloro-5-aryl-3-nitropyridine
2,5-Dichloro-3-nitropyridine Arylboronic AcidPd(OAc)₂ / SPhos, K₃PO₄Toluene, 110 °CModerate to good yield, potential for mixture of isomers

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5 Position

This protocol outlines a general procedure for the selective arylation of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL). To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I R¹-Pd(II)-I(L)₂ (R¹ = Pyridyl) Pd(0)L2->Ar-Pd(II)-I R¹-I Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar R¹-Pd(II)-R²(L)₂ (R² = Aryl) Ar-Pd(II)-I->Ar-Pd(II)-Ar [R²-B(OH)₃]⁻ Transmetalation Transmetalation Ar-Pd(II)-Ar->Pd(0)L2 Product R¹-R² Ar-Pd(II)-Ar->Product Reductive_Elimination Reductive Elimination Aryl_Iodide 2-Chloro-5-iodo- 3-nitropyridine Boronic_Acid R²-B(OH)₂ + Base Borate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Borate_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[1] Similar to the Suzuki coupling, the C-I bond of this compound provides a reactive handle for selective amination at the C5 position.

Comparative Performance:

When compared to 2,5-dichloro-3-nitropyridine , the iodo-analogue offers milder reaction conditions and often higher yields for C5 amination. While modern bulky phosphine ligands have improved the efficacy of coupling aryl chlorides, aryl iodides remain the more reactive coupling partners.[2][3] This allows for a broader substrate scope of amines to be coupled with higher efficiency.

Table 2: Representative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemConditionsExpected Outcome
This compound Primary/Secondary AminePd₂(dba)₃ / XPhos, NaOtBuToluene, 100 °CHigh yield of 2-chloro-5-amino-3-nitropyridine
2,5-Dichloro-3-nitropyridine Primary/Secondary AminePd₂(dba)₃ / BrettPhos, Cs₂CO₃Dioxane, 110 °CGood yield, may require more specialized ligands

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5 Position

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Performance Benchmark 2: Nucleophilic Aromatic Substitution (SNAr)

Following the initial diversification at the C5 position, the C2-chloro group becomes the target for introducing further diversity, most commonly through SNAr. The electron-deficient nature of the pyridine ring, amplified by the nitro group, renders the C2 position highly susceptible to nucleophilic attack.

Comparative Reactivity:

The primary advantage of this compound in this context is the preservation of the C2-chloro group during the initial C5 functionalization. When comparing the inherent reactivity of the C2-chloro position to an alternative like 2-bromo-5-iodo-3-nitropyridine , the chloro-substituted compound is generally more reactive in SNAr reactions where the formation of the Meisenheimer intermediate is the rate-determining step. This is due to the higher electronegativity of chlorine, which better stabilizes the developing negative charge in the intermediate. The typical reactivity order for SNAr is F > Cl > Br > I.

Table 3: Representative Performance in Nucleophilic Aromatic Substitution

Substrate (Post-C5 Functionalization)NucleophileConditionsExpected Outcome
2-Chloro-5-aryl-3-nitropyridine PiperidineDMSO, 80 °CHigh yield of 2-(piperidin-1-yl)-5-aryl-3-nitropyridine
2-Bromo-5-aryl-3-nitropyridine PiperidineDMSO, 80-100 °CGood yield, may require slightly higher temperatures

Experimental Protocol: SNAr at the C2 Position

  • Reactant Preparation: Dissolve the 2-chloro-5-substituted-3-nitropyridine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask.

  • Nucleophile Addition: Add the desired amine or other nucleophile (1.5 mmol, 1.5 equiv.). For less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.) may be added.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Diagram: SNAr Mechanism and Workflow

SNAr_Workflow cluster_mechanism SₙAr Mechanism cluster_workflow Experimental Workflow Start 2-Chloro-5-Aryl-3-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Nu-5-Aryl-3-nitropyridine Meisenheimer->Product - Cl⁻ LeavingGroup Cl⁻ Setup Dissolve Substrate in DMSO Add_Nu Add Nucleophile (and Base if needed) Setup->Add_Nu Heat Heat Reaction (80-100 °C) Add_Nu->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Purification (Chromatography) Workup->Purify Final_Product Isolated Product Purify->Final_Product

Caption: SₙAr mechanism and a typical experimental workflow.

Conclusion: A Superior Scaffold for Controlled Library Diversification

This compound offers a distinct and powerful advantage for library synthesis. Its pre-installed orthogonal reactivity allows for a reliable and predictable two-step diversification strategy. The C-I bond provides a highly reactive site for palladium-catalyzed cross-coupling reactions under relatively mild conditions, while the electronically activated C-Cl bond serves as a robust handle for subsequent nucleophilic aromatic substitution.

Compared to di-chloro or other di-halo analogues, this compound provides a clearer and more efficient path for sequential functionalization, minimizing the potential for isomeric mixtures and reducing the need for extensive optimization of reaction conditions to control regioselectivity. For research and development professionals aiming to rapidly generate diverse and complex chemical libraries, the superior control and predictable reactivity of this compound make it an invaluable tool in the quest for novel bioactive molecules.

References

  • BenchChem. (2025). Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. BenchChem.
  • IWK Health Centre. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikimedia Foundation. Retrieved from [Link].

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • The University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

Sources

case studies comparing different synthetic routes to 2-Chloro-5-iodo-3-nitropyridine targets

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Chloro-5-iodo-3-nitropyridine

Welcome to a comprehensive analysis of synthetic strategies for obtaining this compound, a highly functionalized pyridine derivative. This molecule is a valuable building block in medicinal and agrochemical research, prized for its unique arrangement of electron-withdrawing and halogen substituents that allow for diverse chemical transformations.[1] This guide provides an in-depth comparison of two prominent synthetic routes, offering detailed protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Halogenation of a Pre-nitrated Pyridine Intermediate

This a common and linear approach that begins with a commercially available, less complex pyridine. The core strategy is to first establish the chloro and nitro substituents, followed by a regioselective iodination.

Overall Synthetic Strategy

The synthesis commences with 2-aminopyridine, which undergoes nitration, followed by a Sandmeyer reaction to replace the amino group with a chloro group. The resulting 2-chloro-3-nitropyridine is then iodinated to yield the final product.

Synthetic Pathway Diagram

Route 1 A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B H₂SO₄, HNO₃ C 2-Chloro-3-nitropyridine B->C 1. NaNO₂, HCl 2. CuCl D This compound C->D NIS, H₂SO₄

Caption: Route 1: Synthesis via nitration, Sandmeyer reaction, and subsequent iodination.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice-salt bath.

  • Slowly add 2-aminopyridine in portions, ensuring the temperature does not exceed 10°C.

  • Once addition is complete, slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to pH 7-8.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried to yield 2-amino-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-3-nitropyridine via Sandmeyer Reaction

  • Suspend 2-amino-3-nitropyridine in concentrated hydrochloric acid and cool to 0°C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5°C to form the diazonium salt.[2] The reaction is complete when a persistent blue color is observed with starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.[3]

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours and then heat to 60°C for 30 minutes.

  • Cool the mixture, extract the product with dichloromethane, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 2-chloro-3-nitropyridine in concentrated sulfuric acid and cool to 0°C.

  • Add N-Iodosuccinimide (NIS) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the mixture onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with cold water and a dilute sodium thiosulfate solution to remove excess iodine.

  • Dry the solid to afford the final product, this compound.

Senior Scientist's Notes
  • Expertise & Experience: The initial nitration of 2-aminopyridine can produce both the 3-nitro and 5-nitro isomers. Using a strong acid medium like sulfuric acid favors the formation of the pyridinium ion, which directs nitration primarily to the 3-position. The Sandmeyer reaction is a classic, robust method for converting aryl amines to halides.[4] The key is maintaining a low temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt.[2]

  • Trustworthiness: Each step in this protocol yields a stable, isolable intermediate. This allows for purification at each stage, ensuring the final product's high purity. The progress of each reaction can be easily monitored using Thin Layer Chromatography (TLC).

  • Authoritative Grounding: The Sandmeyer reaction is a well-established transformation in organic synthesis for converting an amino group into a halogen via a diazonium salt intermediate.[3][5] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[3]

Route 2: Nitration of a Dihalogenated Pyridine Precursor

This alternative route reverses the order of functionalization, starting with a dihalogenated pyridine and introducing the nitro group in the final step. This can be advantageous if the starting materials are more readily available or cost-effective.

Overall Synthetic Strategy

The synthesis begins with 2-chloro-5-iodopyridine, a commercially available starting material.[6] This compound is then subjected to direct nitration to install the nitro group at the 3-position, yielding the target molecule in a single step.

Synthetic Pathway Diagram

Route 2 A 2-Chloro-5-iodopyridine B This compound A->B H₂SO₄, HNO₃

Caption: Route 2: A direct, one-step nitration of a dihalopyridine precursor.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

  • Carefully add 2-chloro-5-iodopyridine to concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping it cold.

  • Add the cold nitrating mixture dropwise to the solution of 2-chloro-5-iodopyridine, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice.

  • The resulting precipitate is collected by filtration, washed extensively with cold water until the filtrate is neutral.

  • The crude solid is then washed with a cold, dilute sodium bicarbonate solution and again with water.

  • Dry the product under vacuum to yield this compound.

Senior Scientist's Notes
  • Expertise & Experience: This route is significantly shorter, which is a major advantage. The directing effects of the existing substituents are key to its success. The chloro group at the 2-position and the iodo group at the 5-position are both ortho-, para-directing but deactivating. However, the 3-position is the least deactivated site for electrophilic attack, making it the primary target for nitration. Careful temperature control is crucial to prevent over-nitration or side reactions.

  • Trustworthiness: While this protocol is much faster, the direct nitration of a dihalogenated pyridine can sometimes lead to isomer formation, although the 3-nitro product is heavily favored. The purity of the final product should be carefully assessed by NMR spectroscopy or other analytical techniques. The workup procedure is straightforward and relies on the precipitation of the product from the acidic aqueous solution.

  • Authoritative Grounding: The nitration of substituted pyridines is a fundamental reaction in heterocyclic chemistry. The electron-withdrawing nature of the pyridine ring nitrogen and the two halogen atoms makes the ring significantly less reactive than benzene, thus requiring strong nitrating conditions (fuming HNO₃ in H₂SO₄).

Comparative Analysis

To provide an objective comparison, the two routes are evaluated based on several key metrics relevant to research and development professionals.

MetricRoute 1: Halogenation of Pre-nitrated IntermediateRoute 2: Nitration of Dihalogenated Precursor
Number of Steps 31
Overall Yield Moderate (product of three steps)High
Starting Material 2-Aminopyridine (Readily available, low cost)2-Chloro-5-iodopyridine (Less common, higher cost)
Process Safety Involves an unstable diazonium salt intermediate.Uses fuming nitric and sulfuric acids.
Scalability Good; each step is well-defined and scalable.Excellent; fewer steps simplify scale-up.
Purification Requires intermediate purifications.Typically a single final purification.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is a classic, multi-step synthesis that offers high control and purity through the isolation of intermediates. It is an excellent choice for laboratories where the starting material, 2-aminopyridine, is readily available and cost is a primary concern. The main drawback is the handling of potentially unstable diazonium salts, which requires strict temperature control and established safety protocols.

Route 2 is a highly efficient and atom-economical approach. Its single-step nature makes it ideal for rapid synthesis and easier scale-up. This route is recommended for researchers who prioritize speed and simplicity, and for whom the higher cost of the 2-chloro-5-iodopyridine starting material is not a prohibitive factor.

The ultimate choice depends on the specific priorities of the research team, balancing factors of cost, time, scale, and available expertise in handling the specific reagents and intermediates involved.

References

  • EvitaChem.2-Chloro-5-iodo-3-nitropyridin-4-amine.
  • Chem-Impex.this compound.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Chemsrc. 2-Chloro-5-iodopyridine | CAS#:69045-79-0. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-5-iodo-3-nitropyridine. As a halogenated and nitrated aromatic compound, it requires meticulous management to ensure laboratory safety and environmental protection. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid organic compound whose structure necessitates a high degree of caution. Its chemical profile as a halogenated (containing chlorine and iodine) and nitrated pyridine derivative dictates its hazard classification and, consequently, its disposal pathway.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers. According to safety data sheets (SDS) and chemical databases, this compound is classified as harmful if ingested and can cause severe damage to the eyes[1][2]. The pyridine backbone itself is associated with potential liver and kidney damage with significant exposure[3][4].

The core principle of its disposal is based on its classification as a halogenated organic waste . Halogenated compounds cannot be disposed of via standard chemical waste streams or drains, as they can form persistent and toxic byproducts and are resistant to biological degradation[5][6]. Incineration at a specialized, high-temperature hazardous waste facility is the generally accepted and regulated method for their destruction[5].

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramSignal WordHazard StatementRequired PPE
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed[1][2]Nitrile Gloves, Lab Coat
Serious Eye Damage (Category 1)corrosiveDanger H318: Causes serious eye damage[1][2]ANSI Z87.1-compliant Safety Goggles or a Face Shield
Skin Irritation (Category 2)Warning H315: Causes skin irritation[7][8]Nitrile Gloves, Lab Coat
Respiratory Irritation (Category 3)Warning H335: May cause respiratory irritation[7][8]Use in a certified chemical fume hood

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete, self-validating system for disposing of this compound, from the point of generation to final handoff.

Protocol 1: Segregation and Containerization of Waste

This is the most critical stage for ensuring safe and compliant disposal. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs[9].

  • Identify the Waste Stream: All solid this compound, solutions containing it, and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips, silica gel) must be designated as Halogenated Organic Waste [5][10].

  • Select the Proper Waste Container:

    • Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE)[6].

    • The container must be in good condition with a secure, tightly sealing screw-top cap to prevent leaks and vapor release[10].

    • Ensure the container is clearly labeled as "HAZARDOUS WASTE" before the first drop of waste is added[9].

  • Label the Container Correctly:

    • Use a permanent marker to list the full chemical name: "this compound"[10]. Do not use abbreviations or chemical formulas.

    • If it is a mixed waste, list all components and their approximate percentages.

    • Maintain a running log of the contents on the container's label or an attached waste manifest.

  • Deposit the Waste:

    • Solid Waste: Carefully transfer the solid chemical into the container using a spatula or funnel to minimize dust generation.

    • Contaminated Labware: Place all contaminated items (gloves, wipes, weighing boats) directly into the designated solid waste container.

    • Solutions: If the compound is in solution, ensure it is not mixed with incompatible waste types such as strong acids, bases, or oxidizers[9][11]. Collect it in a dedicated halogenated liquid waste container.

  • Secure and Store the Container:

    • Close the container tightly immediately after adding waste[6][10].

    • Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet or fume hood, away from heat and ignition sources[12].

DisposalWorkflow cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_storage Temporary Storage cluster_final Final Disposal A This compound (Solid or Solution) C Select & Pre-Label Container: 'HAZARDOUS WASTE' 'Halogenated Organics' A->C B Contaminated Materials (Gloves, Wipes, Glassware) B->C D Containerize Waste & List Full Chemical Name C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by EHS or Licensed Contractor F->G

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and contamination.

Protocol 2: Small Spill Cleanup (Solid Compound)

This protocol applies to small spills (<5 grams) contained within a chemical fume hood.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Don the appropriate PPE as listed in Table 1, including double-gloving if necessary.

  • Prevent Dust Formation: Do NOT use a dry brush. Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne[13].

  • Collect the Material: Carefully sweep the wetted material and any broken container fragments into a plastic dustpan.

  • Containerize for Disposal: Transfer the collected material into your designated "Halogenated Organic Waste" container. All cleanup materials (paper towels, pads, gloves) must also be placed in the waste container[10].

  • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The wipe used for decontamination must also be disposed of as hazardous waste.

  • Report the Incident: Inform your laboratory supervisor or Chemical Hygiene Officer.

For large spills, spills outside of a fume hood, or if you feel unwell, evacuate the area immediately, close the doors, and contact your institution's emergency response team[10][13].

Final Disposal Pathway: The Role of Professional Waste Management

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain[9][14]. The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor[8]. These entities are equipped to transport and manage the waste according to strict federal and local regulations, ensuring its ultimate destruction at a licensed incineration facility[5][15].

By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and the broader community.

References

  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from NCBI. [Link]

  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from P2 InfoHouse. [Link]

  • Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from OSHA. [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University. [Link]

  • National Research Centre for the Working Environment, Denmark. (n.d.). Pyridine. Retrieved from NFA. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from CDC. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH. Retrieved from CDC NIOSH. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from WVU EHS. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from NCBI Bookshelf. [Link]

  • PubChem. (n.d.). 2-Chloro-3-iodo-5-nitropyridine. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA NEPIC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). PYRIDINE. Retrieved from EPA OSC Response. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from EPA SRS. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.